Ezetimibe
Beschreibung
Eigenschaften
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-XPWALMASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044223 | |
| Record name | Ezetimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ezetimibe | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 8.46e-03 g/L | |
| Record name | Ezetimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ezetimibe | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White solid | |
CAS No. |
163222-33-1 | |
| Record name | Ezetimibe | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163222-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezetimibe [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163222331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezetimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ezetimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EZETIMIBE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOR26LQQ24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ezetimibe | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ezetimibe | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163°C, 164-166 °C | |
| Record name | Ezetimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ezetimibe | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Ezetimibe's Precision Blockade of NPC1L1: An In-Depth Technical Guide to the Core Mechanism of Action
For Immediate Release
An in-depth analysis of the molecular interactions governing ezetimibe's inhibition of the cholesterol transporter NPC1L1, providing a technical resource for researchers, scientists, and drug development professionals.
This whitepaper delineates the sophisticated mechanism by which this compound, a potent cholesterol absorption inhibitor, exerts its therapeutic effect through direct interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein. We present a comprehensive overview of the structural basis of this interaction, the key protein domains involved, and the downstream consequences for cholesterol transport, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This compound's primary mechanism of action is the direct inhibition of the NPC1L1 protein, a critical mediator of intestinal cholesterol absorption.[1][2] This inhibition is achieved not by competing with the initial cholesterol binding, but by binding to a distinct site on NPC1L1, which induces a conformational change that physically obstructs the cholesterol transport pathway.[3] Cryo-electron microscopy (cryo-EM) has revealed a central tunnel within NPC1L1 through which cholesterol is believed to transit; this compound acts as a molecular plug, occluding this tunnel.[3] A secondary, and potentially complementary, mechanism involves the inhibition of the clathrin-mediated endocytosis of the NPC1L1-cholesterol complex, effectively preventing the internalization of cholesterol into enterocytes.[4][5] This guide will dissect these mechanisms, presenting the key structural and quantitative data that underpin our current understanding.
Structural Basis of the this compound-NPC1L1 Interaction
NPC1L1 is a multi-pass transmembrane protein with three large luminal domains: the N-terminal domain (NTD), the middle luminal domain (MLD), and the C-terminal luminal domain (CTD).[3] The NTD is responsible for the initial binding of cholesterol from micelles in the intestinal lumen.[6]
Cryo-EM studies have elucidated the structural rearrangements that occur upon ligand binding.[3] In its apo (unbound) state, NPC1L1 exists in an "open" conformation, where the NTD is accessible for cholesterol loading.[3] Upon this compound binding, the NTD rotates significantly, adopting a "closed" conformation.[7] This movement creates a continuous, hydrophobic tunnel connecting the NTD to the sterol-sensing domain (SSD) within the transmembrane region.[3]
This compound and its more potent glucuronidated metabolite bind within this newly formed tunnel, in a pocket constructed by all three luminal domains (NTD, MLD, and CTD).[3] This binding event physically blocks the passage of cholesterol through the tunnel, thereby inhibiting its transport into the cell.[3] It is crucial to note that this compound does not compete with cholesterol for binding to the NTD.[3]
dot
Quantitative Analysis of this compound-NPC1L1 Binding
The interaction between this compound and NPC1L1 has been quantified through various binding assays, primarily using radiolabeled this compound glucuronide, the active metabolite. These studies have established a clear correlation between the binding affinity of this compound and its analogs to NPC1L1 and their in vivo cholesterol-lowering efficacy.[8][9]
| Compound | Species | Assay Method | Binding Affinity (Kd/Ki, nM) | IC50 (nM) | Reference(s) |
| This compound Glucuronide | Human | Radioligand Binding | 220 | - | [1][10] |
| This compound Glucuronide | Rhesus Monkey | Radioligand Binding | 40 | - | [1][10] |
| This compound Glucuronide | Rat | Radioligand Binding | 540 | - | [1][10] |
| This compound Glucuronide | Mouse | Radioligand Binding | 12,000 | - | [1][10] |
| This compound | Rat (in vitro) | Cholesterol Uptake | - | 3,860 | [3] |
| This compound Glucuronide | Rat (in vitro) | Cholesterol Uptake | - | 682 | [3] |
| This compound-PS (analog) | Rat (in vitro) | Cholesterol Uptake | - | 50.2 | [3] |
| [3H]AS (analog) | Dog | Radioligand Binding | 1.04 - 1.37 | - | [11] |
| [3H]AS (analog) | Mouse | Radioligand Binding | Low Affinity | - | [11] |
Table 1: Quantitative data on the binding affinity and inhibitory concentration of this compound and its analogs for NPC1L1.
The Role of Endocytosis in this compound's Mechanism
A significant body of evidence suggests that NPC1L1 mediates cholesterol uptake via a clathrin-dependent endocytic process.[4][12] In this model, cholesterol binding to NPC1L1 at the cell surface triggers the recruitment of the clathrin adaptor protein 2 (AP2) complex, leading to the formation of clathrin-coated vesicles that internalize the NPC1L1-cholesterol complex.[4][13] this compound has been shown to prevent the incorporation of the NPC1L1-cholesterol complex into these clathrin-coated vesicles, thereby inhibiting cholesterol uptake.[4][14]
However, there is ongoing scientific discussion, with some studies suggesting that NPC1L1-mediated cholesterol uptake can occur independently of endocytosis and that this compound's primary inhibitory effect is on the initial adsorption of cholesterol at the plasma membrane, without altering the rate of NPC1L1 internalization itself.[15][16] This whitepaper acknowledges both proposed mechanisms, which are not mutually exclusive and may both contribute to the overall cholesterol-lowering effect of this compound.
dot
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible by a variety of sophisticated experimental techniques. Below are summarized protocols for key assays.
Radioligand Binding Assay
This assay directly measures the binding of radiolabeled this compound analogs to NPC1L1.
Methodology:
-
Membrane Preparation: Prepare brush border membranes from intestinal enterocytes or membranes from HEK293 cells recombinantly expressing NPC1L1.[1][10]
-
Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound glucuronide in a suitable buffer.[1]
-
Determination of Non-specific Binding: In a parallel set of experiments, include a high concentration of unlabeled this compound glucuronide to saturate specific binding sites.[11]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) by Scatchard analysis or non-linear regression.[1]
dot
Cholesterol Uptake Assay
This functional assay measures the inhibition of NPC1L1-mediated cholesterol uptake by this compound.
Methodology:
-
Cell Culture: Culture cells expressing NPC1L1 (e.g., Caco-2 or transfected HEK293 cells) in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Micelle Preparation: Prepare micelles containing [3H]cholesterol and a bile salt such as taurocholate.
-
Uptake: Add the [3H]cholesterol-containing micelles to the cells and incubate for a defined period to allow for cholesterol uptake.
-
Washing: Wash the cells extensively with cold buffer to remove extracellular micelles.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of cholesterol uptake against the log of the this compound concentration.[3]
Cell Surface Biotinylation Assay for Endocytosis
This assay quantifies the internalization of cell surface NPC1L1.
Methodology:
-
Cell Surface Labeling: Cool cells to 4°C to inhibit endocytosis and label all cell surface proteins with a cleavable biotinylation reagent (e.g., sulfo-NHS-SS-biotin).[15]
-
Internalization: Warm the cells to 37°C for various time points to allow endocytosis to proceed.
-
Biotin Removal: Return the cells to 4°C and treat with a membrane-impermeable reducing agent (e.g., glutathione) to cleave the biotin from proteins remaining on the cell surface. Internalized proteins are protected from the reducing agent.[15]
-
Cell Lysis and Capture: Lyse the cells and capture the biotinylated (internalized) proteins using streptavidin-agarose beads.
-
Immunoblotting: Elute the captured proteins and detect NPC1L1 by Western blotting using an anti-NPC1L1 antibody.
-
Quantification: Quantify the amount of internalized NPC1L1 at each time point to determine the rate of endocytosis.
Conclusion and Future Directions
The mechanism of action of this compound on NPC1L1 is a paradigm of targeted molecular therapy. Structural biology has provided a definitive picture of how this compound occludes the cholesterol transport tunnel within NPC1L1, a mechanism supported by extensive quantitative binding and functional data. The role of endocytosis inhibition adds another layer to its efficacy, though the precise interplay between tunnel blockage and endocytosis inhibition warrants further investigation.
Future research should focus on the dynamic conformational changes of NPC1L1 during cholesterol transport and how this compound binding alters these dynamics in real-time. A deeper understanding of the potential interactions of NPC1L1 with other proteins in a cholesterol transport complex could also unveil new therapeutic targets. The detailed methodologies and data presented in this whitepaper provide a solid foundation for these future endeavors, empowering researchers to further unravel the complexities of cholesterol homeostasis and develop next-generation therapies for hypercholesterolemia.
References
- 1. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and this compound inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. The cholesterol absorption inhibitor this compound acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of Cholesterol to the N-Terminal Domain of the NPC1L1 Transporter: Analysis of the Epimerization-Related Binding Selectivity and Loop Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo responsiveness to this compound correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Discovery and Chemical Synthesis of Ezetimibe: A Technical Guide
Abstract
Ezetimibe represents a distinct class of lipid-lowering agents that selectively inhibits the intestinal absorption of cholesterol. Its discovery was a departure from traditional target-based drug development, initially emerging from a program focused on acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. The subsequent identification of the Niemann-Pick C1-Like 1 (NPC1L1) protein as its molecular target elucidated a novel mechanism for regulating cholesterol homeostasis. This compound's synthesis is a significant challenge due to the presence of three chiral centers, necessitating highly stereoselective strategies to produce the required (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one isomer. This guide provides an in-depth overview of the discovery process, the molecular mechanism of action, prevalent chemical synthesis routes, and key experimental protocols for the evaluation of this compound.
The Discovery of this compound
A Phenotypic Approach to a Novel Mechanism
The development of this compound is a notable example of a successful phenotype-based drug discovery. The initial research program at the Schering-Plough Research Institute was aimed at identifying inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol esterification. During these studies, the 2-azetidinone compound SCH 48461 was identified as a lead cholesterol absorption inhibitor. Further structure-activity relationship (SAR) studies and metabolic profiling led to the design and synthesis of this compound (formerly SCH 58235).
Interestingly, this compound was found to be a potent inhibitor of cholesterol absorption in vivo, but only a weak ACAT inhibitor. Its profound effect on cholesterol absorption prompted its development and eventual FDA approval in 2002, even before its precise molecular target was known.
Identification of NPC1L1 as the Molecular Target
Subsequent research using this compound as a pharmacological tool was crucial in identifying its molecular target. It was discovered that this compound binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a multi-transmembrane protein located on the brush border of enterocytes in the small intestine. NPC1L1 is essential for the uptake of both dietary and biliary cholesterol. Studies in knockout mice lacking the NPC1L1 gene showed a significant reduction in cholesterol absorption and a lack of response to this compound, confirming NPC1L1 as the drug's target.
Mechanism of Action: Inhibiting Cholesterol Endocytosis
This compound's mechanism of action involves the inhibition of cholesterol uptake into enterocytes. Cholesterol in the intestinal lumen is sensed by NPC1L1 on the cell surface. This triggers the internalization of the NPC1L1-cholesterol complex through a process mediated by the clathrin/AP2 complex. This compound and its active glucuronide metabolite bind to a transmembrane loop of NPC1L1, preventing the NPC1L1/sterol complex from interacting with the endocytic machinery. This blockage of internalization effectively reduces the amount of cholesterol absorbed from the intestine into the bloodstream. By decreasing cholesterol delivery to the liver, this compound treatment leads to an upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the plasma.
Caption: this compound's mechanism of action, blocking cholesterol uptake.
Chemical Synthesis of this compound
Core Structure and Stereochemical Complexity
The chemical structure of this compound is centered on a 2-azetidinone (β-lactam) ring. The molecule possesses three stereocenters, which means eight possible stereoisomers exist. The pharmacologically active isomer is (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. The synthesis of the correct stereoisomer with high purity is a significant challenge in its manufacturing process.
Overview of Synthetic Strategies
Several synthetic routes to this compound have been developed, many of which focus on the stereocontrolled formation of the β-lactam ring and the installation of the C3 side chain. Key strategies often involve:
-
Staudinger [2+2] Cycloaddition: The reaction of a ketene with an imine to form the azetidinone ring is a common approach.
-
Chiral Auxiliaries: The use of chiral auxiliaries, such as (S)-4-phenyl-2-oxazolidinone, helps to control the stereochemistry during key bond-forming steps.
-
Stereoselective Reductions: Asymmetric reduction of a ketone precursor is a critical step to establish the correct stereochemistry of the hydroxyl group on the C3 side chain.
-
Enzymatic Resolutions: Biocatalytic methods have also been employed to resolve racemic intermediates or perform stereoselective transformations.
One prominent strategy involves the condensation of a chiral oxazolidinone derivative with a protected imine, followed by cyclization and stereoselective reduction.
Caption: A high-level workflow for a common this compound synthesis route.
Experimental Protocols
Representative Chemical Synthesis Protocol
This protocol is a generalized representation based on common synthetic strategies, such as those employing an Evans-type chiral auxiliary.
Step 1: Condensation to form β-Amino Amide Intermediate
-
To a solution of the chiral N-acylated oxazolidinone (1 equivalent) in dichloromethane (DCM) under an inert atmosphere (N₂), add titanium tetrachloride (TiCl₄, ~1.2 equivalents) at a reduced temperature (e.g., -40°C).
-
Add a hindered amine base, such as N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents).
-
Slowly add a solution of the pre-formed imine (e.g., N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline, ~1.2 equivalents) in DCM.
-
Stir the reaction mixture at -40°C to -20°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent like acetic acid, followed by an aqueous workup (e.g., washing with aqueous sodium bisulfite and brine).
-
Isolate the crude β-amino amide product by removal of the solvent under reduced pressure. The product can be purified by crystallization.
Step 2: Cyclization to form the β-Lactam Ring
-
Dissolve the β-amino amide intermediate (1 equivalent) and a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA, ~4-5 equivalents) in a suitable solvent (e.g., toluene or DCM).
-
Heat the mixture to reflux (e.g., 50°C) for several hours.
-
Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), and continue to reflux for an additional few hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction and perform an aqueous workup.
-
Purify the resulting protected azetidinone intermediate by crystallization.
Step 3: Stereoselective Reduction and Deprotection
-
Dissolve the protected azetidinone ketone from the previous step in a solvent like tetrahydrofuran (THF) and cool to approximately -15°C.
-
In a separate flask, prepare the reducing agent. For a Corey-Bakshi-Shibata (CBS) reduction, add a solution of borane dimethyl sulfide complex to a solution of the (R)-Me-CBS catalyst.
-
Slowly add the ketone solution to the reducing agent mixture, maintaining the low temperature.
-
Stir for several hours until the reduction is complete (monitored by TLC).
-
Quench the reaction carefully with methanol, followed by an acidic workup (e.g., dilute H₂SO₄) to hydrolyze the protecting groups (e.g., silyl and ketal groups).
-
Extract the product with an organic solvent, wash, and concentrate.
-
Purify the final this compound product by recrystallization from a suitable solvent system (e.g., isopropanol/water or dichloromethane/petroleum ether).
In Vivo Cholesterol Absorption Assay Protocol
This protocol outlines a typical method for evaluating the efficacy of this compound in an animal model.
-
Animal Model: Male golden Syrian hamsters are often used as they have a cholesterol metabolism pathway similar to humans.
-
Acclimatization: House animals under standard conditions (12-hour light/dark cycle, controlled temperature) with free access to standard chow and water for at least one week.
-
Grouping and Dosing: Randomly assign animals to control and treatment groups. The control group receives the vehicle (e.g., 0.5% methylcellulose in water), while the treatment group receives this compound suspended in the vehicle at a specified dose (e.g., 1-10 mg/kg). Dosing is typically performed via oral gavage.
-
Cholesterol Challenge: To measure the inhibition of dietary cholesterol absorption, animals are often co-administered a radioactive tracer, such as [¹⁴C]-cholesterol, along with a high-cholesterol meal.
-
Sample Collection: At a predetermined time point after dosing (e.g., 24 hours), collect blood samples via cardiac puncture under anesthesia. Plasma is separated by centrifugation.
-
Lipid Analysis:
-
Total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma are measured using standard enzymatic colorimetric assays.
-
The amount of absorbed [¹⁴C]-cholesterol in the plasma is quantified using liquid scintillation counting.
-
-
Data Analysis: The percentage inhibition of cholesterol absorption is calculated by comparing the amount of tracer in the plasma of the this compound-treated group to the vehicle-treated control group. Changes in plasma lipid profiles are also compared between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for an in vivo cholesterol absorption study.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetic properties and clinical efficacy of this compound.
Pharmacokinetic Profile
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | 35% to 65% | |
| Time to Peak Plasma Conc. (Tₘₐₓ) | This compound: 4-12 hoursthis compound-glucuronide: 1-2 hours | |
| Protein Binding | >90% | |
| Metabolism | Primarily intestinal and hepatic glucuronidation to active this compound-glucuronide. Minimal oxidative metabolism. | |
| Elimination Half-Life (t½) | ~22 hours (for both this compound and its glucuronide) | |
| Excretion | Fecal: ~78% (primarily as this compound)Renal: ~11% (primarily as this compound-glucuronide) |
Clinical Efficacy
Table 2: Clinical Efficacy of this compound Monotherapy (10 mg/day)
| Parameter | Mean Percent Change from Baseline | Reference |
| LDL Cholesterol | ↓ 18.58% | |
| Total Cholesterol | ↓ 13.46% | |
| Triglycerides | ↓ 8.06% | |
| HDL Cholesterol | ↑ 3.00% |
Table 3: Additive Efficacy of this compound (10 mg/day) with Statins
| Statin Co-administration | Additional LDL-C Reduction vs. Statin Monotherapy | Reference |
| General (All Statins) | ↓ 15% to 22% | |
| Simvastatin (10 mg) | ↓ 17% | |
| Simvastatin (IMPROVE-IT Trial) | LDL-C lowered to 53.7 mg/dL (combo) vs. 69.5 mg/dL (mono) | |
| Atorvastatin or Simvastatin | Clinically significant reductions in LDL-C |
Conclusion
The journey of this compound from its origins in an ACAT inhibitor program to its establishment as a first-in-class NPC1L1 inhibitor underscores the value of phenotypic screening in drug discovery. Its unique mechanism of blocking cholesterol absorption provides a complementary approach to statins, which inhibit cholesterol synthesis. The complex, stereospecific chemical synthesis of this compound highlights the advancements in asymmetric synthesis required to produce modern pharmaceuticals. This technical guide provides a core understanding of the pivotal aspects of this compound's discovery, mechanism, synthesis, and evaluation, offering a valuable resource for professionals in drug development.
Molecular Validation of Ezetimibe's Target Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular validation of Niemann-Pick C1-Like 1 (NPC1L1) as the direct target of the cholesterol absorption inhibitor, ezetimibe. This document details the key experiments, presents quantitative data from binding and functional assays, and illustrates the molecular mechanism and associated signaling pathways.
Executive Summary
This compound is a potent inhibitor of cholesterol absorption used in the treatment of hypercholesterolemia.[1] Extensive research has unequivocally identified the Niemann-Pick C1-Like 1 (NPC1L1) protein as its direct molecular target.[2] this compound and its more potent glucuronidated metabolite bind to NPC1L1, preventing the protein's internalization and thereby blocking the uptake of dietary and biliary cholesterol from the small intestine.[3][4] This guide summarizes the pivotal studies that have elucidated this mechanism, providing researchers with the foundational data and methodologies for further investigation in this area.
Quantitative Analysis of this compound-NPC1L1 Interaction
The binding affinity of this compound and its analogs to NPC1L1 has been quantified through various assays, primarily radioligand binding studies. The data consistently demonstrate a high-affinity interaction, which correlates with the in vivo efficacy of the drug.
Table 1: Binding Affinity of this compound Glucuronide to NPC1L1 Across Species
The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a stronger binding affinity. The data below, from radioligand binding assays, illustrates the species-specific affinity of this compound glucuronide for NPC1L1.
| Species | Kd (nM) |
| Rhesus Monkey | 40[5] |
| Human | 220[5] |
| Rat | 540[5] |
| Mouse | 12,000[5] |
Data sourced from Garcia-Calvo et al. (2005).[5]
Table 2: Inhibitory Potency of this compound and Analogs on NPC1L1
The inhibitory constant (Ki) reflects the concentration of a compound required to produce half-maximum inhibition. The following table presents the Ki values for this compound glucuronide and its analogs against recombinant and native NPC1L1.
| Compound | Native Rat BBMs Ki (nM) | Recombinant Rat NPC1L1 Ki (nM) | Native Monkey BBMs Ki (nM) | Recombinant Human NPC1L1 Ki (nM) |
| This compound Glucuronide | 542 | 550 | 41 | 220 |
| Enantiomer of this compound Glucuronide | >100,000 | >100,000 | >100,000 | >100,000 |
| Analog 2 | 2,800 | 2,700 | 1,200 | 1,100 |
| Analog 3 | 11,000 | 12,000 | 2,300 | 3,900 |
| Analog 4 | 1,800 | 1,900 | 190 | 500 |
| Analog 5 | 280 | 250 | 25 | 110 |
BBMs: Brush Border Membranes. Data adapted from Garcia-Calvo et al. (2005).[5][6]
Table 3: Functional Inhibition of Cholesterol Uptake by this compound and its Metabolite
The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following data was obtained from an in vitro cholesterol uptake assay.
| Compound | IC50 (nM) |
| This compound | 3860 |
| This compound-glucuronide | 682 |
| This compound-PS (potent analog) | 50.2 |
Data sourced from Huang et al. (2020).
Key Experimental Protocols
The molecular validation of this compound's target relied on several key experimental methodologies. Detailed protocols for these assays are provided below.
Radioligand Binding Assay for this compound-NPC1L1 Interaction
This protocol is adapted from Garcia-Calvo et al. (2005) and is used to determine the binding affinity of this compound and its analogs to NPC1L1.[5]
Materials:
-
[3H]this compound glucuronide ([3H]EZE-gluc)
-
Brush border membranes (BBMs) prepared from the small intestine of various species or membranes from HEK 293 cells expressing recombinant NPC1L1.
-
Binding buffer (e.g., Buffer A: 10 mM Hepes/Tris, pH 7.4, with 0.25 M sucrose, 1 mM EGTA, and protease inhibitors).
-
Unlabeled this compound glucuronide for determining non-specific binding.
-
Detergents (e.g., sodium taurocholate and digitonin) to improve specific binding.
-
Glass-fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare BBMs from the proximal small intestine of the desired species or membranes from HEK 293 cells transiently or stably expressing the NPC1L1 protein.
-
Incubate aliquots of the membrane preparation (e.g., 25-200 µg of protein) with varying concentrations of [3H]EZE-gluc in the binding buffer.
-
For competition assays, incubate the membranes with a fixed concentration of [3H]EZE-gluc and varying concentrations of unlabeled competitor compounds.
-
To determine non-specific binding, perform parallel incubations in the presence of a high concentration (e.g., 100 µM) of unlabeled this compound glucuronide.
-
Incubate the reactions until equilibrium is reached (e.g., 1 hour).
-
Terminate the binding reaction by rapid filtration through glass-fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Ki values.
Cellular Cholesterol Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of cholesterol into cells expressing NPC1L1.
Materials:
-
HEK 293 or MDCKII cells stably expressing human NPC1L1.[7]
-
[3H]cholesterol.
-
Methyl-β-cyclodextrin (MβCD) to solubilize cholesterol.
-
Cell culture medium (e.g., DMEM).
-
This compound and its analogs.
-
Cell lysis buffer.
-
Scintillation counter.
Procedure:
-
Seed NPC1L1-expressing cells in multi-well plates and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Prepare a [3H]cholesterol/MβCD complex in the cell culture medium.
-
Add the [3H]cholesterol/MβCD complex to the cells and incubate for a defined period (e.g., 1-2 hours) to allow for cholesterol uptake.
-
Wash the cells extensively with a cold wash buffer to remove extracellular [3H]cholesterol.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of [3H]cholesterol taken up by the cells.
-
Normalize the radioactivity to the protein concentration of the cell lysate.
-
Calculate the percentage inhibition of cholesterol uptake at each this compound concentration and determine the IC50 value.
NPC1L1 Internalization Assay (Cell Surface Biotinylation)
This assay is used to investigate the effect of this compound on the endocytosis of the NPC1L1 protein.[8]
Materials:
-
Cells stably expressing a tagged version of NPC1L1 (e.g., NPC1L1-GFP).
-
Sulfo-NHS-SS-Biotin (a cleavable biotinylation reagent).
-
Quenching solution (e.g., PBS containing glycine).
-
Reducing agent (e.g., glutathione or MESNA) to cleave biotin from proteins remaining on the cell surface.
-
Lysis buffer.
-
Streptavidin-agarose beads.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the tag on NPC1L1 (e.g., anti-GFP).
Procedure:
-
Culture NPC1L1-tagged cells to confluence.
-
Cool the cells to 4°C to inhibit endocytosis.
-
Label the cell surface proteins with Sulfo-NHS-SS-Biotin at 4°C.
-
Quench the biotinylation reaction with a quenching solution.
-
Warm the cells to 37°C for various time points to allow for endocytosis to occur. Include a zero-minute time point as a control.
-
At each time point, rapidly cool the cells back to 4°C.
-
Treat the cells with a membrane-impermeable reducing agent to cleave the biotin from proteins that have not been internalized.
-
Lyse the cells and incubate the lysates with streptavidin-agarose beads to capture the biotinylated (internalized) proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the NPC1L1 tag to quantify the amount of internalized NPC1L1.
Mechanism of Action and Signaling Pathways
This compound inhibits cholesterol absorption by binding to NPC1L1 and preventing its internalization. This process is linked to the clathrin-mediated endocytosis pathway.
This compound Binding and Conformational Changes
Cryo-electron microscopy studies have revealed the structural basis of this compound's inhibitory action.[7] this compound binds to a pocket formed by the N-terminal domain (NTD), middle luminal domain (MLD), and C-terminal domain (CTD) of NPC1L1.[7] This binding locks NPC1L1 in a closed conformation, which is thought to occlude a tunnel required for cholesterol transport into the cell.[7]
Signaling Pathway for NPC1L1 Internalization
The internalization of NPC1L1 is a regulated process involving the clathrin-mediated endocytic machinery. A key adaptor protein in this process is Numb.[9][10]
Caption: this compound inhibits NPC1L1-mediated cholesterol uptake.
The diagram above illustrates that cholesterol binding to NPC1L1 initiates a conformational change that leads to the recruitment of the adaptor protein Numb to the cytoplasmic tail of NPC1L1.[9] Numb, in turn, recruits the clathrin/AP2 complex, which drives the formation of an endocytic vesicle, internalizing NPC1L1 and its bound cholesterol.[4][10] this compound, by binding to NPC1L1, prevents this internalization process, thus blocking cholesterol absorption.[4]
Experimental Workflow for Validating this compound's Target
The logical flow of experiments to validate NPC1L1 as the target of this compound is outlined below.
Caption: Workflow for the molecular validation of this compound's target.
Conclusion
The collective evidence from binding assays, functional studies, and structural biology provides a robust and comprehensive validation of Niemann-Pick C1-Like 1 as the direct molecular target of this compound. The quantitative data on binding affinities and functional inhibition, coupled with detailed mechanistic insights, offer a solid foundation for researchers in the fields of lipid metabolism, cardiovascular disease, and drug development. The experimental protocols outlined in this guide serve as a valuable resource for the continued investigation of NPC1L1 as a therapeutic target.
References
- 1. This compound: a selective cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The cholesterol absorption inhibitor this compound acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and this compound inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. The Clathrin Adaptor Proteins ARH, Dab2, and Numb Play Distinct Roles in Niemann-Pick C1-Like 1 Versus Low Density Lipoprotein Receptor-mediated Cholesterol Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Ezetimibe's Inhibitory Effect on Intestinal Cholesterol Absorption: A Technical Guide
An in-depth exploration of the molecular mechanisms, signaling pathways, and experimental evaluation of ezetimibe, a potent inhibitor of intestinal cholesterol absorption. This guide is intended for researchers, scientists, and drug development professionals in the field of lipid metabolism and cardiovascular therapeutics.
This compound is a first-in-class lipid-lowering agent that selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1][2] Its primary mechanism of action involves targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in enterocytes.[3] By blocking this pathway, this compound effectively reduces the amount of cholesterol delivered to the liver, leading to a compensatory increase in LDL receptor expression and subsequent reduction in circulating LDL cholesterol levels.[3][4] This document provides a detailed overview of this compound's mode of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the involved biological and experimental processes.
Core Mechanism of Action
This compound's primary target is the NPC1L1 protein, which is densely localized on the brush border membrane of enterocytes in the small intestine.[1][3] Cholesterol, whether from dietary sources or bile, is incorporated into micelles and then transferred to NPC1L1.[1] The binding of cholesterol to NPC1L1 is a prerequisite for its subsequent internalization into the enterocyte.
One proposed mechanism suggests that upon cholesterol binding, the NPC1L1-cholesterol complex interacts with the clathrin/AP2 complex, triggering clathrin-mediated endocytosis.[5] this compound is believed to bind to NPC1L1, specifically to a region within its large extracellular domain (loop C), which prevents the conformational changes necessary for the interaction with the clathrin/AP2 complex.[5][6] This blockade effectively inhibits the internalization of the NPC1L1-cholesterol complex, leaving cholesterol in the intestinal lumen to be excreted.[1][5]
However, other studies suggest that NPC1L1-mediated cholesterol uptake may not strictly require endocytosis and that this compound's inhibitory action might occur without altering the rate of NPC1L1 internalization.[7][8] In this model, this compound is thought to interfere directly with NPC1L1's cholesterol adsorption activity.[8]
Following absorption, this compound is rapidly metabolized in the intestine and liver to its active phenolic glucuronide metabolite, this compound-glucuronide.[1][9] This metabolite is even more potent than the parent compound and undergoes extensive enterohepatic circulation, which ensures its repeated delivery back to the site of action in the intestine, contributing to its long half-life and sustained effect.[1][9][10]
Signaling Pathways and Molecular Interactions
The inhibitory action of this compound is centered on the disruption of the normal cholesterol absorption pathway mediated by NPC1L1. The key molecular players and their interactions are depicted below.
Beyond the direct inhibition of NPC1L1, this compound's effects on cellular signaling pathways have been explored. In vascular smooth muscle cells, this compound has been shown to suppress intracellular cholesterol accumulation by regulating the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Caveolin-1 via the MAPK/ERK pathway.[11]
Quantitative Efficacy of this compound
This compound's efficacy in inhibiting cholesterol absorption and lowering plasma LDL-C has been quantified in numerous preclinical and clinical studies.
Table 1: this compound Monotherapy Efficacy
| Parameter | Species/Population | Dosage | Effect Size | Reference |
| Cholesterol Absorption Inhibition | Humans | 10 mg/day | 54% | [5] |
| LDL-C Reduction | Humans (Primary Hypercholesterolemia) | 10 mg/day | 15-20% | [2][12] |
| LDL-C Reduction | Humans (Phase I/II Trials) | 10 mg/day | ~18% | [13] |
| Total Cholesterol Reduction | Humans | 10 mg/day | 15.0% | [12] |
| HDL-C Increase | Humans (Phase I/II Trials) | 10 mg/day | ~3.5% | [13] |
| Triglyceride Reduction | Humans (Phase I/II Trials) | 10 mg/day | ~5% | [13] |
| Fecal Endogenous Cholesterol Excretion | Humans | 10 mg/day | 66.6% increase | [12] |
| Aortic Sinus Plaque Reduction | sr-b1(-/-)/apoE(-/-) mice | N/A | 57% | [14] |
| Coronary Arterial Occlusion Reduction | sr-b1(-/-)/apoE(-/-) mice | N/A | 68% | [14] |
Table 2: this compound Combination Therapy Efficacy (with Statins)
| Combination | Population | Additional LDL-C Reduction (vs. Statin Monotherapy) | Total LDL-C Reduction | Reference |
| This compound (10mg) + Simvastatin (10mg) | Humans | 17% | - | [13] |
| This compound (10mg) + Simvastatin (20mg) | Humans | 18% | - | [13] |
| This compound (10mg) + Simvastatin (80mg) | Heterozygous FH | 16.5% (vs. Simvastatin alone) | 55.6% | [4] |
| This compound (10mg) + Statin | Humans | ~25% | 34-61% | [15] |
| This compound + Statin | Humans | 25.8% | - | [16] |
| This compound + Fibrate | Humans | ~21% | - | [17] |
| This compound (10mg) + Simvastatin | Humans | - | ~60% from baseline | [16][18] |
Experimental Protocols
The investigation of this compound's effects on cholesterol absorption relies on a variety of in vitro and in vivo experimental models and techniques.
In Vitro Cholesterol Uptake Assays
1. Caco-2 Cell Model: The human colon adenocarcinoma cell line, Caco-2, is widely used as a model for the intestinal epithelial barrier.[19] When cultured on permeable supports, these cells differentiate to form a polarized monolayer with a brush border, expressing transporters like NPC1L1.[19]
-
Protocol for Cholesterol Uptake Assay:
-
Seed Caco-2 cells on permeable filter inserts and culture for 21-23 days to allow for full differentiation.[20]
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 2 hours).[21]
-
Prepare micelles containing radiolabeled cholesterol (e.g., [3H]-cholesterol).[20][21]
-
Incubate the apical side of the Caco-2 monolayer with the radiolabeled micelles for a defined period (e.g., 2 hours).[20][21] The basolateral side can be incubated with a cholesterol acceptor like human plasma.[20]
-
After incubation, wash the cells to remove extracellular radiolabel.
-
Lyse the cells and quantify the intracellular radioactivity using liquid scintillation counting.[21]
-
Normalize the cholesterol uptake to the total protein content of the cell lysate.[20]
-
2. Cell Surface Biotinylation Assay: This technique is used to quantitatively monitor the endocytosis of cell surface proteins like NPC1L1.[7] It can be employed to investigate whether this compound affects the internalization rate of NPC1L1.[8]
In Vivo Assessment of Cholesterol Absorption
1. Animal Models:
-
ApoE Knockout Mice: These mice develop severe hypercholesterolemia and atherosclerosis, making them a valuable model to study the effects of lipid-lowering therapies.[14][22]
-
sr-b1(-/-)/apoE(-/-) Double Knockout Mice: This model exhibits characteristics that are even more similar to human coronary heart disease.[14]
-
Guinea Pigs: This animal model has a lipoprotein profile and response to statins that are similar to humans.[23]
2. Fecal Dual-Isotope Method: This is a common method to measure intestinal cholesterol absorption in both animals and humans.[24]
-
Protocol Outline:
-
Administer an oral dose of a lipid mixture containing two different isotope-labeled sterols: one absorbable (e.g., [14C]-cholesterol) and one non-absorbable (e.g., [3H]-β-sitosterol).
-
Collect fecal samples over a defined period (e.g., 24-72 hours).
-
Extract the sterols from the fecal samples.
-
Measure the ratio of the two isotopes in the feces.
-
The percentage of cholesterol absorption is calculated based on the change in the ratio of the two isotopes from the administered dose to the excreted feces.
-
3. Plasma Isotope Ratio Method: This is a less invasive method suitable for human studies.[25] It involves administering labeled cholesterol and measuring its appearance in the plasma over time.[25]
Conclusion
This compound represents a significant therapeutic tool in the management of hypercholesterolemia, primarily through its targeted inhibition of intestinal cholesterol absorption via the NPC1L1 protein. Its unique mechanism of action, which complements that of statins, makes it a valuable option for both monotherapy and combination therapy. The quantitative data from a wide range of studies consistently demonstrate its efficacy in reducing LDL-C and modulating other lipid parameters. The experimental protocols outlined in this guide provide a framework for the continued investigation of cholesterol absorption and the development of novel lipid-lowering therapies. The ongoing research into the finer details of this compound's interaction with NPC1L1 and its downstream signaling effects will undoubtedly further refine our understanding of cholesterol homeostasis and cardiovascular disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a selective cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of this compound (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 6. Extracellular loop C of NPC1L1 is important for binding to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species Differences in this compound Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics and Pharmacodynamics with Enterohepatic Recirculation of Co-Medication of Rosuvastatin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses cholesterol accumulation in lipid-loaded vascular smooth muscle cells in vitro via MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. scispace.com [scispace.com]
- 14. Effects of this compound on atherosclerosis in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adding this compound to statin therapy: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The combination of this compound and Statin: a new treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: A Novel Cholesterol-lowering Agent that Highlights Novel Physiologic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ahajournals.org [ahajournals.org]
- 23. This compound reduces cholesterol content and NF-kappaB activation in liver but not in intestinal tissue in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Guide for Selecting Experimental Models to Study Dietary Fat Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical and experimental methods for the determination of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Ezetimibe on Cholesterol Transport in Enterocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms underlying the action of ezetimibe, a potent cholesterol absorption inhibitor, on cholesterol transport within intestinal enterocytes. It provides a comprehensive overview of the core signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for key assays used in this field of research.
Core Mechanism of Action: Targeting NPC1L1
This compound's primary therapeutic effect is the reduction of plasma low-density lipoprotein cholesterol (LDL-C) levels by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[1][2] The direct molecular target of this compound is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a polytopic transmembrane protein located on the brush border membrane of enterocytes in the proximal jejunum.[3][4]
This compound and its active glucuronide metabolite bind with high affinity to the extracellular loop C of NPC1L1.[3][5] This binding event is crucial for its inhibitory action. While the precise downstream consequences of this binding are a subject of ongoing research, two main models have been proposed to explain how this compound prevents cholesterol from entering the enterocyte.
The Endocytosis-Dependent Model: This model posits that NPC1L1 mediates cholesterol uptake through vesicular endocytosis. In the presence of luminal cholesterol, NPC1L1, complexed with cholesterol, is internalized via a clathrin/AP2-mediated pathway.[3][6] this compound, by binding to NPC1L1, is thought to prevent this internalization, effectively trapping the NPC1L1/cholesterol complex on the cell surface and leading to the excretion of cholesterol in the feces.[3]
The Endocytosis-Independent Model: Conversely, some studies suggest that NPC1L1-mediated cholesterol uptake does not require endocytosis.[7][8] In this model, this compound's inhibition of cholesterol absorption is proposed to occur through a different mechanism, possibly by interfering with the cholesterol binding or transport function of NPC1L1 at the plasma membrane, independent of its internalization.[7][8]
Regardless of the precise mechanism of internalization, the net effect of this compound is a significant reduction in the amount of cholesterol entering the enterocyte. This has profound downstream effects on cholesterol homeostasis.
Downstream Signaling: SREBP-2 Pathway Activation
The inhibition of cholesterol absorption by this compound leads to a depletion of cholesterol within the enterocyte. This intracellular cholesterol deficiency is sensed by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, a key regulator of cholesterol homeostasis.[6][9] The reduction in intracellular cholesterol triggers the proteolytic activation of SREBP-2. The activated, nuclear form of SREBP-2 then upregulates the transcription of genes involved in cholesterol synthesis and uptake, including:
-
HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in the cholesterol biosynthesis pathway.[9]
-
Low-Density Lipoprotein Receptor (LDLR): Responsible for the uptake of LDL-C from the circulation.[9]
This compensatory upregulation of cholesterol synthesis and uptake pathways within the enterocyte is a key homeostatic response to this compound's primary action.[6][9]
Quantitative Data on this compound's Efficacy
The clinical efficacy of this compound, both as a monotherapy and in combination with statins, has been extensively studied. The following tables summarize the key quantitative data from clinical trials and preclinical studies.
Table 1: Efficacy of this compound Monotherapy on Plasma Lipids
| Parameter | Mean Reduction (%) | 95% Confidence Interval | p-value | Reference(s) |
| LDL Cholesterol | -18.58 | -19.67 to -17.48 | < 0.00001 | [10][11] |
| Total Cholesterol | -13.46 | -14.22 to -12.70 | < 0.00001 | [10][11] |
| Triglycerides | -8.06 | -10.92 to -5.20 | < 0.00001 | [10][11] |
| HDL Cholesterol | +3.00 | +2.06 to +3.94 | < 0.00001 | [10][11] |
Table 2: Efficacy of this compound in Combination with Statins on LDL-C Reduction
| Combination Therapy | Additional LDL-C Reduction (%) | Comparator | Reference(s) |
| This compound + Statin (any dose) | ~25 | Statin monotherapy | [1][9] |
| This compound + High-Intensity Statin | ~14 | High-Intensity Statin monotherapy | [7] |
| This compound + Atorvastatin (10mg) | ~15 | Atorvastatin (10mg) monotherapy | [9] |
| This compound + Simvastatin (20mg) | ~17 | Simvastatin (20mg) monotherapy | [9] |
Table 3: Impact of this compound on Cholesterol Absorption and Enterocyte Gene Expression
| Parameter | Effect | Magnitude of Change | Model System | Reference(s) |
| Fractional Cholesterol Absorption | Inhibition | ~54-65% | Humans | [12] |
| Fractional Cholesterol Absorption | Inhibition | ~80% | Mice | [13] |
| Nuclear SREBP-2 Protein | Increase | ~8-fold | Mouse Enterocytes | [9] |
| HMG-CoA Reductase (HMGR) mRNA | Increase | < 3-fold | Mouse Enterocytes | [9] |
| HMG-CoA Reductase (HMGR) Protein | Increase | ~30-fold | Mouse Enterocytes | [9] |
| LDL Receptor (LDLR) mRNA | Increase | < 3-fold | Mouse Enterocytes | [9] |
| LDL Receptor (LDLR) Protein | Increase | ~10-fold | Mouse Enterocytes | [9] |
| Intestinal LDLR mRNA | Increase | +16.2% | Humans | [14] |
| Intestinal HMG-CoAR mRNA | Increase | +14.0% | Humans | [14] |
| Intestinal ACAT-2 mRNA | Increase | +12.5% | Humans | [14] |
Visualizing the Molecular Pathways and Workflows
To better understand the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's impact on enterocyte cholesterol transport.
In Vivo Cholesterol Absorption Assay (Dual-Isotope Method)
This protocol is adapted from methodologies used to assess the in vivo efficacy of this compound in mouse models.[1][13]
Objective: To quantify the percentage of intestinal cholesterol absorption in mice treated with this compound versus a vehicle control.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., corn oil)
-
[14C]Cholesterol
-
[3H]Sitostanol (as a non-absorbable marker)
-
Oral gavage needles
-
Metabolic cages for fecal collection
-
Scintillation vials and cocktail
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Liquid scintillation counter
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate male C57BL/6 mice to individual housing in metabolic cages for 3-5 days.
-
Divide mice into two groups: vehicle control and this compound treatment (e.g., 10 mg/kg).
-
Administer vehicle or this compound via oral gavage daily for 3 days prior to the isotope administration.
-
-
Isotope Administration:
-
On day 4, following the daily dose of vehicle or this compound, administer an oral gavage of a lipid emulsion (e.g., corn oil) containing a known ratio of [14C]cholesterol and [3H]sitostanol.
-
-
Fecal Collection:
-
Collect feces from each mouse for 72 hours post-isotope administration.
-
-
Sample Processing:
-
Dry the collected feces to a constant weight and homogenize to a fine powder.
-
Extract total lipids from a known weight of dried feces using a suitable solvent system (e.g., Folch extraction).
-
-
Scintillation Counting:
-
Dissolve the lipid extract in a scintillation cocktail.
-
Quantify the amount of 14C and 3H radioactivity using a dual-label liquid scintillation counter.
-
-
Calculation of Cholesterol Absorption:
-
Calculate the percentage of cholesterol absorption using the following formula: % Absorption = [1 - ( (fecal 14C/3H ratio) / (dosed 14C/3H ratio) )] * 100
-
In Vitro Cholesterol Uptake Assay (Caco-2 Cells)
This protocol is based on established methods for studying cholesterol transport in a human intestinal cell line model.[10][15]
Objective: To measure the uptake of micellar cholesterol into Caco-2 intestinal cells and assess the inhibitory effect of this compound.
Materials:
-
Caco-2 cells
-
24-well Transwell inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
[3H]Cholesterol
-
Sodium taurocholate
-
Phosphatidylcholine
-
Oleic acid
-
Monoolein
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
-
Preparation of Micellar Cholesterol:
-
Prepare mixed micelles containing sodium taurocholate, phosphatidylcholine, oleic acid, monoolein, and [3H]cholesterol in serum-free medium.
-
-
This compound Treatment:
-
Pre-incubate the differentiated Caco-2 cell monolayers with varying concentrations of this compound (or vehicle control) for 2 hours.
-
-
Cholesterol Uptake:
-
Remove the pre-incubation medium and add the [3H]cholesterol-containing micellar solution to the apical side of the Transwell inserts.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Lysis and Scintillation Counting:
-
Wash the cell monolayers extensively with cold PBS to remove non-internalized micelles.
-
Lyse the cells with cell lysis buffer.
-
Add the cell lysate to a scintillation cocktail and measure the amount of 3H radioactivity.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
-
Express the results as a percentage of cholesterol uptake relative to the vehicle-treated control.
-
Immunohistochemistry for NPC1L1 Localization
This protocol provides a general framework for the immunohistochemical staining of NPC1L1 in formalin-fixed, paraffin-embedded (FFPE) intestinal tissue sections.[16][17]
Objective: To visualize the subcellular localization of the NPC1L1 protein in enterocytes and observe changes in its distribution following this compound treatment.
Materials:
-
FFPE mouse intestinal tissue sections on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-NPC1L1
-
Biotinylated secondary antibody: Goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).
-
-
Blocking:
-
Block non-specific antibody binding by incubating the sections with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-NPC1L1 antibody (at an optimized dilution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Incubate with the ABC reagent for 30 minutes.
-
Develop the signal with the DAB substrate, monitoring for the desired color intensity.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the nuclei.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Imaging:
-
Visualize and capture images using a light microscope.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring the relative mRNA expression of key genes involved in cholesterol metabolism in enterocytes.[12][18]
Objective: To quantify the changes in mRNA levels of genes such as LDLR, HMGCR, ACAT2, SREBP-2, and NPC1L1 in response to this compound treatment.
Materials:
-
Intestinal tissue or isolated enterocytes
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific forward and reverse primers (see Table 4)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from intestinal samples and treat with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
-
qPCR Program:
-
Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene of interest and a reference gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Table 4: Example qPCR Primer Sequences (Human)
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference(s) |
| LDLR | GAATCTACTGGTCTGACCTGTCC | GGTCCAGTAGATGTTGCTGTGG | [18] |
| HMGCR | AAGGAGGCATTTGACAGCAC | CTGACCTGGACTGGAAACG | [12] |
| SREBP-2 | AACGGTCATTCACCCAGGTC | GGCTGAAGAATAGGAGTTGCC | [12] |
| NPC1L1 | GCT GCT GCT TTC TGG TTT G | GCA GCA GCA GCA GCA G | (Primer design based on conserved regions) |
| ACAT2 | TGG CTG CTG TTT GAG TTT G | GGT GGT GGT GGT GGT G | (Primer design based on conserved regions) |
| GAPDH | GCACCGTCAAGGCTGAGAAC | TGGTGAAGACGCCAGTGGA | [12] |
Note: Primer sequences should always be validated for specificity and efficiency before use.
Conclusion
This compound represents a key therapeutic agent for the management of hypercholesterolemia. Its targeted inhibition of the NPC1L1 transporter in enterocytes provides a distinct and complementary mechanism to statin therapy. By blocking the initial step of cholesterol absorption, this compound sets in motion a cascade of events that ultimately leads to reduced plasma LDL-C levels. The ongoing research into the precise molecular details of its interaction with NPC1L1 and the subsequent cellular responses continues to refine our understanding of intestinal cholesterol homeostasis. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted impact of this compound and to explore novel therapeutic strategies targeting cholesterol transport.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Extracellular loop C of NPC1L1 is important for binding to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol auxotrophy and intolerance to this compound in mice with SREBP-2 deficiency in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Blockade of cholesterol absorption by this compound reveals a complex homeostatic network in enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Item - Primer sequences used for qPCR. - Public Library of Science - Figshare [plos.figshare.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Validation of a dual-isotope plasma ratio method for measurement of cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Optimization of protocols for immunohistochemical assessment of enteric nervous system in formalin fixed human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
A Technical Guide to the Pharmacokinetics of Ezetimibe and Its Primary Metabolites
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of dietary and biliary cholesterol. Its pharmacokinetic (PK) profile is characterized by rapid absorption, extensive and rapid metabolism to its pharmacologically active glucuronide metabolite, significant enterohepatic circulation, and a long elimination half-life. This document provides an in-depth technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and the key molecular pathways involved.
Mechanism of Action
This compound selectively inhibits the absorption of cholesterol at the brush border of the small intestine.[1] Its molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter essential for intestinal cholesterol uptake.[1] this compound binds to NPC1L1, which blocks the clathrin/AP2-mediated endocytosis of the NPC1L1-cholesterol complex.[2][3] This action prevents cholesterol from entering the enterocytes, thereby reducing the delivery of intestinal cholesterol to the liver.[3] The result is a decrease in hepatic cholesterol stores, an increase in cholesterol clearance from the blood, and a subsequent reduction in plasma concentrations of LDL-cholesterol.[1]
References
Ezetimibe's Modulation of Biliary Cholesterol Reabsorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezetimibe, a potent cholesterol absorption inhibitor, plays a crucial role in the management of hypercholesterolemia. Its primary mechanism involves the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for intestinal cholesterol absorption. However, the therapeutic efficacy of this compound also extends to its influence on biliary cholesterol, a critical component of whole-body cholesterol homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates biliary cholesterol reabsorption, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying biological pathways.
Introduction
Cholesterol homeostasis is a tightly regulated process involving dietary absorption, endogenous synthesis, and biliary excretion. The small intestine is the primary site for the absorption of both dietary and biliary cholesterol.[1] this compound distinguishes itself from other lipid-lowering agents by its unique mechanism of action, which specifically targets the initial step of cholesterol uptake in the small intestine.[2][3] This targeted approach not only reduces the influx of dietary cholesterol but also significantly impacts the enterohepatic circulation of biliary cholesterol. Understanding the dual action of this compound on both intestinal and hepatic NPC1L1 is fundamental to appreciating its full therapeutic potential.[4][5]
Mechanism of Action: Targeting NPC1L1
This compound's pharmacological activity is centered on its high-affinity binding to the NPC1L1 protein.[6] This transmembrane protein is predominantly expressed on the apical membrane of enterocytes in the small intestine and, in humans, also on the canalicular membrane of hepatocytes.[7][8]
Intestinal NPC1L1 Inhibition
In the small intestine, NPC1L1 is responsible for the uptake of cholesterol from micelles in the intestinal lumen into enterocytes.[9] this compound and its active glucuronide metabolite localize at the brush border of the small intestine, where they bind to NPC1L1.[1][10] This binding prevents the interaction between the NPC1L1/cholesterol complex and the clathrin/AP2 endocytic machinery, thereby inhibiting the internalization of cholesterol into the enterocyte.[5][10] By blocking this crucial step, this compound effectively reduces the absorption of both dietary and biliary cholesterol from the intestine, leading to increased fecal cholesterol excretion.[1][4]
Hepatic NPC1L1 Inhibition and Biliary Cholesterol
In humans, the expression of NPC1L1 in the liver adds another layer to this compound's mechanism. Hepatic NPC1L1 is localized to the canalicular membrane of hepatocytes and is thought to function in the reabsorption of cholesterol from the bile back into the hepatocytes.[4][7] This process counteracts the secretion of cholesterol into the bile mediated by the ABCG5/ABCG8 transporters.[8] By inhibiting hepatic NPC1L1, this compound promotes the net secretion of cholesterol into the bile.[4][11] This increased biliary cholesterol, however, is then prevented from being reabsorbed in the intestine due to the simultaneous inhibition of intestinal NPC1L1, ultimately leading to its excretion.[4]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on cholesterol metabolism from key preclinical and clinical studies.
Table 1: Effect of this compound on Intestinal and Biliary Cholesterol in Animal Models
| Animal Model | This compound Dose | Effect on Intestinal Cholesterol Absorption | Effect on Biliary Cholesterol Secretion/Concentration | Reference |
| C57L Mice (on lithogenic diet) | 0.8, 4, 8 mg/kg/day | Significant dose-dependent inhibition | Dose-dependent decrease in biliary cholesterol output | [12] |
| L1LivOnly Mice | 10 mg/kg/day | N/A (model expresses NPC1L1 only in liver) | Significantly restored biliary cholesterol secretion (which was nearly undetectable without treatment) | [11] |
| ApoE Knockout Mice | 5.31-5.93 mg/kg/day | Inhibited absorption of biliary cholesterol | N/A | [13] |
| Laboratory Opossums (high responders) | 5 mg/kg/day | Decreased from 62.66% to 32.79% | Increased gall bladder bile cholesterol concentrations | [14] |
| Laboratory Opossums (low responders) | 5 mg/kg/day | No significant change | Decreased gall bladder bile cholesterol concentrations | [14] |
Table 2: Effect of this compound on Cholesterol Levels in Humans
| Study Population | This compound Dose | Effect on Intestinal Cholesterol Absorption | Effect on LDL Cholesterol | Effect on Fecal Endogenous Cholesterol Excretion | Reference |
| Healthy Subjects | 10 mg/day | Reduced by 30% | Reduced by 19.8% | Increased by 66.6% | [4] |
| Hypercholesterolemic Individuals | 10 mg/day | Inhibited by an average of 54% | Reduced by 20.4% | N/A | [1][2] |
| Patients with Gallstones | 20 mg/day for 30 days | Reduced intestinal cholesterol absorption | N/A | Reduced biliary cholesterol saturation | [15] |
Experimental Protocols
Animal Studies for Biliary Lipid Analysis
-
Animal Model: Male gallstone-susceptible C57L mice are a common model.[12]
-
Diet: Mice are often fed a lithogenic diet (e.g., high in cholesterol and cholic acid) to induce gallstone formation.[12]
-
This compound Administration: this compound is typically administered orally, mixed with the diet, at varying doses (e.g., 0, 0.8, 4, 8 mg/kg/day) for a specified period (e.g., 8-12 weeks).[12]
-
Bile Collection: For analysis of biliary lipid secretion, the common bile duct is cannulated under anesthesia. Hepatic bile is then collected for a defined period (e.g., the first hour) to measure the output of cholesterol, phospholipids, and bile salts.[12]
-
Lipid Analysis: Biliary lipid concentrations are determined using enzymatic assays.[11]
Measurement of Intestinal Cholesterol Absorption
-
Fecal Dual-Isotope Ratio Method: This method involves the simultaneous oral administration of a radiolabeled cholesterol tracer (e.g., 14C-cholesterol) and a non-absorbable marker (e.g., 3H-sitostanol). The ratio of the two isotopes in the feces is then used to calculate the percentage of cholesterol absorbed.[12]
-
Mass Balance Method: This involves the precise measurement of cholesterol intake and fecal cholesterol excretion over a defined period to determine the net absorption.[12]
Human Clinical Trials
-
Study Design: Randomized, placebo-controlled, double-blind, parallel-group trials are the gold standard.[4]
-
Participants: Healthy subjects or patients with primary hypercholesterolemia are recruited.[4]
-
Intervention: Participants receive a standardized dose of this compound (e.g., 10 mg/day) or a placebo for a set duration (e.g., 6 weeks).[4]
-
Dietary Control: Subjects are often placed on a controlled metabolic kitchen diet to standardize cholesterol and phytosterol intake.[4]
-
Isotope Labeling: Plasma cholesterol can be labeled with an intravenous infusion of a stable isotope (e.g., cholesterol-d7), while dietary cholesterol is labeled with another (e.g., cholesterol-d5).[4]
-
Sample Collection and Analysis: Blood and stool samples are collected at baseline and throughout the study. Plasma and fecal sterols are then analyzed by mass spectrometry to determine cholesterol absorption efficiency and fecal endogenous cholesterol excretion.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and processes involved in this compound's action on biliary cholesterol reabsorption.
Caption: this compound's dual inhibition of intestinal and hepatic NPC1L1.
Caption: Generalized workflows for preclinical and clinical this compound studies.
Caption: Causal chain of this compound's effects on cholesterol homeostasis.
Implications for Gallstone Disease
By modulating biliary cholesterol, this compound has also been investigated for its potential role in preventing and treating cholesterol gallstones. By reducing intestinal cholesterol absorption and subsequently biliary cholesterol secretion, this compound can lead to a desaturation of bile.[12][15] This alteration in bile composition, favoring the formation of unsaturated micelles, can inhibit cholesterol crystallization and potentially promote the dissolution of existing gallstones.[12] Studies in mice have demonstrated that this compound can prevent gallstone formation and promote their dissolution.[12]
Conclusion
This compound's mechanism of action is multifaceted, extending beyond the simple inhibition of dietary cholesterol absorption. Its ability to modulate biliary cholesterol reabsorption through the inhibition of both intestinal and hepatic NPC1L1 is a key component of its lipid-lowering efficacy. This dual action not only contributes to a significant reduction in plasma LDL cholesterol but also has favorable effects on biliary cholesterol saturation, suggesting a potential therapeutic role in cholesterol gallstone disease. The comprehensive data from preclinical and clinical studies provide a robust foundation for the continued investigation and application of this compound in the management of disorders of cholesterol metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacotherapy Update | this compound (Zetiaâ¢) [clevelandclinicmeded.com]
- 3. This compound: a selective cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. JCI - Hepatic Niemann-Pick C1–like 1 regulates biliary cholesterol concentration and is a target of this compound [jci.org]
- 8. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Action of this compound (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 11. This compound restores biliary cholesterol excretion in mice expressing Niemann-Pick C1-Like 1 only in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on the Prevention and Dissolution of Cholesterol Gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Effect of this compound on plasma cholesterol levels, cholesterol absorption and secretion of biliary cholesterol in laboratory opossums with high and low responses to dietary cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjgnet.com [wjgnet.com]
A Structural Analysis of the Ezetimibe-NPC1L1 Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the cholesterol-lowering drug ezetimibe and its molecular target, the Niemann-Pick C1-Like 1 (NPC1L1) protein. By leveraging cryo-electron microscopy (cryo-EM) and biochemical data, we will explore the architecture of the binding site, the mechanism of inhibition, and the experimental methodologies used to elucidate these critical details.
Introduction: NPC1L1 and this compound
Niemann-Pick C1-Like 1 (NPC1L1) is a multi-pass transmembrane protein essential for the absorption of dietary and biliary cholesterol in the small intestine.[1][2] It is predominantly expressed on the apical membrane of enterocytes and the canalicular membrane of hepatocytes.[1][3] The inhibition of NPC1L1 is a key strategy for managing hypercholesterolemia.
This compound is a potent cholesterol absorption inhibitor that specifically targets NPC1L1.[4][5] By blocking NPC1L1 function, this compound reduces the amount of cholesterol absorbed from the intestine, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels.[4][6] While the drug received FDA approval in 2002, the precise structural basis for its mechanism of action was only recently revealed through advanced structural biology techniques.[7][8]
Structural Overview of the NPC1L1-Ezetimibe Complex
Recent cryo-EM studies have successfully resolved the structure of NPC1L1 both in its apo (unbound) state and in complex with this compound or its analogs.[7][8][9][10] These structures reveal that NPC1L1 consists of three large luminal domains—the N-terminal domain (NTD), the middle luminal domain (MLD), and the C-terminal domain (CTD)—and a transmembrane domain (TMD) containing a sterol-sensing domain (SSD).[3][7]
The binding of this compound induces a significant conformational change in NPC1L1. In the apo form, the NTD is in an "open" state, positioned to capture cholesterol from the intestinal lumen.[7][8] Upon this compound binding, the NTD rotates by approximately 60 degrees to adopt a "closed" state.[10][11] This rotation brings the three luminal domains together, locking the protein in an inactive conformation and physically obstructing a tunnel required for cholesterol transport.[7][8][12]
Table 1: Structural Data for this compound-Bound NPC1L1 Complexes
| PDB ID | Entity | Organism | Resolution (Å) | Method | Key Ligands |
| 6V3H [13][14] | NPC1L1 | Rat | 3.50 | Cryo-EM | This compound analog (Eze-PS), CHS |
| 7DFZ [15] | delta N-NPC1L1 | Human | 3.58 | Cryo-EM | This compound, Cholesterol |
The this compound Binding Site: A Detailed View
This compound does not bind to the same site as cholesterol in the NTD. Instead, it lodges itself in a deep pocket formed at the interface of all three luminal domains (NTD, MLD, and CTD).[7][16] This binding site is located centrally, effectively acting as a plug within a putative cholesterol transport tunnel.[8][12]
The interactions are predominantly hydrophobic, involving van der Waals contacts with residues from the different domains.[7][16] Key interactions observed in the cryo-EM structure of rat NPC1L1 bound to an this compound analog (this compound-PS) include:
-
From the MLD : Phe-532 and Met-543 make significant contact.[16] The side chain of Phe-532, in particular, forms edge-to-face interactions with the phenyl groups of this compound.[16] The importance of these MLD residues was previously identified through chimeric and mutational studies.[17]
-
From the CTD : The glucuronide moiety of this compound's active metabolite can form a hydrogen bond with the backbone carbonyl of Pro-1021, enhancing binding potency.[16]
-
From the NTD : The conformational change induced by this compound binding creates new interactions between the NTD and the other luminal domains, increasing the buried surface area and stabilizing the closed, inactive state.[7]
The following diagram illustrates the logical relationship of the domains forming the binding pocket.
Quantitative Analysis of this compound Binding
The affinity of this compound and its metabolites for NPC1L1 has been quantified across multiple species using radioligand binding assays. These studies confirm that NPC1L1 is the direct molecular target of the drug.[5][18] The active metabolite, this compound-glucuronide, generally exhibits higher potency than the parent compound.[19] A strong correlation exists between the in vivo cholesterol-lowering activity of this compound in different species and its binding affinity for the respective NPC1L1 orthologs.[19]
Table 2: Binding Affinities and Inhibitory Concentrations of this compound and Analogs
| Compound | Species/System | Assay Type | Value | Reference |
| This compound-glucuronide | Human NPC1L1 | Binding Affinity (KD) | 220 nM | [5] |
| This compound-glucuronide | Rhesus Monkey NPC1L1 | Binding Affinity (KD) | 40 nM | [5] |
| This compound-glucuronide | Rat NPC1L1 | Binding Affinity (KD) | 540 nM | [5] |
| This compound-glucuronide | Mouse NPC1L1 | Binding Affinity (KD) | 12,000 nM | [5] |
| [³H]AS (this compound analog) | Dog NPC1L1 | Binding Affinity (Kd) | 1.37 nM | [20] |
| This compound | Cholesterol Uptake | Inhibition (IC50) | 3.86 µM | [16] |
| This compound-glucuronide | Cholesterol Uptake | Inhibition (IC50) | 682 nM | [16] |
| This compound-PS | Cholesterol Uptake | Inhibition (IC50) | 50.2 nM | [16] |
Mechanism of Inhibition: Blocking the Cholesterol Transport Pathway
This compound's mechanism is non-competitive with respect to cholesterol binding at the NTD.[10] Instead of preventing cholesterol from initially docking with NPC1L1, this compound blocks the subsequent translocation step.[12] The current model for NPC1L1 function and this compound inhibition is as follows:
-
Cholesterol Loading : In its "open" state, the NTD of NPC1L1 binds to cholesterol present in micelles in the intestinal lumen.[7][12]
-
Conformational Change & Translocation : Cholesterol binding is proposed to trigger a conformational change, connecting the NTD's binding cavity to a tunnel that passes through the protein toward the sterol-sensing domain (SSD) in the plasma membrane.[7][12]
-
Membrane Deposition : Cholesterol moves through this tunnel and is deposited into the outer leaflet of the cell membrane.[7][12]
-
This compound Inhibition : this compound binds within the central tunnel, acting as a plug.[8] This binding locks the NTD in a "closed" conformation, preventing the tunnel from properly forming and thereby blocking the passage of cholesterol to the membrane.[7][10] This mechanism also inhibits the subsequent clathrin-mediated endocytosis of the NPC1L1-cholesterol complex.[6][21]
Key Experimental Protocols
The structural and functional understanding of the NPC1L1-ezetimibe interaction relies on several key experimental techniques.
The high-resolution structures of NPC1L1 were determined using single-particle cryo-EM. The general workflow is a multi-step process.[7]
Protocol Summary:
-
Protein Expression and Purification : Full-length rat or human NPC1L1 with affinity tags (e.g., His10, FLAG) is expressed in a mammalian system like HEK293 GnTI⁻ cells to ensure proper folding and post-translational modifications.[7] The protein is then solubilized from cell membranes using detergents and purified via affinity chromatography.[7]
-
Sample Preparation : The purified NPC1L1 is incubated with a molar excess of this compound or an analog to ensure saturation of the binding site. The complex is then applied to cryo-EM grids and flash-frozen to create a thin layer of vitrified ice.[7]
-
Data Processing and Refinement : Thousands of micrographs are collected. Individual protein particle images are selected and subjected to 2D and 3D classification to sort for homogeneity. A final 3D map is reconstructed, into which an atomic model is built and refined.[7]
Binding assays are used to determine the affinity (KD or Ki) of this compound and its analogs for NPC1L1.[18]
Protocol Summary:
-
Source Material : Assays can be performed on brush border membranes isolated from animal intestines or on membranes from cultured cells (e.g., HEK293) engineered to overexpress a specific NPC1L1 ortholog.[5][18]
-
Radioligand : A radiolabeled version of this compound or a high-affinity analog (e.g., [³H]AS) is used.[20]
-
Procedure : Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of a non-labeled competitor drug (e.g., this compound-glucuronide).[18]
-
Detection : After incubation, the membrane-bound radioligand is separated from the unbound ligand (e.g., by filtration) and the amount of radioactivity is measured.
-
Analysis : The data are used to calculate the concentration of the competitor that inhibits 50% of specific binding (IC₅₀), from which the inhibition constant (Ki) can be derived. Saturation binding experiments, with increasing concentrations of the radioligand, can be used to determine the dissociation constant (KD).[20]
Conclusion and Future Directions
The structural elucidation of the NPC1L1-ezetimibe complex has been a landmark achievement, providing a definitive model for the drug's mechanism of action.[10] It is now understood that this compound acts as a non-competitive inhibitor, binding to a novel allosteric site and locking the transporter in a closed, inactive conformation to physically block cholesterol passage.[7][10]
This detailed structural and mechanistic knowledge opens new avenues for rational drug design. Future efforts can focus on developing next-generation NPC1L1 inhibitors with improved potency, selectivity, or pharmacokinetic properties by targeting the identified binding pocket. Furthermore, understanding the dynamics of the conformational changes between the open and closed states could reveal additional targets for therapeutic intervention.
References
- 1. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for NPC1L1 inhibitors? [synapse.patsnap.com]
- 3. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Mechanism of Action of this compound (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 7. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and this compound inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and this compound inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and this compound inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. NPC1 like intracellular cholesterol transporter 1 | SLC65 NPC-type cholesterol transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. Extracellular loop C of NPC1L1 is important for binding to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo responsiveness to this compound correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Extracellular loop C of NPC1L1 is important for binding to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
influence of ezetimibe on the formation of chylomicrons
An In-depth Technical Guide to the Influence of Ezetimibe on the Formation of Chylomicrons
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a lipid-lowering agent that effectively reduces intestinal cholesterol absorption. Its primary mechanism of action involves the specific inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in enterocytes. This targeted action disrupts the initial step of dietary and biliary cholesterol absorption, leading to a cascade of effects that ultimately attenuate the formation and secretion of chylomicrons. This guide provides a detailed examination of the molecular mechanisms, presents quantitative data from key studies, outlines detailed experimental protocols for investigating these effects, and visualizes the core pathways and workflows.
Core Mechanism of Action
The assembly of chylomicrons is a complex process initiated by the absorption of dietary lipids in the small intestine. This compound intervenes at the very beginning of this pathway.
1.1 Inhibition of NPC1L1-Mediated Cholesterol Uptake The primary molecular target of this compound is the NPC1L1 protein, located on the brush border membrane of enterocytes in the small intestine. NPC1L1 is essential for the uptake of cholesterol from the intestinal lumen into the enterocyte. This compound binds to NPC1L1, preventing the formation of an NPC1L1/cholesterol complex and its subsequent internalization via a clathrin/AP2-mediated endocytic process.[1] This blockade significantly reduces the amount of free cholesterol entering the enterocyte.
1.2 Impact on Cholesterol Esterification and Availability Once inside the enterocyte, free cholesterol is transported to the endoplasmic reticulum (ER), where it is esterified into cholesteryl esters by the enzyme Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2). These cholesteryl esters are a core component of pre-chylomicrons. By limiting the initial uptake of cholesterol, this compound reduces the substrate available for ACAT2, leading to decreased production of cholesteryl esters.[2] This deficit of a key lipid component is a rate-limiting step in the efficient assembly of chylomicrons.
1.3 Reduction in Apolipoprotein B-48 (ApoB-48) Secretion Chylomicron assembly requires the lipidation of Apolipoprotein B-48 (ApoB-48), a large structural protein synthesized in the ER. This process is facilitated by the Microsomal Triglyceride Transfer Protein (MTP). The efficient formation and secretion of a stable chylomicron particle are dependent on the availability of a sufficient core of neutral lipids, including triglycerides and cholesteryl esters.
Studies have demonstrated that in the presence of this compound, the reduced availability of cholesterol for packaging into nascent lipoproteins leads to a decrease in the secretion of ApoB-48.[3] This suggests that fewer chylomicron particles are successfully assembled and secreted from the enterocyte into the lymphatic system.
1.4 Effects on Triglyceride Metabolism and Postprandial Lipemia While this compound's primary target is cholesterol absorption, it also has downstream effects on postprandial triglyceride (TG) levels. By impairing the efficient assembly of chylomicrons, the primary transport vehicle for dietary TG, this compound leads to a reduction in the rate and magnitude of postprandial hypertriglyceridemia. Several studies have reported significantly lower TG concentrations in chylomicron-sized lipoprotein particles following an oral fat load in subjects treated with this compound.[4] Furthermore, some evidence suggests this compound may also downregulate the expression of genes involved in fatty acid transport, such as Fatty Acid Transport Protein 4 (FATP4), further contributing to the reduction in lipid availability for chylomicron synthesis.
Signaling and Experimental Workflow Visualizations
Diagram 1: Molecular Pathway of this compound Action
References
- 1. A stepwise surgical procedure to investigate the lymphatic transport of lipid-based oral drug formulations: Cannulation of the mesenteric and thoracic lymph ducts within the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound interferes with cholesterol trafficking from the plasma membrane to the endoplasmic reticulum in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mesenteric Lymph Duct Cannulated Rat Model: Application to the Assessment of Intestinal Lymphatic Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weldonbiotech.com [weldonbiotech.com]
Ezetimibe's Impact on Hepatic Cholesterol Homeostasis: A Technical Guide
Abstract
Ezetimibe is a lipid-lowering agent that effectively reduces plasma low-density lipoprotein cholesterol (LDL-C) by inhibiting intestinal cholesterol absorption. Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is densely expressed on the brush border of enterocytes. Notably, NPC1L1 is also present on the canalicular membrane of human hepatocytes. This dual site of action leads to a complex and significant modulation of cholesterol levels within the liver. By reducing the influx of both dietary and biliary cholesterol to the liver, this compound initiates a cascade of events aimed at restoring cholesterol homeostasis. This technical guide provides an in-depth analysis of this compound's effect on hepatic cholesterol levels, detailing the molecular mechanisms, key signaling pathways, and experimental methodologies used to elucidate these effects. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction
Hypercholesterolemia, particularly elevated LDL-C, is a major risk factor for the development of atherosclerotic cardiovascular disease. This compound offers a distinct therapeutic approach by targeting cholesterol absorption, complementing the action of statins which inhibit endogenous cholesterol synthesis.[1] The liver is the central organ for maintaining cholesterol balance, and this compound's influence on this organ is pivotal to its lipid-lowering efficacy. This guide will explore the direct and indirect consequences of this compound's action on the hepatocyte, focusing on the resulting alterations in intrahepatic cholesterol concentrations and the subsequent regulatory responses.
Mechanism of Action at the Hepatic Level
This compound's primary mechanism of action is the inhibition of the NPC1L1 protein.[2][3] While its role in the small intestine is well-established, the function of hepatic NPC1L1 is also significant in humans.[4][5] Hepatic NPC1L1 is involved in the reabsorption of cholesterol from the bile back into hepatocytes. By inhibiting this transporter, this compound effectively reduces the amount of cholesterol that re-enters the liver from the biliary circulation.[6] This, combined with the reduced delivery of cholesterol from the intestine via chylomicron remnants, leads to a depletion of the intrahepatic cholesterol pool.[6][7]
This reduction in hepatic cholesterol content triggers a compensatory response mediated primarily by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[8][9] The decrease in intracellular cholesterol allows for the activation of SREBP-2, which then translocates to the nucleus and upregulates the transcription of genes involved in cholesterol synthesis and uptake.[8][9] Key among these are the genes for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, and the LDL receptor (LDLR).[10] The increased expression of the LDLR on the surface of hepatocytes enhances the clearance of LDL-C from the circulation, which is the principal mechanism by which this compound lowers plasma cholesterol levels.[2][11]
Interestingly, some studies suggest that this compound can also influence the expression of SREBP-1c, a key regulator of fatty acid and triglyceride synthesis, potentially contributing to its effects on hepatic steatosis.[12][13]
Quantitative Data on Hepatic Cholesterol Modulation
The following tables summarize the quantitative effects of this compound on various parameters of hepatic cholesterol metabolism, compiled from a range of preclinical and clinical studies.
Table 1: Effect of this compound Monotherapy on Hepatic Lipid Content in Animal Models
| Animal Model | Diet | This compound Dose | Duration | Change in Hepatic Total Cholesterol | Change in Hepatic Triglycerides | Reference(s) |
| Obese Hyperinsulinemic Hamsters | High-Fat | 1 mg/kg | 84 days | Eliminated accumulation of cholesteryl ester and free cholesterol | Normalized VLDL+IDL triglyceride levels | [7] |
| Lysosomal Acid Lipase-Deficient Mice | Chow | 20 mg/kg/day | 4 weeks | -44% (whole-liver content) | Not Reported | [3][6] |
| Rats | High-Fat/High-Cholesterol | Not Specified | 4 weeks | Significantly decreased | Significantly decreased | [14] |
| Rats | Fish Oil | 0.005% in diet | 4 weeks | -86% | -84% | [11][15] |
Table 2: Effect of this compound in Combination with Statins on Hepatic Parameters
| Study Population/Model | Treatment | Duration | Key Hepatic Finding(s) | Reference(s) |
| NAFLD Patients | This compound (10mg) + Rosuvastatin (5mg) | 24 weeks | Significant reduction in liver fat (MRI-PDFF) vs. Rosuvastatin alone (mean difference: 3.2%) | [16][17] |
| Heterozygous Familial Hypercholesterolemia Patients | This compound + Statin | N/A | Additional 13.9% reduction in LDL-C vs. statin alone | [18][19] |
| LIRKO Mice | This compound (0.025%) + Lovastatin (0.1%) | 1 week | Induced SREBP-2 and cholesterogenic gene expression | [8] |
Table 3: Effect of this compound on Hepatic Gene Expression
| Gene | Animal Model/Cell Line | Treatment | Fold/Percent Change | Reference(s) |
| SREBP-2 | Mice on high-fat diet | This compound | Upregulated | [12] |
| SREBP-1c | Mice on high-fat diet | This compound | Downregulated | [12] |
| HMG-CoA Reductase | Dyslipidemic Men | This compound | +14.0% (intestinal expression) | Not specified in provided context |
| LDL Receptor | Dyslipidemic Men | This compound | +16.2% (intestinal expression) | Not specified in provided context |
| Abcg5/g8 | Rats on fish oil diet | This compound | +1380%/+442% | [11][15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action in the Liver
The following diagram illustrates the key signaling cascade initiated by this compound in a hepatocyte.
Caption: this compound's hepatic signaling pathway.
Experimental Workflow for Investigating this compound's Hepatic Effects in Mice
The following diagram outlines a typical experimental workflow for studying the impact of this compound on liver cholesterol in a mouse model.
Caption: Experimental workflow for this compound studies in mice.
Detailed Experimental Protocols
Quantification of Hepatic Cholesterol and Triglycerides
This protocol describes the extraction and quantification of lipids from liver tissue.
Materials:
-
Liver tissue (~50-100 mg)
-
Chloroform:methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas supply
-
Enzymatic colorimetric assay kits for total cholesterol and triglycerides
-
Spectrophotometer or plate reader
Procedure:
-
Homogenization: Homogenize the weighed liver tissue in 20 volumes of ice-cold chloroform:methanol (2:1).[5][20]
-
Lipid Extraction:
-
Agitate the homogenate for 15-20 minutes at room temperature.[5]
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant (lipid extract).
-
Wash the extract with 0.2 volumes of 0.9% NaCl solution to separate the lipid and aqueous phases.[5]
-
Centrifuge to separate the phases and carefully collect the lower chloroform phase containing the lipids.[20]
-
-
Drying and Reconstitution:
-
Evaporate the chloroform under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of isopropanol or another suitable solvent compatible with the quantification assay.
-
-
Quantification:
-
Use commercially available enzymatic colorimetric assay kits to determine the concentrations of total cholesterol and triglycerides in the reconstituted lipid extract.[4][21]
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.
-
Calculate the lipid concentrations based on a standard curve generated with known concentrations of cholesterol and triglyceride standards.
-
Normalize the results to the initial weight of the liver tissue.
-
Western Blot Analysis of Nuclear SREBP-2
This protocol outlines the procedure for detecting the active, nuclear form of SREBP-2 in liver tissue.
Materials:
-
Liver tissue
-
Nuclear extraction kit or buffers
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against the N-terminal of SREBP-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Nuclear Protein Extraction:
-
Isolate nuclei from liver tissue homogenates using a commercial nuclear extraction kit or a series of buffered centrifugation steps to separate the cytoplasmic and nuclear fractions.[22]
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a standard protein assay.[23]
-
-
SDS-PAGE and Electrotransfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the N-terminal (active) form of SREBP-2.[24]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
Quantification of Hepatic Gene Expression by qPCR
This protocol details the measurement of mRNA levels of key genes involved in cholesterol metabolism.
Materials:
-
Liver tissue
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., HMGCR, LDLR, SREBP2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation:
-
Extract total RNA from liver tissue using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.[25]
-
-
Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.[25]
-
Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[10]
-
In Vivo VLDL Secretion Rate Measurement
This protocol describes a method to measure the rate of VLDL secretion from the liver in mice.
Materials:
-
Mice
-
Triton WR-1339 solution
-
Blood collection supplies
-
Triglyceride quantification kit
Procedure:
-
Fasting: Fast the mice for a defined period (e.g., 4 hours) to clear postprandial lipoproteins.[26]
-
Triton WR-1339 Injection:
-
Blood Sampling:
-
Collect blood samples at various time points after the injection (e.g., 0, 30, 60, 90, and 120 minutes).[26]
-
-
Triglyceride Measurement:
-
Measure the triglyceride concentration in the plasma from each time point.
-
-
Calculation of Secretion Rate:
Conclusion
This compound's effect on hepatic cholesterol levels is a multifaceted process that extends beyond its well-documented inhibition of intestinal cholesterol absorption. By also targeting NPC1L1 in the liver, this compound reduces the recycling of biliary cholesterol, leading to a decrease in the intrahepatic cholesterol pool. This triggers a robust compensatory response through the SREBP-2 pathway, ultimately resulting in increased LDL receptor expression and enhanced clearance of LDL-C from the circulation. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to understand and investigate the intricate interplay between this compound and hepatic cholesterol homeostasis. Further research into the long-term effects of this compound on hepatic lipid metabolism and its potential role in managing conditions such as non-alcoholic fatty liver disease is warranted.
References
- 1. This compound restores biliary cholesterol excretion in mice expressing Niemann-Pick C1-Like 1 only in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and analysis of liver lipids [protocols.io]
- 3. This compound markedly attenuates hepatic cholesterol accumulation and improves liver function in the lysosomal acid lipase-deficient mouse, a model for cholesteryl ester storage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Quantification of Liver Lipids After Folch Extraction | Springer Nature Experiments [experiments.springernature.com]
- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 6. This compound markedly attenuates hepatic cholesterol accumulation and improves liver function in the lysosomal acid lipase-deficient mouse, a model for cholesteryl ester storage disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent cholesterol absorption inhibitor, normalizes combined dyslipidemia in obese hyperinsulinemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. This compound decreases SREBP-1c expression in liver and reverses hepatic insulin resistance in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, Niemann-Pick C1 like 1 inhibitor, modulates hepatic phospholipid metabolism to alleviate fat accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Markedly Reduces Hepatic Triglycerides and Cholesterol in Rats Fed on Fish Oil by Increasing the Expression of Cholesterol Efflux Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound combination therapy with statin for non-alcoholic fatty liver disease: an open-label randomized controlled trial (ESSENTIAL study) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Combination therapy of statin and this compound for the treatment of familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 21. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jppres.com [jppres.com]
- 26. researchgate.net [researchgate.net]
- 27. Method to measure apolipoprotein B-48 and B-100 secretion rates in an individual mouse: evidence for a very rapid turnover of VLDL and preferential removal of B-48- relative to B-100-containing lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development: Ezetimibe's Effect on Cholesterol Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a potent lipid-lowering agent that inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1][2][3] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border membrane of enterocytes and in the liver.[4][5][6][7] By binding to NPC1L1, this compound blocks the internalization of cholesterol, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering plasma LDL-cholesterol levels.[5][6][8] This document provides detailed application notes and protocols for developing in vitro assays to study the effect of this compound on cholesterol uptake, primarily focusing on cell-based models that are crucial for drug discovery and mechanistic studies.
Mechanism of Action: this compound and NPC1L1-Mediated Cholesterol Uptake
Cholesterol absorption in the intestine is a complex process involving the emulsification of dietary fats and the formation of micelles. NPC1L1, a multi-transmembrane protein, plays a pivotal role in the uptake of cholesterol from these micelles into enterocytes.[5][6][9] Upon cholesterol binding, NPC1L1 is thought to undergo a conformational change that facilitates the internalization of cholesterol through a vesicular endocytic pathway.[5][10]
This compound exerts its inhibitory effect by binding directly to the extracellular loop of NPC1L1.[11][12] This binding prevents the sterol-induced internalization of the NPC1L1-cholesterol complex, effectively trapping NPC1L1 and cholesterol at the plasma membrane.[5][12] This disruption of NPC1L1 trafficking is a key aspect of this compound's mechanism of action.[4][5]
Signaling Pathway of NPC1L1-Mediated Cholesterol Uptake and this compound Inhibition
References
- 1. Inhibition of Cholesterol Absorption by this compound - Page 3 [medscape.com]
- 2. This compound: a selective cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. This compound interferes with cholesterol trafficking from the plasma membrane to the endoplasmic reticulum in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Genetic demonstration of intestinal NPC1L1 as a major determinant of hepatic cholesterol and blood atherogenic lipoprotein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Animal Models of Atherosclerosis for Ezetimibe Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing animal models of atherosclerosis for the evaluation of ezetimibe. Detailed protocols for inducing atherosclerosis, drug administration, and analytical methods are provided to ensure robust and reproducible studies.
Introduction to this compound and its Mechanism of Action
This compound is a lipid-lowering agent that selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes.[1][2] By binding to NPC1L1, this compound blocks the uptake of cholesterol into enterocytes, thereby reducing the amount of cholesterol delivered to the liver.[1] This leads to an upregulation of hepatic LDL receptors, which increases the clearance of LDL-cholesterol from the circulation.[1] Beyond its lipid-lowering effects, this compound has been shown to possess anti-inflammatory properties, which may contribute to its anti-atherosclerotic effects.[3][4][5]
Recommended Animal Models
The most widely used and well-characterized animal models for studying atherosclerosis and evaluating the efficacy of lipid-lowering therapies are the Apolipoprotein E-deficient (ApoE-/-) and the Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice.
-
ApoE-/- Mice: These mice lack apolipoprotein E, a protein crucial for the normal catabolism of triglyceride-rich lipoproteins.[6] Consequently, they spontaneously develop hypercholesterolemia and atherosclerotic lesions that closely resemble those in humans, even on a standard chow diet.[6] Atherosclerosis development is significantly accelerated by feeding a high-fat, high-cholesterol "Western-type" diet.[6][7]
-
LDLR-/- Mice: These mice lack the LDL receptor, leading to impaired clearance of LDL-cholesterol from the plasma.[6] While they exhibit elevated LDL-cholesterol levels, the development of significant atherosclerosis typically requires the administration of an atherogenic diet.[6][8]
Experimental Protocols
Induction of Atherosclerosis
Objective: To induce the formation of atherosclerotic plaques in ApoE-/- or LDLR-/- mice through dietary manipulation.
Materials:
-
ApoE-/- or LDLR-/- mice (male, 6-8 weeks old)
-
Standard chow diet
-
Atherogenic diet (select one):
-
Western Diet (e.g., Teklad TD.88137): Contains approximately 21% fat by weight (42% kcal from fat) and 0.15-0.2% cholesterol.[6][8]
-
Paigen Diet: A high-fat diet supplemented with cholic acid to enhance hypercholesterolemia and accelerate atherosclerosis. A typical composition includes 1.25% cholesterol and 0.5% cholic acid in a high-fat base.[9][10]
-
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to the control and treatment groups.
-
For the atherosclerosis induction groups, replace the standard chow diet with the chosen atherogenic diet (Western or Paigen). The control group will continue on the standard chow diet.
-
Provide ad libitum access to the respective diets and water for a period of 8-16 weeks. The duration will depend on the desired severity of the atherosclerotic lesions.
-
Monitor the health and body weight of the mice weekly.
This compound Administration
Objective: To administer this compound to the treatment group of atherosclerotic mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose or corn oil)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Common dosages in mouse models range from 5 to 10 mg/kg/day.[11][12]
-
Administer this compound to the treatment group via oral gavage once daily.
-
Administer an equal volume of the vehicle to the control group using the same method and schedule.
-
Continue the administration for the duration of the study (concurrently with the atherogenic diet).
Assessment of Atherosclerosis
Objective: To quantify the total atherosclerotic plaque area in the aorta.
Materials:
-
Dissecting microscope and tools
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution (0.5% in isopropanol/water)
-
60% Isopropanol
-
Digital camera with a microscope adapter
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the circulatory system with PBS through the left ventricle to flush out the blood, followed by perfusion with 4% PFA to fix the tissues.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.[13]
-
Clean the aorta of any surrounding adipose and connective tissue under a dissecting microscope.[14]
-
Cut the aorta longitudinally to open it and pin it flat on a wax or silicone-coated dish, with the intimal surface facing up.[15]
-
Rinse the aorta with distilled water and then with 60% isopropanol.
-
Stain the aorta with Oil Red O solution for 15-25 minutes.[16]
-
Destain with 60% isopropanol for 3-5 minutes.[15]
-
Rinse with distilled water.
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software to quantify the total aortic surface area and the Oil Red O-positive (lesion) area. Express the lesion area as a percentage of the total aortic area.
Objective: To quantify atherosclerotic plaque size and composition in the aortic root.
Materials:
-
Dissecting tools
-
4% Paraformaldehyde (PFA)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Oil Red O staining reagents
-
Microscope with a camera
-
Image analysis software
Procedure:
-
After perfusion, dissect the heart and the upper part of the aorta.
-
Fix the tissue in 4% PFA overnight.
-
Cryoprotect the tissue by incubating in a sucrose solution series (e.g., 15% then 30%).
-
Embed the upper portion of the heart, including the aortic root, in OCT compound and freeze.[17]
-
Cut serial cross-sections (e.g., 10 µm thick) of the aortic root using a cryostat, starting from the appearance of the aortic valve leaflets.[1]
-
Collect sections on microscope slides.
-
For lesion size and general morphology, stain sections with H&E.
-
For lipid content analysis, stain sections with Oil Red O and counterstain with hematoxylin.
-
Capture images of the stained sections.
-
Use image analysis software to measure the lesion area in the aortic root sections.
Plasma Lipid Analysis
Objective: To measure the levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides in the plasma.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Commercial enzymatic assay kits for total cholesterol, HDL-cholesterol, and triglycerides.
-
Spectrophotometer or plate reader
Procedure:
-
Collect blood from mice via cardiac puncture or retro-orbital bleeding into EDTA-containing tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.[18]
-
Collect the plasma supernatant.
-
Determine the concentrations of total cholesterol, HDL-cholesterol, and triglycerides using commercial enzymatic kits according to the manufacturer's instructions.
-
Calculate LDL-cholesterol levels using the Friedewald formula (if triglycerides are below 400 mg/dL): LDL = Total Cholesterol - HDL - (Triglycerides/5).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Plasma Lipid Profiles in Atherosclerotic Mice
| Group | Total Cholesterol (mg/dL) | LDL-Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Control (Atherogenic Diet) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Atherogenic Diet) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| p-value |
Table 2: Effect of this compound on Atherosclerotic Lesion Development
| Group | Aortic Lesion Area (% of total aorta) | Aortic Root Lesion Area (μm²) |
| Control (Atherogenic Diet) | Mean ± SEM | Mean ± SEM |
| This compound (Atherogenic Diet) | Mean ± SEM | Mean ± SEM |
| p-value |
Visualization of Pathways and Workflows
This compound's Mechanism of Action in Atherosclerosis
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Genetic demonstration of intestinal NPC1L1 as a major determinant of hepatic cholesterol and blood atherogenic lipoprotein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition | PLOS One [journals.plos.org]
- 6. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High Fat High Cholesterol Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paigen Diet–Fed Apolipoprotein E Knockout Mice Develop Severe Pulmonary Hypertension in an Interleukin-1–Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 15. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 16. Oil Red O Staining [bio-protocol.org]
- 17. Quantification of Atherosclerosis in Mice [jove.com]
- 18. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
Application Notes and Protocols for Ezetimibe Administration in ApoE Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the administration and evaluation of ezetimibe in Apolipoprotein E (ApoE) knockout (KO) mouse models of atherosclerosis. These notes include detailed experimental protocols, quantitative data summaries, and visual diagrams of workflows and signaling pathways.
Introduction
Apolipoprotein E (ApoE) knockout mice are a widely used and validated model for studying hypercholesterolemia and atherosclerosis.[1][2] These mice spontaneously develop atherosclerotic lesions, a process that is significantly accelerated by a high-fat, high-cholesterol "Western" diet.[3][4] this compound is a potent cholesterol absorption inhibitor that selectively blocks the uptake of dietary and biliary cholesterol from the small intestine.[5][6] Its administration in ApoE KO mice has been shown to effectively reduce plasma cholesterol levels and inhibit the development and progression of atherosclerosis.[1][5][7]
These application notes provide detailed protocols for the administration of this compound to ApoE KO mice and for the subsequent analysis of its effects on lipid profiles and atherosclerotic plaque formation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in ApoE KO mice as reported in various studies.
Table 1: this compound Administration Protocols
| Dosage | Administration Route | Vehicle/Diet | Treatment Duration | Mouse Model | Reference |
| >3 mg/kg | Not specified | Not specified | Not specified | ApoE-/- | [5][8] |
| 5 mg/kg/day | In-diet (0.005%) | Western, low-fat, or cholesterol-free diet | 6 months | ApoE-/- | [1][5] |
| 5 mg/kg/day | In-diet | High-fat diet | 3 months | ApoE-deficient | [9] |
| 10 mg/kg/day | Not specified | Not specified | Not specified | ApoE double-knockout | [10] |
| 5.31-5.93 mg/kg/day | In-diet (0.005%) | Western-type diet (0.15% cholesterol) | 8 weeks | ApoE ko | [2] |
| 10 mg/kg | Oral gavage | 0.4% methylcellulose | 4 days | L1LivOnly | [11] |
| 5 µg/kg/day | In-diet | High-fat diet (21% fat) | 2 or 4 months | ApoE-/- | [12] |
Table 2: Effects of this compound on Plasma Lipid Profiles in ApoE KO Mice
| Treatment Group | Total Cholesterol (mg/dL) | VLDL/Chylomicron Cholesterol Reduction | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Reference |
| Western Diet | [1][5] | ||||
| Control | 964 | - | Not specified | Not specified | |
| This compound (5 mg/kg/day) | 374 (↓61%) | 89% | Reduced by 53-67% | Increased >2-fold | |
| Low-Fat, 0.15% Cholesterol Diet | [1][5] | ||||
| Control | 726 | - | Not specified | Not specified | |
| This compound (5 mg/kg/day) | 231 (↓68%) | 80% | Reduced by 53-67% | Increased >2-fold | |
| Cholesterol-Free Diet | [1][5] | ||||
| Control | 516 | - | Not specified | Not specified | |
| This compound (5 mg/kg/day) | 178 (↓66%) | 87% | Reduced by 53-67% | Significantly increased | |
| High-Fat Diet | [9] | ||||
| Control | 1592 | - | 1515 | 16 | |
| This compound (5 mg/kg/day) | 381 (↓76%) | - | 319 (↓78%) | 46 (↑187%) |
Table 3: Effects of this compound on Atherosclerotic Lesion Size in ApoE KO Mice
| Treatment Group | Aortic Lesion Surface Area (%) | Carotid Artery Lesion Cross-Sectional Area Reduction | Reference |
| Western Diet | [1][5][7] | ||
| Control | 20.2 | - | |
| This compound (5 mg/kg/day) | 4.1 (↓79.7%) | 97% | |
| Low-Fat, 0.15% Cholesterol Diet | [1][5][7] | ||
| Control | 24.1 | - | |
| This compound (5 mg/kg/day) | 7.0 (↓71%) | 97% | |
| Cholesterol-Free Diet | [1][7] | ||
| Control | Not specified | - | |
| This compound (5 mg/kg/day) | Not specified | 91% |
Experimental Protocols
Animal Model and Atherosclerosis Induction
-
Animal Model: Male ApoE knockout (ApoE-/-) mice on a C57BL/6J background are commonly used.[13] Mice are typically started on experimental diets at 8 weeks of age.[13]
-
Atherosclerosis Induction: To accelerate atherosclerosis, mice are fed a "Western-type" diet. A common composition is 21% fat by weight and 0.15% cholesterol.[4][14] The diet can be purchased from commercial vendors (e.g., Harlan Teklad, Envigo). Mice are typically fed this diet for a period of 8 weeks to 6 months to induce significant plaque formation.[2][13]
This compound Administration
3.2.1. In-Diet Administration
-
Preparation: this compound is mixed into the powdered diet at a specified concentration, for example, 0.005% (w/w).[2][13] This diet can be custom-made by commercial diet suppliers.
-
Administration: The this compound-containing diet is provided ad libitum to the mice. Food consumption and body weights should be monitored regularly to calculate the average daily dose of this compound.[13]
3.2.2. Oral Gavage Administration
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound.
-
Prepare a 0.4% methylcellulose solution in sterile water.
-
Suspend the this compound in the 0.4% methylcellulose solution to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 0.2 mL).[11]
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Administration:
-
Administer the this compound suspension to the mice once daily via oral gavage using a proper-sized gavage needle.
-
The volume administered is typically 100-200 µL.[11]
-
Plasma Lipid Profile Analysis
-
Blood Collection: At the end of the treatment period, fast the mice for 4-6 hours. Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 20 minutes at 4°C to separate the plasma.[15]
-
Lipid Analysis:
-
Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides can be measured using commercially available enzymatic colorimetric assay kits.
-
For a detailed lipoprotein profile, fast protein liquid chromatography (FPLC) can be used to separate the different lipoprotein fractions (VLDL, LDL, HDL), followed by cholesterol measurement in each fraction.
-
Atherosclerotic Lesion Analysis
3.4.1. Aorta Dissection and Preparation
-
Perfusion: Euthanize the mouse and perfuse the vascular system with phosphate-buffered saline (PBS) through the left ventricle to flush out the blood.
-
Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Fixation: Fix the aorta in 10% neutral buffered formalin or 4% paraformaldehyde for at least 24 hours.[6]
-
Cleaning: Under a dissecting microscope, carefully remove the adventitial fat and connective tissue from the aorta.
3.4.2. En Face Oil Red O Staining
-
Preparation of Oil Red O Solution:
-
Staining Procedure:
-
Imaging and Quantification:
-
Cut the aorta longitudinally and pin it flat on a wax surface, with the intimal side facing up.
-
Capture a digital image of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the red-stained lesion area as a percentage of the total aortic surface area.[1]
-
Visualizations
Caption: Experimental workflow for this compound administration in ApoE KO mice.
Caption: Proposed signaling pathway of this compound in reducing atherosclerosis.
References
- 1. umassmed.edu [umassmed.edu]
- 2. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 6. A mini-review on quantification of atherosclerosis in hypercholesterolemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Musculoskeletal Key [musculoskeletalkey.com]
- 8. Quantification of Atherosclerosis in Mice [jove.com]
- 9. A Volumetric Method for Quantifying Atherosclerosis in Mice by Using MicroCT: Comparison to En Face | PLOS One [journals.plos.org]
- 10. Measurement of Mouse Atherosclerotic Lesion Size: En Face Analysis of Aortic Lesions [protocols.io]
- 11. This compound restores biliary cholesterol excretion in mice expressing Niemann-Pick C1-Like 1 only in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. Western diet feeding influences gut microbiota profiles in apoE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
Application Notes and Protocols for Ezetimibe in Rabbit Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of ezetimibe in rabbit models of atherosclerosis, a critical preclinical step in the evaluation of its anti-atherogenic properties. The following sections outline the necessary experimental procedures, data interpretation, and visualization of key pathways and workflows.
Introduction
This compound is a potent inhibitor of cholesterol absorption that selectively blocks the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[1][2] Its application in rabbit models of atherosclerosis has demonstrated significant efficacy in reducing atherosclerotic lesion development, not only through lipid-lowering but also via pleiotropic anti-inflammatory effects.[1][2][3] These models are invaluable for understanding the drug's mechanism of action and its potential for clinical translation.
Experimental Protocols
A common approach to modeling atherosclerosis in rabbits involves a combination of a high-cholesterol diet and endothelial injury to accelerate plaque formation.
Animal Model Induction
-
Animal Strain: Male New Zealand White or Japanese White rabbits (2.5-3.0 kg) are typically used.[4]
-
Diet-Induced Hypercholesterolemia: Rabbits are fed a high-cholesterol diet, for example, containing 1% cholesterol and 3% peanut oil or a diet with 0.3-0.5% cholesterol and 3% soybean oil, for a period of 2 to 16 weeks to induce hypercholesterolemia.[4][5] Plasma total cholesterol levels can be expected to rise significantly within the first week.[2][5]
-
Endothelial Injury (Optional but Recommended for Accelerated Models):
-
Femoral Artery Balloon Injury: Anesthetize the rabbits (e.g., intramuscular injection of xylazine and ketamine).[4] A balloon catheter is inserted into the femoral artery and inflated to induce endothelial denudation.[2][4] This injury promotes neointimal hyperplasia and lesion formation.
-
Aortic Endothelial Desiccation: This method involves the surgical exposure of the aorta and subsequent drying of the endothelial surface to induce injury.[1][2]
-
This compound Administration
-
Dosage: this compound is typically administered orally at a dose ranging from 0.6 mg/kg/day to 1.0 mg/kg/day.[1][2][4]
-
Preparation and Administration: The drug can be freshly dissolved in drinking water daily.[2] To ensure complete intake, medicated water can be provided for the first few hours of the day, followed by regular water ad libitum.[2]
-
Treatment Groups:
-
Control Group: High-cholesterol diet + vehicle.
-
This compound Group: High-cholesterol diet + this compound.
-
Combination Therapy Group (Optional): High-cholesterol diet + this compound + a statin (e.g., simvastatin 5 mg/kg/day or rosuvastatin 1.0 mg/kg/day).[1][2][4]
-
Positive Control (Optional): High-cholesterol diet + statin alone.
-
-
Treatment Duration: Treatment duration can vary depending on the study's objectives, typically ranging from several weeks to months.
Outcome Assessment
-
Lipid Profile Analysis: Blood samples are collected at baseline and at the end of the study to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Atherosclerotic Lesion Analysis:
-
At the end of the treatment period, rabbits are euthanized, and the aorta and/or femoral arteries are harvested.
-
Gross Quantification: The percentage of the aortic surface area covered by atherosclerotic plaques can be quantified after staining with Sudan IV.[5]
-
Histological Analysis: Arterial cross-sections are stained with Hematoxylin and Eosin (H&E) to measure the intima/media ratio.[1][2] Immunohistochemistry is used to assess plaque composition, including macrophage content (e.g., using RAM11 antibody) and collagen content (e.g., using Masson's trichrome stain).
-
-
Inflammatory Marker Analysis: Plasma levels of C-reactive protein (CRP) and monocyte chemoattractant protein-1 (MCP-1) can be measured using ELISA kits.[1][2]
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Effect of this compound on Plasma Lipid Levels in Hypercholesterolemic Rabbits
| Treatment Group | Total Cholesterol (mg/dL) | LDL-Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Control (High-Cholesterol Diet) | ~800 | Significantly Elevated | No Significant Change | Significantly Elevated |
| This compound (0.6 - 1.0 mg/kg/day) | Reduced | Reduced | Increased | Reduced |
| This compound + Statin | Further Reduced | Further Reduced | Increased | Further Reduced |
Note: Absolute values can vary significantly based on the specific diet and duration of the study. The table reflects general trends.
Table 2: Effect of this compound on Atherosclerotic Plaque Characteristics
| Parameter | Control (High-Cholesterol Diet) | This compound (0.6 mg/kg/day) | This compound + Simvastatin (5 mg/kg/day) |
| Intima/Media Ratio Reduction | - | 13%[1][2][5] | 28%[1][2][5] |
| Plaque Macrophage Content | High | Decreased[1][2] | More Significant Reduction[1][2] |
| Plaque MCP-1 Expression | High | Decreased[1][2] | N/A |
| Thrombotic Occlusion | High | Significantly Decreased[4][6] | N/A |
Table 3: Effect of this compound on Inflammatory Markers
| Marker | Control (High-Cholesterol Diet) | This compound (0.6 mg/kg/day) | This compound + Simvastatin (5 mg/kg/day) |
| Plasma C-reactive protein (CRP) | Elevated | Reduced[1][2] | More Significant Reduction[2] |
| NF-κB Activity in PBLs | Increased | Reduced[1][2] | N/A |
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. This compound reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on atherosclerosis in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]
- 6. Lipid-Lowering Therapy With this compound Decreases Spontaneous Atherothrombotic Occlusions in a Rabbit Model of Plaque Erosion: A Role of Serum Oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Studying NPC1L1 Endocytosis Using Ezetimibe
Audience: Researchers, scientists, and drug development professionals.
Introduction: Niemann-Pick C1-Like 1 (NPC1L1) is a crucial transmembrane protein responsible for the absorption of dietary and biliary cholesterol in the small intestine and liver.[1][2][3] Its pivotal role in cholesterol homeostasis makes it a prime therapeutic target for managing hypercholesterolemia. Ezetimibe is a potent cholesterol absorption inhibitor that functions by directly targeting NPC1L1.[3][4][5] While it is established that this compound binds to NPC1L1 to exert its effect, the precise molecular mechanism, particularly concerning its impact on NPC1L1 endocytosis, is a subject of ongoing research with some conflicting findings.
One prominent model suggests that NPC1L1 mediates cholesterol uptake through a clathrin-dependent endocytic pathway, which is inhibited by this compound.[4][6][7] In this model, cholesterol binding to NPC1L1 triggers the protein's internalization. This compound is proposed to block this internalization step, thereby preventing cholesterol from entering the cell.[1][4][6] However, other studies using quantitative assays have shown that this compound can inhibit cholesterol uptake without altering the rate of NPC1L1 endocytosis, suggesting it may interfere with cholesterol binding or transport at the plasma membrane, independent of internalization.[8][9][10]
These application notes provide a detailed overview of the methodologies and experimental protocols used to investigate the effects of this compound on NPC1L1 endocytosis, addressing both proposed mechanisms.
Models of this compound's Action on NPC1L1
Model 1: this compound as an Inhibitor of NPC1L1 Endocytosis
This model posits that NPC1L1 acts as a cholesterol shuttle, internalizing cholesterol through a multi-step endocytic process. The process begins with cholesterol binding to the N-terminal domain of NPC1L1.[11] This complex then associates with flotillin proteins to form cholesterol-enriched microdomains on the plasma membrane.[2][12] Subsequently, the clathrin/AP2 adaptor complex is recruited, facilitating the formation of clathrin-coated vesicles that internalize the NPC1L1-cholesterol complex.[1][6][11] The vesicles then transport the complex to the endocytic recycling compartment (ERC), where cholesterol is released for cellular processes.[1] this compound is thought to bind to NPC1L1 and block its incorporation into these clathrin-coated vesicles, thus halting cholesterol uptake.[4][6]
Model 2: this compound Action Independent of Endocytosis
Contrasting evidence, primarily from quantitative cell surface biotinylation assays in rat hepatoma cells, suggests that this compound does not alter the rate of NPC1L1 internalization.[8][9][13] According to this model, NPC1L1 can facilitate cholesterol uptake without requiring endocytosis.[8][10] this compound is proposed to interfere with the initial cholesterol adsorption or transport activity of NPC1L1 at the cell surface.[9][13] In this scenario, while NPC1L1 still undergoes constitutive endocytosis for its own recycling, this process is decoupled from the direct uptake of cholesterol, and this compound's inhibitory effect occurs prior to any potential internalization step.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound's effect on cholesterol absorption and NPC1L1 internalization.
Table 1: Effect of this compound on Cholesterol Absorption
| Parameter | Species/System | This compound Dose/Concentration | Observed Effect | Citation |
| Cholesterol Absorption | Humans | N/A | Reduced by 54% | [11] |
| Cholesterol Absorption | Mice | 10 mg/kg/day | Reduced by ~80% | [1] |
| NPC1L1-dependent Cholesterol Uptake | RH7777 Hepatoma Cells | 30 µM | Completely blocked | [8][9] |
| Cholesterol Esterification | Caco-2 Cells | N/A | Markedly prevented | [14] |
Table 2: Effect of this compound on NPC1L1 Internalization Rate
| Experimental System | This compound Concentration | Effect on NPC1L1 Internalization Rate | Assay Used | Citation |
| RH7777 Hepatoma Cells | 30 µM | No change | Cell Surface Biotinylation | [8][9] |
| Mouse Small Intestine | 10 mg/kg/day | Blocked cholesterol-induced internalization | Immunohistochemistry | [1] |
| NPC1L1-EGFP Knock-in Mice | N/A | Markedly inhibited cholesterol-induced endocytosis | Fluorescence Microscopy | [15] |
Experimental Protocols
Protocol 1: Quantitative Analysis of NPC1L1 Endocytosis via Cell Surface Biotinylation
This assay quantitatively measures the rate of internalization of cell surface proteins. It is a powerful tool to determine if a treatment, like this compound, alters the endocytosis rate of NPC1L1.[8][9]
Materials:
-
Cells expressing tagged NPC1L1 (e.g., NPC1L1-GFP in RH7777 cells).
-
Sulfo-NHS-SS-Biotin (cleavable biotinylation reagent).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., RIPA buffer).
-
Glutathione solution (reducing agent to cleave biotin).
-
NeutrAvidin or Streptavidin agarose beads.
-
SDS-PAGE and Western blot reagents.
-
Anti-tag antibody (e.g., anti-GFP).
-
This compound solution and vehicle control (e.g., ethanol).
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-treat cells with this compound (e.g., 30 µM) or vehicle for 60 minutes at 37°C.[8]
-
Biotinylation of Surface Proteins:
-
Place cells on ice and wash three times with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice to label surface proteins.
-
Quench the reaction by washing cells with a quenching buffer (e.g., PBS containing 1% BSA).
-
-
Internalization Step:
-
Add pre-warmed culture medium (containing this compound or vehicle) and incubate at 37°C for various time points (e.g., 0, 5, 10, 20 minutes) to allow endocytosis. The 0-minute plate remains on ice.
-
-
Biotin Removal from Surface:
-
Rapidly cool the plates on ice.
-
Wash cells with ice-cold PBS.
-
Treat cells with a membrane-impermeable reducing agent (e.g., glutathione solution) on ice to strip biotin from proteins remaining on the cell surface. Biotin on internalized proteins will be protected.
-
Wash cells to remove the reducing agent.
-
-
Cell Lysis and Protein Capture:
-
Lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with NeutrAvidin/Streptavidin beads to capture the biotinylated (internalized) proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluates (internalized fraction) and total cell lysates by SDS-PAGE and Western blotting using an antibody against the NPC1L1 tag.
-
Quantify band intensities to determine the fraction of surface NPC1L1 internalized at each time point.
-
Protocol 2: Cholesterol Uptake Assay Using Radiolabeled Cholesterol
This assay measures the functional uptake of cholesterol into cells, allowing for the assessment of inhibitors like this compound.
Materials:
-
Cells expressing NPC1L1 and control cells.
-
[³H]Cholesterol.
-
Taurocholate (bile salt).
-
Culture medium.
-
This compound solution and vehicle control.
-
Scintillation fluid and counter.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Cell Culture and Pre-treatment: Plate cells in multi-well plates. Pre-treat with this compound or vehicle for 60 minutes.[9]
-
Preparation of Micelles: Prepare cholesterol micelles by mixing [³H]Cholesterol with taurocholate in the culture medium.
-
Uptake Measurement:
-
Remove the pre-treatment medium.
-
Add the [³H]Cholesterol-containing micellar solution to the cells.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Washing:
-
Stop the uptake by placing the plate on ice and aspirating the medium.
-
Wash the cells extensively with ice-cold PBS to remove non-internalized cholesterol.
-
-
Quantification:
-
Lyse the cells.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Measure the total protein content in a parallel sample for normalization.
-
Calculate the cholesterol uptake (e.g., in pmol cholesterol/mg protein).
-
Protocol 3: Immunofluorescence/Immunohistochemistry for NPC1L1 Localization
This protocol allows for the visualization of NPC1L1's subcellular localization in response to cholesterol and/or this compound treatment.
Materials:
-
Cultured cells on coverslips or frozen/paraffin-embedded tissue sections.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 3% BSA).
-
Primary antibody against NPC1L1.
-
Fluorophore-conjugated secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence or confocal microscope.
Procedure:
-
Sample Preparation and Treatment (for in vivo):
-
Fixation: Fix cells/tissues with 4% PFA.
-
Permeabilization (for intracellular targets): If staining intracellular epitopes, incubate with permeabilization buffer. Omit this step for cell surface staining.[16]
-
Blocking: Incubate with blocking buffer for 1 hour to reduce non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate with the primary anti-NPC1L1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash samples three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.
-
Counterstaining and Mounting: Stain nuclei with DAPI if desired. Wash samples and mount onto microscope slides.
-
Imaging: Visualize using a fluorescence or confocal microscope. Analyze changes in NPC1L1 localization (e.g., brush border vs. subapical vesicles).[1][15]
Protocol 4: Filipin Staining for Unesterified Cholesterol
Filipin is a fluorescent compound that binds specifically to unesterified (free) cholesterol, allowing for its visualization within cells and tissues. This is useful for tracking the movement of cholesterol alongside NPC1L1.
Materials:
-
Frozen tissue sections or fixed cells.
-
Filipin solution (e.g., 50 µg/mL in PBS with 10% FBS).[1]
-
PBS.
-
Mounting medium.
-
Fluorescence microscope with a UV filter set.
Procedure:
-
Sample Preparation: Prepare frozen sections of intestinal tissue from treated mice as described in Protocol 3.[1]
-
Staining:
-
Wash the sections with PBS.
-
Incubate with the filipin staining solution for 30-60 minutes at room temperature in the dark.[1]
-
-
Washing: Wash thoroughly with PBS to remove excess filipin.
-
Mounting and Imaging: Mount the sections and immediately visualize them using a fluorescence microscope. Filipin is prone to photobleaching, so minimize light exposure.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating a test compound's effect on NPC1L1-mediated cholesterol uptake and endocytosis.
References
- 1. This compound blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flotillins play an essential role in Niemann-Pick C1-like 1-mediated cholesterol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholesterol absorption inhibitor this compound acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and this compound inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. This compound-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 12. Flotillins Play an Essential Role in Niemann-Pick C1-like 1-mediated Cholesterol Uptake----Chinese Academy of Sciences [english.cas.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
Application Notes and Protocols: Formulation of Ezetimibe Solid Lipid Nanoparticles for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo evaluation of Ezetimibe-loaded Solid Lipid Nanoparticles (SLNs). This compound, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low aqueous solubility and high permeability, which limits its oral bioavailability.[1][2] Formulating this compound into SLNs is a promising strategy to enhance its solubility, dissolution rate, and consequently, its therapeutic efficacy.[3][4]
Solid lipid nanoparticles are colloidal carriers made from lipids that are solid at room temperature.[1] They offer several advantages, including the ability to encapsulate lipophilic drugs like this compound, leading to improved oral bioavailability.[3] This is achieved by increasing the surface area for dissolution and potentially promoting lymphatic absorption, thus bypassing hepatic first-pass metabolism.[1][5]
This document outlines various methods for preparing this compound SLNs, detailed characterization techniques, and protocols for in vivo studies in animal models.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize quantitative data from various studies on this compound SLNs, providing a comparative overview of different formulation strategies and their outcomes.
Table 1: Composition of Optimized this compound SLN Formulations
| Formulation Code | Lipid | Surfactant | Drug:Lipid:Surfactant Ratio | Preparation Method | Reference |
| F11 | Compritol ATO 888 | Tween-80 | 1:1.2:12 (w/w/w) | Effervescent Dispersion | [1] |
| Optimized SLN | Compritol 888 ATO | Tween 80 | 1:6:0.5 (w/w/w) | High-Pressure Homogenization | [4] |
| B10 | Glyceryl Monostearate (GMS) | Poloxamer 188 | 1:1.5 (Lipid:Surfactant, w/w) | High-Speed Homogenization | [5] |
| Optimized NLC | Glyceryl Monostearate (GMS) & Capmul PG 8 | Poloxamer 188 | - | High-Pressure Homogenization | [6] |
Table 2: Physicochemical Characterization of Optimized this compound SLNs
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| F11 | 154 ± 1.08 | - | - | 90.26 ± 0.25 | - | [1] |
| Optimized SLN | 156.9 | 0.125 | -20.5 | 90.7 | - | [4] |
| B10 | 38.91 ± 2.23 | 0.221 ± 0.091 | -0.623 | 78.1 ± 0.916 | - | [5] |
| Optimized NLC | 134.5 ± 2.5 | 0.244 ± 0.03 | -28.1 ± 0.3 | 91.32 ± 1.8 | - | [7] |
Table 3: In Vitro Drug Release of this compound from SLNs
| Formulation | Medium | Time (h) | Cumulative Release (%) | Comparison (Pure Drug) | Reference |
| F11 | 0.05 M acetate buffer (pH 4.5) with 0.45% SLS | 6 | 87.39 ± 2.26 | 14.7 ± 2.42 | [1] |
| F11 | 0.05 M acetate buffer (pH 4.5) with 0.45% SLS | 24 | 88.27 ± 3.99 | 16.53 ± 4.01 | [1] |
| Optimized SLN | - | 12 | 80.2 | ~13% (Suspension) | [8] |
| B10 | - | 24 | 102.61 ± 0.927 | - | [5] |
Table 4: In Vivo Pharmacokinetic Parameters of this compound SLNs in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound SLNs (F11) | - | Significantly higher than pure EZT | - | Significantly higher than pure EZT | - | [1] |
| This compound-loaded SLNs | 10 | 4.51 ± 0.46 | - | - | 260 (vs. Marketed Product) | [3][4] |
| Pure this compound Suspension | 10 | 0.39 ± 0.09 | - | - | - | [4] |
| Marketed Product | 10 | 1.69 ± 0.4 | - | - | - | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (HPH)
This protocol is adapted from the methodology described for preparing this compound-loaded SLNs.[4]
Materials:
-
This compound
-
Compritol® 888 ATO (Solid Lipid)
-
Tween® 80 (Surfactant)
-
Distilled Water
Equipment:
-
High-Pressure Homogenizer (HPH)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
-
Magnetic Stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid (Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point (around 80°C).[4]
-
Drug Incorporation: Disperse the accurately weighed amount of this compound into the molten lipid under continuous stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: Heat the distilled water containing the surfactant (Tween® 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization (e.g., 12,000 rpm for 10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[6]
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Storage: Store the prepared SLN dispersion at 4°C for further analysis.
Protocol 2: Characterization of this compound SLNs
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.
-
Procedure:
-
Dilute the this compound SLN dispersion with distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer (e.g., Malvern Zetasizer).
-
Record the average particle size (Z-average), PDI, and zeta potential. Perform measurements in triplicate.[9]
-
2.2 Entrapment Efficiency (%EE) and Drug Loading (%DL)
-
Principle: The amount of this compound entrapped within the SLNs is determined by separating the free, unentrapped drug from the SLN dispersion.
-
Procedure:
-
Centrifuge the this compound SLN dispersion using an ultracentrifuge (e.g., at 15,000 rpm for 30 minutes at 4°C).[9]
-
Carefully separate the supernatant containing the unentrapped drug.
-
Dissolve the pellet (containing this compound-loaded SLNs) in a suitable organic solvent (e.g., methanol or ethanol) to extract the entrapped drug.
-
Quantify the amount of this compound in the supernatant and the dissolved pellet using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate %EE and %DL using the following equations:
-
%EE = (Total Drug - Free Drug) / Total Drug * 100
-
%DL = (Weight of Entrapped Drug) / (Weight of Lipid + Weight of Entrapped Drug) * 100
-
-
2.3 In Vitro Drug Release Study
-
Principle: The release of this compound from the SLNs is monitored over time in a dissolution medium that mimics physiological conditions.
-
Procedure:
-
Use a dialysis bag method. Place a known amount of this compound SLN dispersion into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a dissolution medium (e.g., 0.05 M acetate buffer at pH 4.5 containing 0.45% w/v sodium lauryl sulfate to maintain sink conditions) at 37 ± 0.5°C with constant stirring.[1]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee.
Materials and Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound SLN dispersion
-
Pure this compound suspension (Control)
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to standard pellet diet and water.[4]
-
Dosing: Fast the rats overnight (8-12 hours) with free access to water. Divide the rats into groups (e.g., this compound SLN group and pure this compound suspension group).
-
Administer the respective formulations orally via gavage at a dose equivalent to 10 mg/kg of this compound.[4]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Analysis: Store the plasma samples at -20°C until analysis. Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration of this compound versus time for each group. Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate pharmacokinetic software.
Mandatory Visualizations
Caption: Workflow for the formulation, characterization, and in vivo evaluation of this compound SLNs.
Caption: Proposed mechanism for enhanced oral bioavailability of this compound from SLNs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound oral solid lipid nanoparticle by effervescent dispersion method: in vitro characterization and in vivo pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. FORMULATION AND EVALUATION OF this compound LOADED SOLID LIPID NANOPARTICLES [zenodo.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. iajpr.com [iajpr.com]
Application Notes and Protocols for In Vitro Dissolution Profiling of Ezetimibe Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a cholesterol absorption inhibitor classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3] This classification highlights its high permeability but low aqueous solubility, which makes the in vitro dissolution rate a critical quality attribute for predicting in vivo performance and ensuring therapeutic efficacy.[1][2][3][4] Due to its poor water solubility (approximately 0.008 mg/mL at 25°C), developing meaningful and reproducible in vitro dissolution methods for this compound formulations is challenging.[1] This document provides detailed application notes and protocols for various techniques used in the in vitro dissolution profiling of this compound formulations, including compendial methods and advanced biorelevant dissolution studies.
Challenges in this compound Dissolution Testing
The primary challenge in the dissolution testing of this compound is its hydrophobic nature.[5] Standard dissolution media often fail to provide adequate sink conditions, leading to incomplete drug release and results that do not correlate well with in vivo bioavailability. To overcome this, surfactants are commonly incorporated into the dissolution medium to enhance the solubility of this compound.[6][7][8] Furthermore, various formulation strategies are employed to improve this compound's dissolution, such as the preparation of solid dispersions, nanosuspensions, and lipid-based formulations.[1][9][10] These advanced formulations often require specialized dissolution methods, including the use of biorelevant media that mimic the composition of gastrointestinal fluids.[4][11]
I. Standard Compendial Dissolution Method (USP Apparatus 2)
This section outlines the widely accepted dissolution method for conventional this compound tablets as referenced in the United States Pharmacopeia (USP).
Experimental Protocol
1. Dissolution Apparatus:
2. Dissolution Medium:
3. Procedure:
-
De-aerate the dissolution medium.
-
Transfer 500 mL of the medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Place one this compound tablet in each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[12]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter (e.g., PTFE or PVDF) before analysis.[6]
4. Analytical Method (UV-Vis Spectrophotometry):
-
Blank: Dissolution medium.
-
Quantification: Determine the concentration of this compound using a validated calibration curve prepared in the dissolution medium.
Data Presentation
| Time (minutes) | % this compound Dissolved (Formulation A) | % this compound Dissolved (Formulation B) |
| 5 | 35 | 45 |
| 10 | 60 | 75 |
| 15 | 78 | 92 |
| 20 | 85 | 98 |
| 30 | 91 | 101 |
| 45 | 95 | 102 |
| 60 | 98 | 102 |
Experimental Workflow Diagram
Caption: Workflow for USP Dissolution Testing of this compound.
II. Biorelevant Dissolution Profiling
For formulations designed to enhance solubility, such as solid dispersions or lipid-based systems, biorelevant dissolution media provide a more in vivo-relevant assessment. Fasted State Simulated Intestinal Fluid (FaSSIF) is commonly used.[6][11]
Experimental Protocol
1. Dissolution Apparatus:
-
USP Apparatus 2 (Paddle Method) or Magnetic Stirrer in a thermostatic bath for smaller volumes.[6][7]
2. Dissolution Medium:
-
Composition: Fasted State Simulated Intestinal Fluid (FaSSIF). Commercial powders are available for easy preparation.
-
Volume: Can range from 50 mL to 500 mL depending on the study design (non-sink vs. sink conditions).[6][7]
3. Procedure:
-
Prepare FaSSIF medium according to the supplier's instructions.
-
Equilibrate the medium in the dissolution vessels to 37 ± 0.5°C.
-
Add the this compound formulation (e.g., an amount equivalent to a single dose) to the vessel.
-
Start the apparatus at a specified rotation speed (e.g., 75 or 100 rpm).[6][7]
-
Withdraw samples at appropriate time points.
-
Immediately filter the samples through a 0.45 µm filter.
-
Analyze the samples promptly to avoid drug precipitation.
4. Analytical Method (HPLC):
-
Mobile Phase: A common mobile phase is a mixture of phosphate buffer (pH 4.5) and acetonitrile (e.g., 35:65 v/v).[2]
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[14]
-
Quantification: Determine the concentration of this compound using a validated calibration curve prepared in the mobile phase.
Data Presentation
| Time (minutes) | Concentration in FaSSIF (µg/mL) - Formulation C | Concentration in FaSSIF (µg/mL) - Formulation D |
| 10 | 15.2 | 25.8 |
| 30 | 28.9 | 45.1 |
| 60 | 35.1 | 58.3 |
| 90 | 32.5 (precipitation observed) | 55.2 |
| 120 | 28.7 | 52.9 |
Experimental Workflow Diagram
Caption: Workflow for Biorelevant Dissolution of this compound.
III. Dissolution Method for Formulations with Enhanced Solubility
This protocol is suitable for evaluating formulations such as solid dispersions, nanosuspensions, and liquisolid compacts.
Experimental Protocol
1. Dissolution Apparatus:
2. Dissolution Medium:
-
Temperature: 37 ± 0.5°C.[12]
3. Procedure:
-
Follow the general procedure for the USP paddle method.
-
Collect samples at frequent early time points (e.g., 2.5, 5, 7.5, 10, 20, 30, 40, 50, and 60 minutes) to capture the rapid release from these enhanced formulations.[12]
4. Analytical Method:
Data Presentation
| Formulation Type | % this compound Dissolved at 10 min | % this compound Dissolved at 30 min |
| Pure Drug | 8 | 22 |
| Solid Dispersion | 75 | 95 |
| Nanosuspension | 98 | 101 |
| Liquisolid Compact | 85 | 98 |
IV. Flow-Through Cell Dissolution (USP Apparatus 4)
For poorly soluble drugs and to better distinguish between different manufacturing processes of this compound tablets, a flow-through cell method can be employed.[5] This method allows for the use of larger volumes of dissolution medium and can better maintain sink conditions.
Experimental Protocol
1. Dissolution Apparatus:
-
USP Apparatus 4 (Flow-Through Cell).
2. Dissolution Medium:
-
Composition: 0.1 M Hydrochloric acid with 0.2% Sodium Dodecyl Sulfate (SDS).[5]
-
Temperature: 37 ± 0.5°C.[5]
3. Procedure:
-
Place the tablet in a 22.6 mm inner diameter flow cell.[5]
-
Pump the pre-warmed dissolution medium through the cell at a flow rate of 8-12 mL/min.[5]
-
Collect the eluate at specified time intervals.
-
Analyze the collected fractions for this compound content.
4. Analytical Method:
-
A validated HPLC method is typically required for this technique.
Logical Relationship Diagram
Caption: Selecting a Dissolution Method for this compound.
Conclusion
The in vitro dissolution profiling of this compound formulations requires careful consideration of the drug's poor solubility and the formulation's characteristics. While the standard USP paddle method with a surfactant is suitable for routine quality control of conventional tablets, biorelevant media and the flow-through cell apparatus offer more insightful data for formulation development and for establishing in vitro-in vivo correlations (IVIVCs). The choice of dissolution method and analytical technique should be justified based on the specific objectives of the study.
References
- 1. Formulation Strategies for this compound and Its Combinations: Advancing Biopharmaceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preformulation Studies of this compound-Simvastatin Solid Dispersions in the Development of Fixed-Dose Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ujpronline.com [ujpronline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN115252565B - this compound tablet and preparation process and dissolution evaluation method thereof - Google Patents [patents.google.com]
- 6. 2.2.5. Dissolution Studies [bio-protocol.org]
- 7. Multiparticulate Systems of this compound Micellar System and Atorvastatin Solid Dispersion Efficacy of Low-Dose this compound/Atorvastatin on High-Fat Diet-Induced Hyperlipidemia and Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tamuk.contentdm.oclc.org [tamuk.contentdm.oclc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dissolution and precipitation behavior of ternary solid dispersions of this compound in biorelevant media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. healthbiotechpharm.org [healthbiotechpharm.org]
- 13. researchgate.net [researchgate.net]
- 14. uspnf.com [uspnf.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Ezetimibe's Impact on In Vivo Cholesterol Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a potent inhibitor of cholesterol absorption that localizes to the brush border of the small intestine. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake. By inhibiting NPC1L1, this compound effectively reduces the absorption of both dietary and biliary cholesterol, leading to a decrease in circulating low-density lipoprotein cholesterol (LDL-C) levels. This document provides detailed methodologies for quantifying the in vivo effects of this compound on cholesterol absorption, including experimental protocols and data presentation guidelines.
Mechanism of Action: this compound and the NPC1L1 Pathway
This compound's mechanism of action centers on its ability to bind to the NPC1L1 protein, preventing the uptake of cholesterol into enterocytes. This interaction disrupts the normal physiological process of cholesterol absorption.
Application Notes and Protocols for Screening Novel Ezetimibe Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a pioneering lipid-lowering medication that functions by inhibiting the absorption of cholesterol from the intestine. Its molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[1][2] The development of novel this compound analogs with improved potency, selectivity, or pharmacokinetic properties is a significant area of research in the management of hypercholesterolemia.
These application notes provide a comprehensive overview of the screening assays and protocols essential for the identification and characterization of new this compound analogs that target the NPC1L1 protein. The described methodologies cover in vitro binding assays, cell-based functional assays amenable to high-throughput screening, and in vivo models for evaluating compound efficacy.
Mechanism of Action of this compound
This compound exerts its cholesterol-lowering effect by directly binding to the NPC1L1 protein located on the brush border membrane of enterocytes in the small intestine and also in hepatocytes.[3][4] NPC1L1 is a multi-pass transmembrane protein that facilitates the uptake of dietary and biliary cholesterol.[5] Cryo-electron microscopy studies have revealed that NPC1L1 has an N-terminal domain (NTD) that binds cholesterol.[1][6] this compound binds to a distinct site on NPC1L1, specifically involving the extracellular loop C, which allosterically inhibits the conformational changes required for cholesterol transport.[1][7][8] This binding prevents the internalization of the NPC1L1-cholesterol complex, a process dependent on clathrin-mediated endocytosis, thereby blocking cholesterol from entering the cell.[3][9]
Screening Cascade for this compound Analogs
A tiered screening approach is recommended to efficiently identify and validate novel this compound analogs. This cascade typically begins with high-throughput primary assays to screen large compound libraries, followed by more detailed secondary and in vivo assays for promising candidates.
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs
| Compound | NPC1L1 Binding Affinity (KD, µM) | Cholesterol Uptake Inhibition (IC50, µM) | Reference |
| This compound | 12 (in WT mouse BBM) | 3.86 | [1][10] |
| This compound-glucuronide | Not specified | 0.682 | [1] |
| This compound-PS | Not specified | 0.0502 | [1] |
| Analog 5 | Not specified | ~60-80 | [11] |
| Analog 6 | Not specified | ~60-80 | [11] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Diet | Dose (mg/kg) | Cholesterol Reduction (%) | Reference |
| Hamster | Cholesterol-fed | 0.04 (ED50) | 50 | [12] |
| Rat | 1% Cholesterol/0.5% Cholic Acid | 0.1 | 60 | [13] |
| Rat | 1% Cholesterol/0.5% Cholic Acid | 3 | 94 | [13] |
Experimental Protocols
Protocol 1: High-Throughput Cell-Based Cholesterol Uptake Assay
This assay is the cornerstone of primary screening, designed to functionally assess the ability of compounds to inhibit NPC1L1-mediated cholesterol uptake in a high-throughput format.[14][15]
Objective: To identify compounds that inhibit the uptake of a fluorescent cholesterol analog (NBD-cholesterol) in cells overexpressing human NPC1L1.
Materials:
-
hNPC1L1-expressing cells (e.g., hL1-Caco2 or hNPC1L1/MDCKII)[11][14]
-
Wild-type control cells (e.g., Caco-2 or MDCKII)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free cell culture medium
-
Test compounds dissolved in DMSO
-
This compound (as a positive control)
-
Assay buffer (e.g., PBS or HBSS)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed hNPC1L1-expressing cells and wild-type control cells into black, clear-bottom 96- or 384-well plates at a predetermined optimal density (e.g., 4 x 104 cells/well for hL1-Caco2 in a 96-well plate).[14] Incubate overnight at 37°C and 5% CO2 to allow for cell attachment and confluence.
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in serum-free medium.
-
Remove the culture medium from the cell plates and wash once with PBS.
-
Add the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
-
NBD-Cholesterol Incubation:
-
Prepare a working solution of NBD-cholesterol (e.g., 20 µg/mL) in serum-free medium.
-
Add the NBD-cholesterol solution to all wells.
-
Incubate the plates for a defined period (e.g., 60 minutes) at 37°C.[14]
-
-
Signal Detection:
-
Remove the incubation medium and wash the cells 2-3 times with cold assay buffer to remove unbound NBD-cholesterol.
-
Add a final volume of assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate filter sets for NBD (e.g., excitation at 485 nm and emission at 535 nm).[18]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the vehicle control.
-
Hits are typically defined as compounds that show inhibition above a certain threshold (e.g., >50%) in the hNPC1L1-expressing cells but not in the wild-type cells, to exclude non-specific effects.
-
References
- 1. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and this compound inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Research Uncovers Another Mechanism of Cholesterol Lowering Drug | Atrium Health Wake Forest Baptist [newsroom.wakehealth.edu]
- 5. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular loop C of NPC1L1 is important for binding to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular loop C of NPC1L1 is important for binding to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The target of this compound is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound selectively inhibits intestinal cholesterol absorption in rodents in the presence and absence of exocrine pancreatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a Novel NPC1L1 Inhibitor from Danshen and Its Role in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Illuminating Ezetimibe's Path: Application of Radiolabeling in Tissue Localization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting tissue localization experiments using radiolabeled ezetimibe. Understanding the tissue distribution of a drug is a cornerstone of pharmacokinetic and pharmacodynamic assessments in drug development. The use of radiolabeled compounds, such as [¹⁴C]this compound, offers a highly sensitive and quantitative method to track the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites in preclinical models. This information is critical for identifying target tissues, assessing potential off-target accumulation, and informing safety and efficacy studies.
This compound is a lipid-lowering agent that selectively inhibits the absorption of cholesterol and related phytosterols from the intestines. Its primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes in the small intestine. By understanding where this compound and its metabolites concentrate, researchers can gain deeper insights into its mechanism of action and overall disposition in the body.
Application Notes
The primary application of radiolabeled this compound in tissue localization studies is to quantitatively determine its biodistribution in various organs and tissues over time. These studies are typically conducted in animal models, such as rats, and are essential for:
-
Target Engagement: Confirming high concentrations of the drug and its active metabolites at the site of action, primarily the small intestine.
-
Pharmacokinetic Profiling: Elucidating the extent of absorption, distribution to various tissues, and the primary routes and rates of elimination.
-
Safety Assessment: Identifying any potential for accumulation in non-target tissues, which could indicate a risk for toxicity. Tissues such as the liver, kidneys, and spleen are of particular interest.
-
Metabolic Fate: Tracking the distribution of both the parent drug and its metabolites. This compound is extensively metabolized to this compound-glucuronide, which is also pharmacologically active.
The data generated from these studies are crucial for regulatory submissions and for designing further non-clinical and clinical trials.
Quantitative Tissue Distribution of [¹⁴C]this compound in Rats
The following tables summarize the mean concentrations of radioactivity in various tissues of male and female Sprague-Dawley rats following a single oral gavage of 10 mg/kg [¹⁴C]this compound. The data, expressed in ng-equivalents of this compound per gram of tissue (ng-equiv/g), highlights the significant localization of the drug and its metabolites in the gastrointestinal tract and liver.
Table 1: Mean Concentration of Radioactivity in Tissues of Male Sprague-Dawley Rats 4 Hours After a Single Oral Dose of 10 mg/kg [¹⁴C]this compound [1]
| Tissue | Concentration (ng-equiv/g) | Tissue/Blood Ratio |
| Adrenal Gland | 195 | 2.97 |
| Fat | 91.5 | 0.92 |
| Myocardium | 11.8 | 0.18 |
| Esophagus | 376 | 5.72 |
| Pancreas | 945 | Not Calculable |
| Skin | 42.6 | 0.65 |
| Spleen | 353 | Not Calculable |
| Stomach Wall | 3480 | 53.1 |
| Small Intestine Wall | 4440 | 67.7 |
| Large Intestine Wall | 678 | 10.3 |
Table 2: Mean Concentration of Radioactivity in Tissues of Female Sprague-Dawley Rats 4 Hours After a Single Oral Dose of 10 mg/kg [¹⁴C]this compound [1]
| Tissue | Concentration (ng-equiv/g) | Tissue/Blood Ratio |
| Adrenal Gland | Not Identified | Not Calculable |
| Fat | 21.9 | 0.33 |
| Myocardium | Not Identified | Not Calculable |
| Esophagus | Not Identified | Not Calculable |
| Pancreas | Not Identified | Not Calculable |
| Skin | Not Identified | Not Calculable |
| Spleen | 6.61 | Not Calculable |
| Stomach Wall | 858 | 8.59 |
| Small Intestine Wall | 2650 | 32.2 |
| Large Intestine Wall | 509 | 5.09 |
Note: "Not Identified" indicates that the tissue could not be visualized in the section or the radiocarbon signal could not be localized. "Not Calculable" is reported as such in the source document.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a tissue distribution study with radiolabeled this compound in rats.
Protocol 1: Single-Dose Quantitative Tissue Distribution of [¹⁴C]this compound in Rats
Objective: To determine the concentration of total radioactivity in various tissues at a specific time point after a single oral administration of [¹⁴C]this compound.
Materials:
-
[¹⁴C]this compound (SCH 58235) with known specific activity.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Sprague-Dawley rats (equal numbers of males and females).
-
Oral gavage needles.
-
Apparatus for euthanasia (e.g., CO₂ chamber).
-
Surgical instruments for tissue dissection.
-
Cryovials for sample storage.
-
Liquid scintillation counter and scintillation cocktail.
-
Tissue solubilizer.
-
Homogenizer.
Procedure:
-
Dose Preparation: Prepare a homogenous suspension of [¹⁴C]this compound in the vehicle at a concentration suitable for administering a 10 mg/kg dose in a reasonable volume (e.g., 5-10 mL/kg).
-
Animal Dosing: Fast the rats overnight with free access to water. Administer a single oral dose of 10 mg/kg [¹⁴C]this compound via gavage.
-
Sample Collection: At the predetermined time point (e.g., 4 hours post-dose), euthanize the animals.
-
Blood Collection: Immediately following euthanasia, collect a blood sample via cardiac puncture into a tube containing an anticoagulant.
-
Tissue Dissection: Carefully dissect a comprehensive list of tissues and organs. These should include, but are not limited to: adrenal glands, brain, fat, heart (myocardium), kidneys, liver, lungs, spleen, stomach, small intestine, large intestine, pancreas, and skin.
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissue samples.
-
Aliquots of blood, plasma (obtained by centrifuging the blood), and tissue homogenates are taken for analysis.
-
-
Radioactivity Measurement:
-
Add the aliquots to scintillation vials containing a suitable tissue solubilizer.
-
After complete solubilization, add the scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert DPM to ng-equivalents of this compound using the specific activity of the dosing solution.
-
Calculate the concentration of radioactivity in each tissue as ng-equivalents per gram of tissue (ng-equiv/g).
-
Calculate tissue-to-blood or tissue-to-plasma concentration ratios.
-
Protocol 2: Whole-Body Autoradiography (WBA) of [¹⁴C]this compound in Rats
Objective: To visualize the distribution of [¹⁴C]this compound-derived radioactivity throughout the entire animal body at different time points.
Materials:
-
[¹⁴C]this compound.
-
Sprague-Dawley rats.
-
Dosing and euthanasia equipment as in Protocol 1.
-
Embedding medium (e.g., carboxymethylcellulose).
-
Cryomicrotome.
-
Phosphor imaging plates or X-ray film.
-
Imaging system for phosphor plates or film developer.
Procedure:
-
Dosing: Administer a single oral dose of [¹⁴C]this compound to the rats as described in Protocol 1.
-
Freezing: At selected time points post-dose, euthanize the animals and immediately freeze them in a mixture of hexane and solid CO₂ to prevent autolysis and redistribution of the radiolabel.
-
Embedding: Embed the frozen carcasses in a block of carboxymethylcellulose.
-
Sectioning: Mount the embedded block in a large cryomicrotome and collect thin (e.g., 20-40 µm) sagittal sections of the entire animal.
-
Imaging:
-
Mount the sections on a support board and freeze-dry them.
-
Expose the sections to a phosphor imaging plate or X-ray film in a light-tight cassette. The exposure time will depend on the administered dose and the specific activity of the compound.
-
-
Image Analysis:
-
Scan the imaging plate or develop the film to obtain an autoradiogram.
-
The intensity of the signal in different tissues provides a qualitative or semi-quantitative measure of the concentration of radioactivity.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for a radiolabeled tissue distribution study.
References
Troubleshooting & Optimization
Technical Support Center: Ezetimibe Dosage Optimization in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ezetimibe in preclinical animal models. The information is designed to address specific issues that may arise during experimentation and to aid in the optimization of this compound dosage for achieving desired therapeutic outcomes.
Troubleshooting Guides
Issue: Suboptimal Lipid-Lowering Effect
If you are observing a less-than-expected reduction in plasma cholesterol levels, consider the following factors and troubleshooting steps.
Quantitative Data Summary: Effective this compound Dosages in Preclinical Models
| Animal Model | Diet | This compound Dose | Key Outcomes | Reference(s) |
| ApoE Knockout Mice | High-Fat (0.15% Cholesterol) | 5 mg/kg/day | >90% inhibition of cholesterol absorption; Plasma cholesterol reduced from 964 to 374 mg/dL.[1] | [1][2] |
| ApoE Knockout Mice | Low-Fat (0.15% Cholesterol) | 5 mg/kg/day | Plasma cholesterol reduced from 726 to 231 mg/dL.[1] | [1] |
| ApoE Knockout Mice | Cholesterol-Free | 5 mg/kg/day | Plasma cholesterol reduced from 516 to 178 mg/dL.[1] | [1] |
| Hamsters | Cholesterol-Fed | ED₅₀ of 0.04 mg/kg | Potent reduction in plasma cholesterol and hepatic cholesterol accumulation.[3] | [3] |
| Rhesus Monkeys | Cholesterol-Fed | ED₅₀ = 0.0005 mg/kg/day | Dose-dependent reduction in plasma and LDL cholesterol. | [4] |
| Dogs | Cholesterol-Fed | ED₅₀ = 0.007 mg/kg/day | Reduction in plasma cholesterol levels. | [4] |
| Diet-Induced Obese Mice | High-Fat/High-Cholesterol | 20 mg/kg/day (in diet) | Reduced hepatomegaly and hepatic triglyceride, cholesteryl ester, and free cholesterol levels.[5][6] | [5][6] |
Troubleshooting Steps:
-
Verify Dose and Administration: Ensure the correct dose is being administered based on the animal model and study objectives. Inconsistent administration can lead to variable results.
-
Assess Diet Composition: this compound's primary mechanism is inhibiting intestinal cholesterol absorption. Its efficacy can be influenced by the cholesterol content of the diet.[2] Studies in ApoE knockout mice have shown significant plasma cholesterol reduction on high-fat, low-fat, and even cholesterol-free diets, indicating that inhibiting the reabsorption of biliary cholesterol is a key part of its action.[1][2]
-
Consider Pharmacokinetics: this compound is rapidly metabolized to its active glucuronide metabolite.[4][7] Factors affecting glucuronidation, such as liver function, can influence the drug's efficacy.[8]
-
Evaluate Animal Model: The underlying genetic background and physiology of the animal model can impact the response to this compound. For instance, ApoE knockout mice exhibit severe hypercholesterolemia and are a responsive model for studying this compound's effects on atherosclerosis.[1][2][9]
-
Combination Therapy: Consider co-administration with a statin. Preclinical studies in dogs have shown that combining this compound with a statin leads to greater reductions in cholesterol levels than either agent alone.[10][11] This synergistic effect is due to the complementary mechanisms of inhibiting cholesterol absorption (this compound) and synthesis (statins).[12]
Issue: High Variability in Experimental Results
High variability between individual animals can obscure treatment effects.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistency in diet, housing, and handling of the animals.
-
Control for Genetic Drift: If using knockout or transgenic models, be aware of potential genetic drift in your colony that could affect lipid metabolism.
-
Acclimatization Period: Allow for a sufficient acclimatization period before starting the experiment to minimize stress-induced physiological changes.
-
Fasting State: Standardize the fasting state of the animals before blood collection, as this can significantly impact lipid profiles.
-
Sample Collection and Processing: Ensure consistent and appropriate methods for blood collection and plasma/serum processing to avoid artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[10] It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is a key transporter for cholesterol uptake in the enterocytes of the small intestine.[2][12][13] By binding to NPC1L1, this compound prevents the internalization of the NPC1L1/cholesterol complex, thereby reducing the amount of cholesterol delivered to the liver.[12][13][14] This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the circulation.[2]
Q2: How is this compound metabolized and what is its active form?
A2: After oral administration, this compound is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to its active phenolic glucuronide metabolite, this compound-glucuronide.[2][4][7] This active metabolite is at least as potent as the parent drug.[4] Both this compound and this compound-glucuronide undergo enterohepatic recirculation, which prolongs their presence at the site of action in the intestine and contributes to a long half-life of approximately 22 hours.[2][4][7]
Q3: Does this compound affect the absorption of other lipids or fat-soluble vitamins?
A3: No, this compound is highly selective for cholesterol absorption. Preclinical studies have shown that it does not affect the absorption of triglycerides, fat-soluble vitamins (A and D), or bile acids.[2][3][10]
Q4: What are typical starting doses for this compound in rodent models?
A4: Based on published studies, a common and effective dose in mice is 5 mg/kg/day, which has been shown to inhibit cholesterol absorption by over 90%.[1] In hamsters, the ED₅₀ for reducing plasma cholesterol is approximately 0.04 mg/kg.[3] It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
Q5: Can this compound be administered with food?
A5: Yes, the absorption of this compound is not significantly affected by food.[4][15] In preclinical studies, it is often incorporated into the diet for chronic administration.[6]
Experimental Protocols
Protocol 1: Measurement of Plasma Total Cholesterol
-
Animal Preparation: Fast animals for 4-6 hours prior to blood collection.
-
Blood Collection: Collect blood via a suitable method for the animal model (e.g., retro-orbital sinus, tail vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Cholesterol Assay: Use a commercially available enzymatic colorimetric assay kit to determine the total cholesterol concentration in the plasma samples according to the manufacturer's instructions.
-
Data Analysis: Compare the mean plasma total cholesterol levels between the control and this compound-treated groups using appropriate statistical tests.
Protocol 2: Assessment of Intestinal Cholesterol Absorption
-
Animal Preparation: Acclimatize animals to a specific diet (e.g., high-fat diet) for a designated period. Administer this compound or vehicle to the respective groups for the duration of the study.
-
Tracer Administration: Administer a dual-isotope tracer meal containing [¹⁴C]-cholesterol and [³H]-sitostanol (a non-absorbable plant sterol) via oral gavage.
-
Fecal Collection: Collect feces for 48-72 hours after tracer administration.
-
Sample Processing: Homogenize the collected feces. Extract lipids from an aliquot of the fecal homogenate.
-
Scintillation Counting: Measure the ¹⁴C and ³H radioactivity in the lipid extract using a liquid scintillation counter.
-
Calculation: Calculate the percentage of cholesterol absorption as: [1 - (fecal ¹⁴C/³H ratio / administered ¹⁴C/³H ratio)] x 100.
-
Data Analysis: Compare the mean percentage of cholesterol absorption between the control and this compound-treated groups.
Visualizations
Caption: this compound's mechanism of action in inhibiting intestinal cholesterol absorption.
Caption: Experimental workflow for optimizing this compound dosage in preclinical research.
Caption: Logical workflow for troubleshooting suboptimal this compound efficacy.
References
- 1. This compound, a potent cholesterol absorption inhibitor, inhibits the development of atherosclerosis in ApoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound selectively inhibits intestinal cholesterol absorption in rodents in the presence and absence of exocrine pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound markedly attenuates hepatic cholesterol accumulation and improves liver function in the lysosomal acid lipase-deficient mouse, a model for cholesteryl ester storage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Changes in Disposition of this compound and Its Active Metabolites Induced by Impaired Hepatic Function: The Influence of Enzyme and Transporter Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library-search.open.ac.uk [library-search.open.ac.uk]
- 10. Preclinical and clinical pharmacology of a new class of lipid management agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamic interaction between the new selective cholesterol absorption inhibitor this compound and simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]
- 13. The Mechanism of Action of this compound (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 14. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and this compound inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Resolving Ezetimibe Solubility Challenges in Experimental Buffers
For researchers, scientists, and drug development professionals, achieving consistent and reliable solubility of ezetimibe in experimental buffers is a critical first step for valid and reproducible results. This guide provides practical troubleshooting advice and frequently asked questions to address common challenges encountered during the preparation of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a white, crystalline powder that is practically insoluble in water but freely to very soluble in organic solvents such as ethanol, methanol, and acetone.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Direct dissolution of this compound in aqueous buffers is challenging due to its hydrophobic nature.[1][4] this compound's solubility in aqueous media across the physiological pH range is very poor.[5] To achieve dissolution in aqueous buffers, a co-solvent or a specific formulation strategy is typically required.
Q3: What is the recommended method for preparing an this compound solution for in vitro cell-based assays?
A3: The most common and recommended method is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[4] This stock solution can then be diluted to the final desired concentration in the aqueous cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells.
Q4: Can I store my this compound solution? If so, for how long and under what conditions?
A4: Stock solutions of this compound in DMSO or ethanol can be stored at -20°C for up to 3 months.[6] However, it is not recommended to store aqueous solutions for more than one day, as the compound may precipitate out of solution.[4]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluting the stock solution in an aqueous buffer.
Possible Cause 1: The concentration of this compound in the final aqueous solution is above its solubility limit.
-
Solution: Decrease the final concentration of this compound. For a 1:4 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.2 mg/ml.[4] If a higher concentration is needed, consider using a different buffer system or adding a solubilizing agent.
Possible Cause 2: The percentage of the organic solvent in the final solution is too low.
-
Solution: While keeping the organic solvent concentration low is important for cell viability, a certain amount is necessary to maintain this compound's solubility. You may need to optimize the balance between this compound concentration and the final solvent concentration. A step-wise dilution while vortexing can sometimes help.
Possible Cause 3: The pH of the aqueous buffer is not optimal.
-
Solution: this compound's solubility is pH-dependent.[7] Although it is poorly soluble across a wide pH range, subtle changes in pH can sometimes influence its stability in solution. Experiment with buffers of slightly different pH values if your experimental design allows.
Issue 2: Inconsistent results in experiments using this compound.
Possible Cause 1: Incomplete dissolution of this compound.
-
Solution: Ensure your initial stock solution is fully dissolved before further dilution. Visually inspect the solution for any particulate matter. Gentle warming and vortexing of the stock solution can aid in complete dissolution.
Possible Cause 2: Degradation of the this compound solution.
-
Solution: Prepare fresh aqueous dilutions of this compound for each experiment.[4] Avoid repeated freeze-thaw cycles of the stock solution.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [4] |
| Ethanol | ~20 mg/mL | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| Methanol | Freely Soluble | [1] |
| Acetone | Freely Soluble | [1] |
Table 2: Solubility of this compound in Aqueous Buffer Systems
| Buffer System | Solubility | Reference |
| 1:4 solution of ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [4] |
| Distilled Water | 2.37 ± 0.14 µg/mL | [3] |
| Phosphate Buffer (pH 1.2) | Increased with solid dispersion formulations | [3] |
| Phosphate Buffer (pH 6.8) | Increased with solid dispersion formulations | [3] |
| Phosphate Buffer (pH 7.4) | Increased with solid dispersion formulations | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.W. 409.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 4.094 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile polypropylene tube, perform a serial dilution. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Vortex the working solution gently to ensure homogeneity.
-
The final concentration of DMSO in this working solution is 0.1%. Ensure this concentration is tolerated by your specific cell line by running a vehicle control.
-
Use the freshly prepared working solution for your experiment immediately. Do not store the diluted aqueous solution.
Visualizations
This compound's Mechanism of Action
This compound primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the apical membrane of enterocytes in the small intestine. By inhibiting NPC1L1, this compound blocks the absorption of dietary and biliary cholesterol.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. US20130210794A1 - Nanostructured this compound compositions, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. ujpronline.com [ujpronline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
methods to improve the bioavailability of ezetimibe in research settings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of ezetimibe. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is improving the bioavailability of this compound a focus of research?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility limits its dissolution in the gastrointestinal tract, leading to variable and low oral bioavailability (35-65%).[3][4] Enhancing its bioavailability can lead to more consistent therapeutic effects and potentially lower required doses.
Q2: What are the primary methods to enhance the oral bioavailability of this compound in a research setting?
A2: The main strategies focus on improving the solubility and dissolution rate of this compound. These include:
-
Particle Size Reduction: Creating nanosuspensions or nanocrystals to increase the surface area for dissolution.[5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to improve wettability and dissolution.[2]
-
Lipid-Based Formulations: Utilizing systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance solubilization in the GI tract.[6]
-
Inclusion Complexes: Forming complexes with cyclodextrins to increase aqueous solubility.[7]
Q3: What kind of bioavailability improvement can be expected with these methods?
A3: Significant improvements have been reported in preclinical studies. For instance, amorphous nanosuspensions have shown an approximate 3-fold increase in maximum plasma concentration (Cmax) and area under the curve (AUC).[5][8] Micellar systems have demonstrated a 142.99% increase in oral bioavailability compared to the raw drug material.[2][9] In vivo studies have reported relative bioavailability improvements ranging from approximately 120% to 800% depending on the formulation strategy.[1]
Troubleshooting Guides
Nanosuspension Formulation
Issue: Inconsistent or large particle size in this compound nanosuspensions prepared by the solvent-antisolvent method.
Possible Causes & Solutions:
-
Solvent:Antisolvent Ratio: This ratio is a critical factor influencing particle size.[5][8]
-
Troubleshooting: Systematically vary the ratio to find the optimal point for minimal particle size. A lower ratio of solvent to antisolvent often leads to faster precipitation and smaller particle sizes.
-
-
Surfactant Concentration: Inadequate surfactant can lead to particle aggregation.[5][8]
-
Troubleshooting: Optimize the concentration of the stabilizer (e.g., Tween 80). Ensure the surfactant concentration is sufficient to cover the surface of the newly formed nanoparticles and prevent aggregation.
-
-
Stirring Speed: Insufficient mixing energy can result in larger, non-uniform particles.
-
Troubleshooting: Increase the stirring speed of the antisolvent during the addition of the solvent phase to ensure rapid and uniform mixing.
-
Experimental Protocol: this compound Nanosuspension (Solvent-Antisolvent Precipitation)
-
Preparation of Solvent Phase: Dissolve this compound in a suitable organic solvent (e.g., acetone).[3]
-
Preparation of Antisolvent Phase: Prepare an aqueous solution containing a stabilizer, such as Tween 80.[5]
-
Precipitation: Add the solvent phase to the antisolvent phase under constant high-speed stirring.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator.
-
Characterization: Analyze the resulting nanosuspension for particle size, zeta potential, and morphology (e.g., using Dynamic Light Scattering and Scanning Electron Microscopy).
Workflow for Nanosuspension Preparation
Caption: Workflow for this compound Nanosuspension Preparation.
Solid Dispersion Formulation
Issue: Low drug loading or precipitation of crystalline this compound in solid dispersions.
Possible Causes & Solutions:
-
Drug-Polymer Immiscibility: The drug and carrier may not be fully miscible at the desired ratio.
-
Incomplete Solvent Removal (Solvent Evaporation Method): Residual solvent can act as a plasticizer, promoting recrystallization.
-
Troubleshooting: Ensure complete solvent removal by drying the solid dispersion under vacuum for an extended period (e.g., 48 hours).[11]
-
-
Slow Cooling (Fusion Method): Slow cooling allows for molecular rearrangement and crystallization.
-
Troubleshooting: Rapidly cool the molten mixture by, for example, placing the container in an ice bath.[3]
-
Experimental Protocol: this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and the chosen carrier polymer (e.g., PEG 4000) in a common volatile solvent like acetone.[3]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-45°C).[3]
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Sizing: Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.[3]
-
Characterization: Analyze the solid dispersion for drug content, dissolution rate, and solid-state properties (using PXRD and DSC to confirm the amorphous state).
Logical Flow for Solid Dispersion Troubleshooting
Caption: Troubleshooting Solid Dispersion Formulations.
Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Issue: Poor self-emulsification or drug precipitation upon dilution of the SEDDS.
Possible Causes & Solutions:
-
Inappropriate Excipient Selection: The oil, surfactant, and co-surfactant combination may not be optimal for solubilizing this compound and forming a stable emulsion.
-
Incorrect Surfactant:Co-surfactant Ratio: This ratio is crucial for the stability and droplet size of the resulting emulsion.
-
Troubleshooting: Systematically vary the ratio of surfactant to co-surfactant in your formulations and evaluate their self-emulsification performance and resulting droplet size.
-
-
Drug Overloading: The concentration of this compound may exceed the solubilization capacity of the SEDDS formulation.
-
Troubleshooting: Determine the maximum solubility of this compound in the optimized SEDDS formulation and ensure the drug loading is below this saturation point.
-
Experimental Protocol: this compound SEDDS Formulation and Characterization
-
Excipient Screening: Determine the solubility of this compound in a range of oils, surfactants, and co-surfactants.
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS by mixing the selected components and dissolving this compound in the mixture with gentle stirring.[6]
-
Characterization:
-
Self-Emulsification Test: Add the SEDDS formulation to an aqueous medium (e.g., distilled water) and observe the formation of the emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.[13]
-
In Vitro Dissolution: Perform dissolution studies to compare the release profile of the SEDDS formulation with the pure drug.
-
Workflow for SEDDS Formulation Development
References
- 1. Formulation Strategies for this compound and Its Combinations: Advancing Biopharmaceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in the Oral Bioavailability and Efficacy of New this compound Formulations—Comparative Study of a Solid Dispersion and Different Micellar Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of FABRICATION AND CHARACTERIZATION OF this compound SOLID DISPERSION FOR SOLUBILITY ENHANCEMENT | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. This compound-Loaded Nanostructured Lipid Carrier for Oral Delivery: Response Surface Methodology; In Vitro Characterization and Assessing the Antihyperlipidemic Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of amorphous this compound nanosuspensions intended for enhancement of oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. actascientific.com [actascientific.com]
- 13. DESIGN PREPARE AND EVALUATION OF this compound SELF EMULSIFYING DRUG DELIVERY SYSTEM [zenodo.org]
Technical Support Center: Establishing a Dose-Response Relationship for Ezetimibe in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers establishing a dose-response relationship for ezetimibe in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cellular models?
A1: this compound's primary mechanism of action is the inhibition of cholesterol absorption by specifically targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2][3][4][5][6] NPC1L1 is a transmembrane protein crucial for the uptake of cholesterol in enterocytes and hepatocytes.[2] this compound binds to NPC1L1, preventing the internalization of the NPC1L1/cholesterol complex, thereby blocking cholesterol from entering the cell.[1][3][4][7] This process involves preventing NPC1L1 from incorporating into clathrin-coated vesicles.[7]
Q2: Which cellular models are most appropriate for studying this compound's effect on cholesterol uptake?
A2: The most commonly used and relevant cell lines are:
-
Caco-2 cells: This human colorectal adenocarcinoma cell line differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier, and endogenously expresses NPC1L1.[8][9][10][11]
-
HepG2 cells: A human hepatoma cell line that is useful for studying the hepatic role of NPC1L1 in cholesterol metabolism.
-
Engineered cell lines: Cell lines such as MDCKII (Madin-Darby canine kidney II) or HEK293 that are engineered to overexpress human NPC1L1 (hNPC1L1) provide a robust system to study the specific interaction of this compound with its target.[5][12]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound for inhibiting cholesterol uptake in vitro can vary depending on the cell line and experimental conditions. However, studies have shown significant inhibition of cholesterol uptake in Caco-2 cells at concentrations ranging from 10 µM to 100 µM.[8][11] For cytotoxicity, the IC50 of this compound has been observed to be in the micromolar range in various cancer cell lines, which is important to consider for distinguishing between specific inhibition of cholesterol uptake and general cellular toxicity. For example, in some cancer cell lines, IC50 values have been reported to be between 30 µM and 80 µM.
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound has low aqueous solubility. It is soluble in organic solvents like DMSO and ethanol. A common practice is to prepare a concentrated stock solution in DMSO or ethanol and then dilute it to the final working concentration in the cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
Issue 1: High Variability in Cholesterol Uptake Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Micelle Preparation | Ensure consistent preparation of cholesterol micelles. The concentration of bile salts (e.g., taurocholate) and phospholipids can affect cholesterol solubility and availability to the cells.[9] |
| Cell Monolayer Integrity | For Caco-2 cells, ensure the monolayer is fully differentiated and confluent. Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements. |
| Inconsistent Seeding Density | Plate cells at a consistent density for all experiments, as cell confluence can affect cholesterol uptake. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when adding small volumes of this compound stock solution or radiolabeled cholesterol. |
Issue 2: No or Low Inhibition of Cholesterol Uptake with this compound Treatment
| Possible Cause | Troubleshooting Step |
| Low NPC1L1 Expression | Confirm that your chosen cell line expresses sufficient levels of NPC1L1. You may need to use an NPC1L1-overexpressing cell line for a more robust response.[9] |
| Incorrect this compound Concentration | Verify the concentration of your this compound stock solution. Perform a wider dose-response curve to ensure you are testing within the effective range. |
| Insufficient Pre-incubation Time | Ensure an adequate pre-incubation period with this compound before adding the cholesterol substrate. A 2-hour pre-incubation is a common starting point.[8] |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| High Serum Concentration in Media | Serum can bind to the fluorescent tracer used in some cholesterol uptake assays, making it unavailable to the cells. It is recommended to use serum-free or low-serum media for the assay.[13] |
Issue 3: Observed Cell Toxicity at Effective this compound Concentrations
| Possible Cause | Troubleshooting Step |
| This compound-induced Cytotoxicity | Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your cholesterol uptake assay to determine the concentration range where this compound is non-toxic to your cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Contamination | Test your cell cultures for mycoplasma or other microbial contamination, which can affect cell health and response to treatment. |
Data Presentation
Table 1: Summary of this compound Concentrations and Effects in Cellular Models
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Caco-2 | 10 - 100 µM | Dose-dependent inhibition of cholesterol uptake. | [8] |
| Caco-2 | Not specified | Markedly prevented esterification of micellar cholesterol. | [10] |
| hNPC1L1/MDCKII | IC50 = 20 µM (for analog 5a) | Inhibition of cholesterol uptake. | [12] |
| hNPC1L1/MDCKII | IC50 = 18 µM (for analog 5b) | Inhibition of cholesterol uptake. | [12] |
| Vero cells | Not specified | Inhibition of cell growth at higher concentrations. | [14] |
Experimental Protocols
Protocol 1: Cholesterol Uptake Assay in Caco-2 Cells
Materials:
-
Caco-2 cells
-
24-well plates
-
DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[³H]-cholesterol
-
Sodium taurocholate
-
Phosphatidylcholine
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Cell Seeding: Seed Caco-2 cells in 24-well plates and grow until they form a confluent and differentiated monolayer (typically 14-21 days post-confluence).
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control with the same final DMSO concentration.
-
Wash the Caco-2 cell monolayers twice with PBS.
-
Add the this compound dilutions or vehicle control to the respective wells and incubate for 2 hours at 37°C.[8]
-
-
Micellar Cholesterol Preparation:
-
Prepare a micellar solution containing [³H]-cholesterol, sodium taurocholate, and phosphatidylcholine in serum-free DMEM.
-
-
Cholesterol Uptake:
-
After the pre-incubation period, add the [³H]-cholesterol micellar solution to each well.
-
Incubate for 2 hours at 37°C.[8]
-
-
Cell Lysis and Measurement:
-
Wash the cell monolayers three times with ice-cold PBS to remove extracellular [³H]-cholesterol.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the amount of [³H]-cholesterol taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Normalize the scintillation counts to the protein concentration of each well (determined by a separate protein assay like BCA).
-
Calculate the percentage of cholesterol uptake inhibition for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for an in vitro cholesterol uptake assay.
Caption: this compound inhibits cholesterol uptake via NPC1L1.
References
- 1. This compound blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and this compound inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. The cholesterol absorption inhibitor this compound acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Niemann-Pick C1-like 1 overexpression facilitates this compound-sensitive cholesterol and beta-sitosterol uptake in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound interferes with cholesterol trafficking from the plasma membrane to the endoplasmic reticulum in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxycinnamic acid derivatives effect on hypercholesterolemia, comparison with this compound: Permeability assays and FTIR spectroscopy on Caco-2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Ezetimibe Drug Interactions in Experimental Designs
For researchers, scientists, and drug development professionals, understanding and mitigating potential drug interactions with ezetimibe is critical for robust and reproducible experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and how can it lead to drug interactions?
A1: this compound is primarily metabolized through glucuronidation, a phase II metabolic reaction, to form its active metabolite, this compound-glucuronide.[1][2] This process is mainly carried out by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A3, and UGT2B15, in the intestine and liver.[3] Unlike many drugs, this compound does not undergo significant metabolism by the cytochrome P450 (CYP) enzyme system.[1] Therefore, drug interactions predominantly arise from compounds that inhibit or induce these UGT enzymes or interfere with the transport proteins involved in this compound's extensive enterohepatic circulation.
Q2: Why is the co-administration of this compound and cyclosporine a concern in experimental settings?
A2: Cyclosporine can significantly increase the plasma concentration of this compound.[4] Studies in renal transplant patients have shown that cyclosporine can increase the total this compound area under the curve (AUC) by 3.4-fold and the peak plasma concentration (Cmax) by 3.9-fold.[4][5] In a patient with severe renal insufficiency, a 12-fold greater exposure to total this compound was observed.[4] The proposed mechanism involves the inhibition of Organic Anion Transporting Polypeptides (OATP), such as OATP1B1, by cyclosporine, which are responsible for the hepatic uptake of this compound-glucuronide, a key step in its enterohepatic circulation.[4] This increased exposure can lead to exaggerated pharmacological effects and potential toxicity in experimental models. When co-administering these agents, it is crucial to monitor cyclosporine concentrations.[6][7]
Q3: What is the nature of the interaction between this compound and fibrates like fenofibrate?
A3: Co-administration of fenofibrate with this compound can increase the total this compound Cmax and AUC by approximately 64% and 48%, respectively.[8][9][10] While this increase is noted, it is generally not considered clinically significant due to this compound's flat dose-response curve and established safety profile.[8][9] A pharmacodynamic interaction of concern is the increased risk of cholelithiasis (gallstones), as both this compound and fibrates can increase cholesterol excretion into the bile.[7][11] For experimental designs involving this combination, monitoring for signs of gallbladder-related adverse effects is advisable.
Q4: Are there any significant interactions between this compound and statins?
A4: Generally, there are no clinically significant pharmacokinetic interactions between this compound and statins.[12] However, there have been rare post-marketing reports of myopathy and rhabdomyolysis when this compound is added to statin therapy.[6] While the incidence is low, it is a potential pharmacodynamic interaction to be aware of in preclinical safety studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of this compound in an in vivo study. | Co-administration of a UGT inhibitor or an OATP1B1 transporter inhibitor (e.g., cyclosporine). | Review all co-administered compounds for known inhibitory effects on UGTs or OATPs. If an inhibitor is present, consider reducing the this compound dose or selecting an alternative compound. Conduct a pilot pharmacokinetic study to determine the extent of the interaction in your specific experimental model. |
| High variability in this compound pharmacokinetic data between individual animals. | Genetic polymorphisms in UGT enzymes or OATP transporters within the animal strain. | Ensure the use of a genetically homogenous animal strain. If variability persists, consider genotyping the animals for relevant polymorphisms. Increase the sample size to improve statistical power. |
| In vitro UGT inhibition assay shows no inhibition, but an in vivo interaction is suspected. | The test compound may be a weak inhibitor, or the interaction may be transporter-based. | Re-evaluate the in vitro assay conditions, including substrate and inhibitor concentrations. Conduct a counter-screen using a transporter assay (e.g., OATP1B1 uptake assay) to investigate potential transporter-mediated interactions. |
| Precipitation of the test compound in the in vitro UGT incubation medium. | Poor solubility of the test compound at the tested concentrations. | Reduce the concentration of the test compound. Use a co-solvent (e.g., DMSO) at a final concentration that does not inhibit UGT activity (typically <1%). Check the solubility of the compound in the assay buffer beforehand. |
Data on Pharmacokinetic Interactions
Table 1: Effect of Cyclosporine on this compound Pharmacokinetics
| Population | This compound Dose | Cyclosporine Dose | Change in Total this compound Cmax | Change in Total this compound AUC | Reference(s) |
| Healthy Volunteers | 20 mg/day for 8 days | 100 mg single dose | - | 15% increase in cyclosporine AUC | [4][13][14] |
| Renal Transplant Patients | 10 mg single dose | 75-150 mg twice daily | 3.9-fold increase | 3.4-fold increase | [4][5][15] |
| Renal Transplant Patient (severe renal insufficiency) | Not specified | Not specified | - | 12-fold increase | [4] |
Table 2: Effect of Fenofibrate on this compound Pharmacokinetics
| Population | This compound Dose | Fenofibrate Dose | Change in Total this compound Cmax | Change in Total this compound AUC | Reference(s) |
| Healthy Volunteers | 10 mg | 145 mg | - | 43% increase | [16] |
| Subjects with Primary Hypercholesterolemia | 10 mg | 200 mg | ~64% increase | ~48% increase | [8][9][10] |
Experimental Protocols
In Vitro UGT Inhibition Assay
Objective: To determine the inhibitory potential of a test compound on this compound glucuronidation by specific UGT isoforms.
Materials:
-
cDNA-expressed human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B15)
-
Pooled human liver microsomes (as a composite UGT source)
-
This compound
-
Test compound
-
UDPGA (cofactor)
-
Alamethicin (pore-forming agent)
-
Potassium phosphate buffer
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the UGT isoform or human liver microsomes, alamethicin, saccharolactone, and varying concentrations of the test compound in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA and this compound.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of this compound-glucuronide using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation at each test compound concentration and determine the IC50 value.
In Vivo Pharmacokinetic Interaction Study in Rodents
Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
This compound
-
Test compound (e.g., cyclosporine)
-
Vehicle for oral gavage
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Methodology:
-
Acclimatize animals for at least one week prior to the study.
-
Divide animals into two groups: Group 1 receives this compound plus vehicle, and Group 2 receives this compound plus the test compound.
-
Administer the test compound or vehicle at a predetermined time before this compound administration (based on the Tmax of the test compound).
-
Administer this compound via oral gavage at a specified dose.
-
Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for concentrations of this compound and this compound-glucuronide using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and compare them to assess the significance of any interaction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Species Differences in this compound Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Interaction of single-dose this compound and steady-state cyclosporine in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacodynamic and pharmacokinetic interaction between fenofibrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Zetia interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Effects of this compound on cyclosporine pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the potential for pharmacokinetic interaction between fenofibrate and this compound: A phase I, open-label, multiple-dose, three-period crossover study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
accounting for ezetimibe's enterohepatic circulation in pharmacokinetic modeling
Welcome to the technical support center for pharmacokinetic (PK) modeling of ezetimibe, with a special focus on its extensive enterohepatic circulation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the modeling process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound plasma concentration-time profile shows multiple peaks. How do I account for this in my pharmacokinetic model?
A1: The multiple peaks in this compound's plasma concentration-time profile are a hallmark of its significant enterohepatic recirculation.[1][2] To accurately model this phenomenon, standard pharmacokinetic models are often inadequate. The recommended approach is to develop a population pharmacokinetic (PPK) or a physiologically based pharmacokinetic (PBPK) model that incorporates a specific compartment to represent the gallbladder.[3][4][5]
Troubleshooting Tip: If your model fails to capture the secondary and subsequent peaks, consider the following:
-
Gallbladder Compartment: Introduce a separate compartment for the gallbladder. The release of the drug from this compartment into the intestine should be modeled as a pulsatile event, often linked to meal times, as food intake stimulates gallbladder contraction.[3][4]
-
Recirculation Fraction: The amount of drug recycled can vary between and within subjects.[1] Your model should allow for the estimation of the fraction of the drug that is excreted into the bile and subsequently reabsorbed. Studies have estimated this to be between 17% and 30% of the absorbed dose.[1][2]
-
Time Delays: Incorporate a time delay or a series of transit compartments to represent the time taken for the drug to travel from the liver to the bile, be stored in the gallbladder, and then be released into the intestine for reabsorption.
Q2: What is the underlying mechanism of this compound's enterohepatic circulation that I should consider in my model?
A2: Understanding the physiological processes is crucial for building a mechanistic model. After oral administration, this compound is rapidly absorbed and extensively metabolized, primarily in the intestine and liver, to its pharmacologically active phenolic glucuronide (this compound-glucuronide).[6][7] Both parent this compound and this compound-glucuronide are then excreted into the bile.[2] In the intestine, a portion of the this compound-glucuronide can be hydrolyzed back to the parent this compound by gut microflora and reabsorbed along with the parent drug that was directly excreted in the bile.[2] This re-entry into the systemic circulation leads to the observed multiple peaks.[2]
Key Mechanistic Considerations for Modeling:
-
First-Pass Metabolism: Account for the extensive first-pass metabolism of this compound to this compound-glucuronide in the gut wall and liver.[7]
-
Biliary Excretion: Model the transport of both this compound and this compound-glucuronide from the liver into the bile.
-
Intestinal Reabsorption: The reabsorption from the gut is a key step. Consider that the glucuronide form is more potent in inhibiting cholesterol absorption at the intestinal wall.[6]
-
Transporters: The ATP-binding cassette (ABC) transporters ABCC2, ABCC3, and ABCG2 play a significant role in the transport of this compound-glucuronide and are crucial for its efficient enterohepatic circulation.[8] Incorporating these transporters into a PBPK model can provide a more detailed and predictive model.
Q3: I am developing a PBPK model for this compound. What are the key parameters I need to consider for the enterohepatic circulation module?
A3: A PBPK model for a drug with significant enterohepatic recirculation like this compound requires a detailed representation of the hepatobiliary system.
Essential PBPK Parameters for this compound's Enterohepatic Circulation:
-
Physiological Parameters:
-
Liver volume and blood flow
-
Gallbladder volume and bile flow rate (basal and stimulated)
-
Intestinal transit times
-
-
Drug-Specific Parameters:
-
Permeability and absorption rate constants in different intestinal segments
-
Hepatic uptake and efflux transporter kinetics (e.g., for ABCC2, ABCC3, ABCG2)[8]
-
Rate of glucuronidation in the liver and intestine
-
Rate of biliary excretion for both this compound and this compound-glucuronide
-
Rate of hydrolysis of this compound-glucuronide in the intestine
-
Troubleshooting Tip: If your PBPK model is not performing well, it's often due to uncertainty in the drug-specific parameters. Sensitivity analysis can help identify the most influential parameters. It may be necessary to perform in vitro experiments (e.g., using hepatocytes or intestinal microsomes) to better estimate these parameters.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound from published studies.
Table 1: Population Pharmacokinetic Parameters of Total this compound
| Parameter | Value | Intersubject Variability (CV%) | Study |
| Absorption Rate Constant (ka) | Varies | 46 - 80% | [1] |
| Volume of Distribution (Vd) | Varies | ~50% | [1] |
| Fraction Recycled | 17 - 20% | - | [1] |
| Fraction Recycled | ~30% | - | [2] |
Table 2: General Pharmacokinetic Properties of this compound
| Parameter | Description | Value | Reference |
| Tmax (parent) | Time to peak plasma concentration | 4 - 12 hours | [9] |
| Tmax (glucuronide) | Time to peak plasma concentration | 1 - 2 hours | [7][9] |
| Half-life (t1/2) | Elimination half-life of total this compound | ~22 hours | [7][9] |
| Protein Binding | This compound and this compound-glucuronide | >90% | [9] |
| Excretion | Feces (predominantly as this compound) | ~78% | [7] |
| Excretion | Urine (mainly as this compound-glucuronide) | ~11% | [10] |
Experimental Protocols
Protocol 1: In Vivo Study to Characterize this compound Pharmacokinetics in Humans
This protocol is a generalized representation based on methodologies from multiple clinical studies.[1][2]
Objective: To determine the plasma concentration-time profile of this compound and its glucuronide metabolite following oral administration and to provide data for pharmacokinetic modeling.
Methodology:
-
Subject Recruitment: Enroll healthy male and female subjects.
-
Study Design: A single-dose, open-label, crossover study design is often employed.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg).
-
Meal Schedule: Standardized meals are provided at specific time points (e.g., 4 and 10 hours post-dose) to ensure consistent gallbladder stimulation across subjects.[2]
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose).[2]
-
Bioanalysis: Analyze plasma samples for concentrations of both this compound and this compound-glucuronide using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration-time profiles. Use non-compartmental analysis to determine initial PK parameters (AUC, Cmax, t1/2). The data is then used for population pharmacokinetic modeling.
Protocol 2: In Vitro Transporter Studies
This protocol is based on the methodology described for investigating the role of ABC transporters in this compound-glucuronide transport.[8]
Objective: To identify the specific transporters involved in the efflux of this compound-glucuronide.
Methodology:
-
System Preparation: Use plasma membrane vesicles from Sf21 insect cells overexpressing human ABC transporters (ABCC2, ABCC3, and ABCG2).
-
Transport Assay:
-
Incubate the vesicles with radiolabeled this compound-glucuronide in the presence and absence of ATP.
-
The ATP-dependent uptake into the vesicles represents transporter-mediated transport.
-
-
Inhibition Assay: Perform the transport assay in the presence of known inhibitors of the specific transporters to confirm their role.
-
Data Analysis: Measure the amount of radiolabeled substrate inside the vesicles over time. Calculate the initial rates of transport and determine the kinetic parameters (Km and Vmax).
Visualizations
Caption: The enterohepatic circulation pathway of this compound.
Caption: A typical workflow for developing a pharmacokinetic model for this compound.
Caption: Logical relationships in modeling this compound's pharmacokinetics.
References
- 1. A population pharmacokinetic model that describes multiple peaks due to enterohepatic recirculation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. On the population pharmacokinetics and the enterohepatic recirculation of total this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex pharmacokinetic behavior of this compound depends on abcc2, abcc3, and abcg2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
selection of appropriate delivery vehicles for ezetimibe in mouse studies
For researchers utilizing ezetimibe in murine models, ensuring appropriate and consistent delivery is paramount to achieving reliable and reproducible results. This compound's poor aqueous solubility presents a significant formulation challenge. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward delivery vehicle for this compound in mice?
A1: Oral gavage is the most frequently reported method for this compound administration in mice. Common vehicles include corn oil and aqueous suspensions containing suspending agents like methyl cellulose or carboxymethyl cellulose (CMC). Incorporation into the rodent chow is another method for long-term studies.
Q2: Why is this compound difficult to formulate?
A2: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2] It is practically insoluble in water, which can lead to challenges in preparing homogenous solutions or suspensions, potentially affecting oral bioavailability.[1][3]
Q3: What are the typical dosages of this compound used in mouse studies?
A3: Dosages in mice can range from 0.3 mg/kg/day to 20 mg/day/kg body weight, depending on the study's objective.[4][5] For cholesterol absorption inhibition studies, doses around 3-10 mg/kg/day are often effective.[4][6]
Q4: Should I be concerned about the vehicle affecting the experimental outcome?
A4: Yes, the choice of vehicle can influence the absorption and bioavailability of this compound. It is crucial to include a vehicle-only control group in your experimental design to account for any effects of the delivery medium itself.
Q5: Are there advanced formulations to improve this compound's bioavailability?
A5: Yes, various advanced formulations have been developed to enhance the solubility and oral bioavailability of this compound. These include nanosuspensions, solid dispersions, and micellar systems.[7][8][9] These formulations can increase the surface area of the drug and improve its dissolution rate.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of suspension. | This compound's low aqueous solubility. Improper suspension preparation. | For aqueous suspensions, ensure the use of an appropriate suspending agent (e.g., 0.4-0.75% methyl cellulose or CMC).[8][10] Prepare the suspension fresh daily if possible. For oil-based vehicles, ensure the this compound is finely ground before suspension. Sonication can help in achieving a more uniform dispersion. |
| Inconsistent results between animals. | Non-homogenous drug suspension leading to variable dosing. Inaccurate oral gavage technique. | Vigorously vortex the suspension before each gavage to ensure uniformity. Ensure proper training in oral gavage technique to minimize variability in administration and animal stress. |
| Difficulty in dissolving this compound. | This compound is practically insoluble in water but soluble in organic solvents like ethanol and DMSO.[11] | For preparing aqueous suspensions, a common method is to first dissolve this compound in a small volume of a suitable organic solvent (e.g., ethanol) and then dilute it with the aqueous vehicle containing a suspending agent. However, be mindful of the final concentration of the organic solvent and its potential effects on the animals. |
| Unexpected adverse effects in mice. | The vehicle itself might be causing issues. The concentration of any co-solvents (like ethanol or DMSO) may be too high. | Always run a vehicle-only control group. If using co-solvents, ensure the final concentration is well-tolerated by mice. Consult animal care and use committee guidelines for acceptable concentrations. |
Experimental Protocols & Data
Protocol 1: Preparation of this compound in Corn Oil
Materials:
-
This compound powder
-
Corn oil
-
Mortar and pestle (optional, for grinding)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and corn oil based on the desired concentration and the number of animals to be dosed.
-
If the this compound powder is not already micronized, gently grind it to a fine powder using a mortar and pestle. This increases the surface area for better suspension.
-
Add the weighed this compound powder to the measured volume of corn oil in a suitable container (e.g., a conical tube).
-
Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
For a more homogenous suspension, sonicate the mixture for 5-10 minutes.
-
Store the suspension at room temperature, protected from light.
-
Crucially, vortex the suspension vigorously immediately before each oral gavage to ensure the drug is evenly distributed.
Protocol 2: Preparation of this compound in Methyl Cellulose
Materials:
-
This compound powder
-
Methyl cellulose (e.g., 0.4% w/v)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the 0.4% methyl cellulose solution by slowly adding the methyl cellulose powder to sterile water while stirring continuously with a magnetic stirrer. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.
-
Weigh the required amount of this compound powder.
-
In a separate tube, add a small volume of the prepared methyl cellulose solution to the this compound powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the methyl cellulose solution to the paste while continuously vortexing.
-
Vortex the final suspension for 3-5 minutes to ensure homogeneity.
-
Prepare this suspension fresh daily for optimal results.
-
Vortex vigorously immediately before each administration.
Quantitative Data Summary
| Vehicle | This compound Dosage | Administration Route | Mouse Model | Reference |
| Corn Oil | 0.3, 1, 3, 10 mg/kg | Oral Gavage | ApoE Knockout | [4] |
| Corn Oil | 10 mg/kg/day | Oral Gavage | C57BL/6 | [6] |
| 0.4% Methyl Cellulose | 10 mg/kg/day | Oral Gavage | L1-KO and L1LivOnly | [10] |
| Incorporated in Diet | 0.005% (w/w) | Dietary Admixture | ApoE Knockout | [4] |
| Incorporated in Diet | 20 mg/day/kg bw | Dietary Admixture | Lal-/- | [5] |
| 0.75% Sodium Carboxymethyl Cellulose | 3 mg/kg | Oral Gavage | Rats | [8] |
Visualizing Experimental Design and Mechanism
Experimental Workflow
Caption: General workflow for this compound administration in mouse studies.
This compound's Mechanism of Action
This compound's primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol absorption in the small intestine.[12][13] By inhibiting NPC1L1, this compound blocks the uptake of dietary and biliary cholesterol into enterocytes.[7][13] This leads to a reduction in cholesterol delivery to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.[13]
Caption: this compound inhibits cholesterol absorption via the NPC1L1 protein.
References
- 1. ujpronline.com [ujpronline.com]
- 2. Formulation Strategies for this compound and Its Combinations: Advancing Biopharmaceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and assessment of nano drug delivery systems for combined delivery of rosuvastatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and assessment of nano drug delivery systems for combined delivery of rosuvastatin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of this compound and Atorvastatin Alone and in Combination on Lipid Profile in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, in-vitro and in-vivo evaluation of this compound-loaded solid lipid nanoparticles and their comparison with marketed product | Semantic Scholar [semanticscholar.org]
- 7. Preparation and characterization of amorphous this compound nanosuspensions intended for enhancement of oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in the Oral Bioavailability and Efficacy of New this compound Formulations—Comparative Study of a Solid Dispersion and Different Micellar Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound oral solid lipid nanoparticle by effervescent dispersion method: in vitro characterization and in vivo pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. This compound potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Amorphous Formation of Simvastatin-Ezetimibe: Enhanced Physical Stability, Bioavailability and Cholesterol-Lowering Effects in LDLr-/-Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ensuring long-term stability of ezetimibe in prepared stock solutions
This guide provides technical information for researchers, scientists, and drug development professionals on ensuring the long-term stability of ezetimibe in prepared stock solutions. It includes troubleshooting advice, frequently asked questions, stability data, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the preparation and storage of this compound stock solutions.
Issue 1: Precipitation is observed in the stock solution.
-
Potential Cause 1: Low Solvent Polarity. this compound has poor aqueous solubility. If the stock solution is prepared in a solvent with insufficient polarity or if an aqueous buffer is added too quickly, precipitation can occur.
-
Solution 1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For aqueous preparations, first dissolve this compound in ethanol before diluting with the aqueous buffer.[2]
-
Potential Cause 2: Low Temperature. Storing the stock solution at low temperatures (e.g., 4°C or -20°C) can decrease the solubility of this compound, leading to precipitation.
-
Solution 2: Before use, visually inspect the stock solution for any precipitates. If present, gently warm the vial in a 37°C water bath or sonicate briefly to redissolve the compound.
-
Potential Cause 3: Supersaturation. Preparing a solution at a concentration above its solubility limit at a given temperature will result in precipitation.
-
Solution 3: Ensure that the concentration of the stock solution does not exceed the known solubility of this compound in the chosen solvent. If a high concentration is required, consider using a different solvent or a co-solvent system. Ternary solid dispersions with polymers like PVP-K30 and surfactants can also improve solubility and maintain supersaturation.[3]
Issue 2: Unexpected degradation of this compound in solution.
-
Potential Cause 1: Hydrolytic Degradation. this compound is susceptible to degradation under acidic and basic (hydrolytic) conditions.[4][5]
-
Solution 1: Avoid preparing and storing this compound stock solutions in acidic or alkaline buffers. If the experimental conditions require a specific pH, prepare the solution fresh and use it immediately.
-
Potential Cause 2: Contamination from Glass Vials. Alkaline impurities from glass HPLC vials can catalyze the degradation of this compound in acetonitrile, leading to the formation of dimers and isomers.[6][7] This degradation can occur unpredictably, with about 15% of solutions in glass vials showing degradation within 24 hours.[6]
-
Solution 2: For long-term storage or when using acetonitrile as a solvent, consider using polypropylene vials to avoid potential contamination from glass.
-
Potential Cause 3: Photolytic and Thermal Degradation. While this compound is relatively stable under photolytic and thermal stress, prolonged exposure can lead to some degradation.[8][9]
-
Solution 3: Store stock solutions protected from light and at the recommended temperature to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[1][2] It is sparingly soluble in aqueous buffers.[8]
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: While comprehensive long-term stability data in common organic solvents is limited, for short-term storage, solutions in acetonitrile have been found to be stable for at least 13 hours at room temperature and for up to 96 hours when refrigerated.[8][10] One study indicated that samples refrigerated at 4°C are stable for 30 days, although the solvent was not specified.[11] For maximal stability, it is recommended to store stock solutions at -20°C and protected from light. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[2]
Q3: How can I prepare an aqueous solution of this compound?
A3: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[2]
Q4: What are the main degradation pathways for this compound?
A4: this compound is primarily degraded through hydrolysis under acidic and basic conditions.[4][5] It is relatively stable to oxidative, photolytic, and thermal stress.[1][4]
Q5: Can I use glass vials to store this compound solutions?
A5: While glass vials are commonly used, it has been reported that alkaline impurities from glass can catalyze the degradation of this compound in acetonitrile.[6][7] If you observe unexpected degradation, consider switching to polypropylene vials.
Data on Solution Stability
Quantitative long-term stability data for this compound in common organic solvents is not extensively available in the public domain. The following table summarizes the available information. Researchers are encouraged to perform their own stability assessments for long-term experiments.
| Solvent | Concentration | Temperature | Duration | Stability | Citation(s) |
| Acetonitrile | 6 µg/mL | Room Temp. | 13 hours | Stable (RSD < 2%) | [8] |
| Acetonitrile | Not specified | Room Temp. | 48 hours | Stable | [10] |
| Acetonitrile | Not specified | 5°C | 72 hours | Stable | [10] |
| Not Specified | Not specified | 4°C | 30 days | Stable (90-110% recovery) | [11] |
Forced Degradation Studies Summary:
| Stress Condition | Reagent/Condition | Duration | Degradation | Citation(s) |
| Acidic | 0.1 M HCl | 2 hours at 80°C | ~10.71% | [5][8] |
| Alkaline | 0.1 M NaOH | 2 hours at 80°C | ~1.06% | [5][8] |
| Oxidative | 30% H₂O₂ | 2 hours at 80°C | ~1.37% | [5][8] |
| Thermal | Dry Heat | 48 hours at 70°C | ~8.25% | [5][8] |
| Photolytic | UV Light | 24 hours | ~2.49% | [5][8] |
| Alkaline | 0.1 M NaOH | 18 hours at 60°C | Significant degradation | [4] |
| Acidic | 1.0 M HCl | 24 hours at 60°C | Significant degradation | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol, or DMF) to the vial to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at the recommended temperature (-20°C for long-term storage).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method based on published literature.[4][7][8][12] Method parameters may need to be optimized for specific equipment and experimental conditions.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From this stock, prepare a series of dilutions to create a calibration curve (e.g., 1-10 µg/mL).[8]
-
Sample Preparation: Dilute the this compound stock solution to be tested with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standard solutions and the test sample into the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. The concentration of this compound in the test sample can be calculated from the calibration curve. The presence of degradation products can be identified by the appearance of new peaks.
-
References
- 1. Development and validation of a novel stability-indicating HPLC method for the quantitative determination of eleven related substances in this compound drug substance and drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotech-asia.org [biotech-asia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. "Ghost peaks" of this compound: Solution degradation products of this compound in acetonitrile induced by alkaline impurities from glass HPLC vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. tandfonline.com [tandfonline.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
comparing the mechanisms of cholesterol reduction by ezetimibe and statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mechanisms of action for two leading classes of cholesterol-lowering medications: ezetimibe and statins. It is designed to be a valuable resource for the scientific community, offering a detailed examination of their molecular pathways, comparative efficacy supported by experimental data, and the methodologies employed in their evaluation.
Dueling Mechanisms: Targeting Cholesterol from Two Fronts
This compound and statins lower circulating low-density lipoprotein cholesterol (LDL-C) through distinct yet complementary pathways. While statins focus on inhibiting the body's production of cholesterol, this compound works to prevent its absorption from dietary and biliary sources.
This compound: The Absorption Blocker
This compound's primary role is to inhibit the absorption of cholesterol in the small intestine.[1] Its mechanism is highly specific:
-
Molecular Target: this compound directly targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical sterol transporter located on the brush border of enterocytes.[1][2]
-
Mode of Action: By binding to NPC1L1, this compound effectively blocks the uptake of cholesterol from the intestinal lumen, preventing its entry into the enterocytes.[3][4] This action affects both cholesterol from food and cholesterol that has been secreted in bile.[4] Some evidence suggests that this compound's binding prevents the internalization of the NPC1L1-cholesterol complex.[5]
-
Physiological Consequence: The reduction in cholesterol delivery to the liver from the intestine leads to a decrease in hepatic cholesterol stores. This depletion signals the liver cells to increase the expression of LDL receptors on their surface, which in turn enhances the clearance of LDL-C from the bloodstream.[1]
Statins: The Synthesis Inhibitors
Statins are a class of drugs that act as competitive inhibitors of a key enzyme in the cholesterol synthesis pathway.[6][7]
-
Molecular Target: Statins target HMG-CoA reductase (3-hydroxy-3-methylglutaryl-coenzyme A reductase), which is the rate-limiting enzyme in the biosynthesis of cholesterol.[6][7]
-
Mode of Action: Statins are structurally similar to the natural substrate of HMG-CoA reductase, HMG-CoA. This allows them to bind to the enzyme's active site, blocking the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol.[6][8] The primary site of this inhibition is the liver.[9]
-
Physiological Consequence: By decreasing the production of cholesterol within the liver, statins cause an upregulation of LDL receptors on the surface of hepatocytes.[7] This leads to a more efficient removal of LDL-C from the circulation.[9]
A Synergistic Partnership and Compensatory Responses
The distinct mechanisms of this compound and statins lead to a powerful synergistic effect when used in combination.[1][10] However, when used as monotherapies, they can each trigger compensatory responses. For instance, inhibiting cholesterol absorption with this compound can lead to an increase in cholesterol synthesis, while inhibiting synthesis with statins can result in increased cholesterol absorption.[11] By targeting both pathways simultaneously, combination therapy overcomes these compensatory mechanisms, resulting in a more profound reduction in LDL-C than can be achieved with either drug alone.
Quantitative Comparison: Efficacy in LDL-C Reduction
Clinical studies have consistently demonstrated the effectiveness of both this compound and statins in lowering LDL-C levels. The following tables provide a summary of the quantitative data.
Table 1: LDL-C Reduction with Monotherapy and Combination Therapy
| Treatment | LDL-C Reduction (%) | Citation(s) |
| This compound (10 mg/day) | 15-20 | [5][12] |
| Statins (standard doses) | 35-60 | [11] |
| This compound (10 mg/day) + Statin | Additional 15-25% reduction beyond statin alone | [10][12] |
Table 2: Head-to-Head: this compound/Simvastatin vs. Atorvastatin
| Treatment Group | LDL-C Reduction (%) |
| This compound 10 mg/Simvastatin 20 mg | -53.6 |
| Atorvastatin 10 mg | -38.3 |
| This compound 10 mg/Simvastatin 80 mg | -57.6 |
| Atorvastatin 80 mg | -50.9 |
Data from a 6-week comparative study.[11]
Table 3: Impact on Other Lipid Parameters
| Treatment | Effect on Total Cholesterol | Effect on Non-HDL-C | Effect on HDL-C | Citation(s) |
| This compound + Simvastatin | Greater reduction vs. Atorvastatin | Greater reduction vs. Atorvastatin | Greater increase vs. Atorvastatin | [11] |
Under the Microscope: Key Experimental Protocols
The mechanisms of this compound and statins have been elucidated through a variety of in vitro, cellular, and clinical experimental protocols.
Investigating this compound's Mechanism
a) NPC1L1 Radioligand Binding Assay
-
Objective: To confirm the direct interaction between this compound and its molecular target, NPC1L1.
-
Methodology:
-
Membranes are prepared from either cells engineered to overexpress NPC1L1 or from intestinal brush border tissue.
-
These membranes are then incubated with a radiolabeled version of an this compound analog.
-
Saturation binding experiments are conducted to determine the binding affinity (Kd) and the density of binding sites (Bmax).
-
Competitive binding assays, using unlabeled this compound, are performed to establish its binding potency (Ki).
-
The separation of bound and free radioligand is achieved through rapid filtration, followed by quantification of radioactivity via liquid scintillation counting.
-
b) In Vitro Cholesterol Absorption Assay
-
Objective: To directly measure this compound's ability to inhibit cholesterol uptake.
-
Methodology:
-
Brush border membrane vesicles (BBMVs) are isolated from the small intestine of an animal model.
-
The BBMVs are pre-incubated with either this compound or a control vehicle.
-
The uptake of radiolabeled cholesterol, presented in bile salt micelles, is measured over time.
-
The reaction is stopped, and the vesicles are separated from the surrounding medium.
-
The amount of cholesterol taken up by the vesicles is quantified by scintillation counting.
-
Elucidating Statin's Mechanism
a) HMG-CoA Reductase Activity Assay
-
Objective: To quantify the inhibitory effect of statins on HMG-CoA reductase.
-
Methodology:
-
The assay can be performed with either purified HMG-CoA reductase or a cell lysate containing the enzyme.
-
A reaction is set up containing the enzyme, its substrate (HMG-CoA), and the necessary cofactor (NADPH).
-
The statin being tested is added at varying concentrations.
-
The activity of the enzyme is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
From these measurements, the rate of the reaction and the inhibitory potency of the statin (e.g., IC50) can be calculated.
-
Cellular and In Vivo Evaluation
a) Cellular Cholesterol Visualization
-
Objective: To observe and quantify changes in cholesterol distribution within cells following treatment.
-
Methodology:
-
Cultured cells are treated with this compound, a statin, or a control.
-
The cells are then fixed and stained with filipin, a fluorescent molecule that binds to unesterified cholesterol.
-
Fluorescence microscopy is used to visualize the cellular localization of cholesterol.
-
The intensity of the fluorescence can be quantified to measure changes in cholesterol levels.
-
b) LDL Receptor Expression Analysis
-
Objective: To measure the upregulation of LDL receptor expression.
-
Methodology:
-
Western Blotting: To detect changes in the total amount of LDL receptor protein.
-
Flow Cytometry: To quantify the number of LDL receptors present on the cell surface.
-
Quantitative PCR (qPCR): To measure changes in the expression of the LDL receptor gene (LDLR) at the mRNA level.
-
c) Clinical Assessment of Lipid Profiles
-
Objective: To determine the real-world efficacy of these drugs in patients.
-
Methodology:
-
In a clinical trial setting, patients with hypercholesterolemia are recruited.
-
Following a baseline blood draw, subjects are randomized to different treatment arms (e.g., this compound, statin, combination, placebo).
-
After a specified treatment period, follow-up blood samples are collected.
-
Standardized enzymatic assays are used to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Visualizing the Pathways and Processes
Molecular Mechanisms of Action
Caption: Mechanisms of cholesterol reduction by this compound and statins.
Experimental Workflow: HMG-CoA Reductase Inhibition Assay
References
- 1. clinicaltrial.be [clinicaltrial.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. assaygenie.com [assaygenie.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. Study Design and Protocol for a Randomized Controlled Trial to Assess Long-Term Efficacy and Safety of a Triple Combination of this compound, Fenofibrate, and Moderate-Intensity Statin in Patients with Type 2 Diabetes and Modifiable Cardiovascular Risk Factors (ENSEMBLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. Statins Lower Lipid Synthesis But Promote Secretion of Cholesterol-Enriched Extracellular Vesicles and Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of inhibitors of intestinal cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ezetimibe vs. Statins: A Comparative Analysis in Animal Models of Hyperlipidemia
A comprehensive guide for researchers and drug development professionals on the preclinical evaluation of two cornerstone lipid-lowering agents.
This guide provides a detailed comparison of ezetimibe and statins, two widely prescribed drugs for the management of hyperlipidemia, based on data from various animal models. We delve into their distinct mechanisms of action, comparative efficacy on lipid profiles and atherosclerosis development, and the experimental protocols utilized in these preclinical studies.
Mechanisms of Action: A Tale of Two Pathways
This compound and statins lower cholesterol through complementary mechanisms. Statins primarily act in the liver to inhibit cholesterol synthesis, while this compound functions in the small intestine to block cholesterol absorption.[1]
Statins , such as atorvastatin and simvastatin, are competitive inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[2][3] By reducing hepatic cholesterol production, statins lead to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.[2][4]
This compound , on the other hand, selectively inhibits the intestinal absorption of dietary and biliary cholesterol.[1][5] It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes in the small intestine.[4][6] This blockage prevents cholesterol from being taken up into the cells, thus reducing the amount of cholesterol delivered to the liver via chylomicrons.[4] Interestingly, research in mice suggests that this compound may also act on NPC1L1 in the liver, further contributing to its cholesterol-lowering effect.[6]
The distinct mechanisms of these two drugs provide a strong rationale for their combination therapy to achieve synergistic effects on lipid reduction.[5][7]
Comparative Efficacy in Animal Models
Numerous studies in animal models, including rats, mice, and rabbits, have demonstrated the lipid-lowering and anti-atherosclerotic effects of this compound and statins, both as monotherapies and in combination.
Effects on Lipid Profiles
Preclinical studies consistently show that both this compound and statins effectively lower total cholesterol and LDL cholesterol levels.[8][9][10] However, the magnitude of this effect can vary depending on the animal model, the specific drug and dosage, and the composition of the diet.[11][12]
In a study using hyperlipidemic rats, both this compound and atorvastatin significantly improved all lipid profile parameters compared to a control group fed an atherogenic diet.[8][13] Notably, the efficacy of a high dose of atorvastatin (8mg/kg) was comparable to the combination of a low dose of atorvastatin (4mg/kg) with this compound (1mg/kg).[8][13] Another study in rats showed that high-dose atorvastatin and the combination of this compound with atorvastatin produced highly significant reductions in total cholesterol, LDL, and triglycerides.[10]
In ApoE knockout mice, a model prone to developing atherosclerosis, this compound has been shown to significantly reduce plasma cholesterol levels, primarily by decreasing VLDL and LDL cholesterol.[9][14] One study in these mice found that this compound alone exerted protective effects on atherosclerotic lesion sizes similar to atorvastatin.[15]
The following tables summarize the quantitative data on lipid profile changes from representative animal studies.
Table 1: Comparative Effects of this compound and Atorvastatin on Lipid Profiles in Hyperlipidemic Rats [8][13]
| Treatment Group | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Control (Atherogenic Diet) | 125.4 ± 5.2 | 85.6 ± 4.8 | 25.8 ± 2.1 | 70.2 ± 3.5 |
| This compound (1mg/kg) | 102.3 ± 4.5 | 68.4 ± 3.9 | 28.1 ± 1.9 | 62.5 ± 3.1 |
| This compound (2mg/kg) | 95.8 ± 4.1 | 62.5 ± 3.5 | 29.5 ± 2.0 | 58.9 ± 2.9 |
| Atorvastatin (4mg/kg) | 94.2 ± 3.9 | 60.8 ± 3.2 | 30.2 ± 2.2 | 57.1 ± 2.8 |
| Atorvastatin (8mg/kg) | 85.6 ± 3.5 | 52.4 ± 2.9 | 32.8 ± 2.4 | 51.6 ± 2.5 |
| Atorvastatin (4mg/kg) + this compound (1mg/kg) | 86.2 ± 3.6 | 53.1 ± 3.0 | 32.5 ± 2.3 | 52.3 ± 2.6 |
Data presented as mean ± SD. The study duration was 12 weeks.
Table 2: Effects of this compound and Atorvastatin on Lipid Profiles in Hyperlipidemic Rats (Second Study) [10]
| Treatment Group | Total Cholesterol (mg/dL) | LDL (mg/dL) | HDL (mg/dL) | TG (mg/dL) |
| Hyperlipidaemic Control | 158.25 ± 5.28 | 85.12 ± 7.87 | 28.12 ± 2.80 | 142.25 ± 5.06 |
| This compound (1mg/kg) | 135.25 ± 4.71 | 68.37 ± 7.17 | 32.25 ± 2.96 | 125.75 ± 4.65 |
| Atorvastatin (4mg/kg) | 120.50 ± 4.44 | 59.25 ± 6.80 | 35.62 ± 3.16 | 118.62 ± 4.53 |
| Atorvastatin (8mg/kg) | 115.12 ± 4.22 | 55.25 ± 6.99 | 38.12 ± 3.31 | 112.50 ± 4.44 |
| This compound (1mg/kg) + Atorvastatin (4mg/kg) | 110.37 ± 4.20 | 50.97 ± 6.87 | 40.75 ± 3.50 | 108.37 ± 4.27 |
Data expressed as mean ± SD.
Effects on Atherosclerosis
Beyond improving lipid profiles, both drugs have demonstrated efficacy in reducing the development and progression of atherosclerosis in animal models.
In ApoE knockout mice, this compound treatment has been shown to dramatically inhibit the development of aortic and carotid artery atherosclerotic lesions.[9] One study reported that this compound reduced the aortic atherosclerotic lesion surface area from 20.2% to 4.1% in mice on a Western diet and from 24.1% to 7.0% in those on a low-fat, high-cholesterol diet.[9]
In a rabbit model of atherosclerosis, both this compound and simvastatin reduced the intima/media ratio of the femoral artery.[16][17] The combination of this compound and simvastatin showed a more significant reduction in plaque monocyte/macrophage content and some proinflammatory markers than either drug alone.[16] this compound was also found to decrease macrophage content and the expression of monocyte chemoattractant protein-1 (MCP-1) in atherosclerotic lesions.[16] Another study in rabbits established a model of plaque erosion and found that this compound, but not rosuvastatin, significantly decreased thrombotic occlusion, which was associated with accelerated re-endothelialization and a reduction in serum oxysterols.[18]
Table 3: Effects of this compound and Simvastatin on Atherosclerotic Plaque in Rabbits [16][17]
| Treatment Group | Intima/Media Ratio Reduction (%) |
| This compound | 13 |
| Simvastatin | 27 |
| This compound + Simvastatin | 28 |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Animal Models and Diet-Induced Hyperlipidemia
-
Rat Model: Male Wistar or albino rats are commonly used.[8][10][13] To induce hyperlipidemia, rats are fed an atherogenic diet for a specified period, often several weeks.[8][10][13] The composition of the atherogenic diet can vary but typically includes high levels of cholesterol, fat (e.g., butter, coconut oil), and cholic acid mixed with standard chow.
-
Mouse Model (ApoE Knockout): Apolipoprotein E (ApoE) knockout mice are a well-established model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[9][15] These mice are often fed a high-fat "Western" diet or a diet supplemented with cholesterol to accelerate the development of atherosclerosis.[9][15]
-
Rabbit Model: New Zealand white rabbits are frequently used to model atherosclerosis.[16][18] Hyperlipidemia is induced by feeding a high-cholesterol diet.[16][18] In some models, a mechanical injury to an artery, such as the femoral or carotid artery, is performed to induce plaque formation.[16][18]
Drug Administration
Drugs are typically administered orally, either mixed in the diet or via oral gavage, for a specified duration.[8][9][10][13][15][16] Dosages are calculated based on the body weight of the animals.
Lipid Profile Analysis
Blood samples are collected from the animals at baseline and at the end of the treatment period. Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric methods with commercially available kits.
Assessment of Atherosclerosis
-
Aortic Lesion Analysis (en face): The entire aorta is dissected, opened longitudinally, and stained with a lipid-soluble dye such as Oil Red O to visualize atherosclerotic plaques. The total aortic surface area and the lesion-covered area are then quantified using image analysis software to determine the percentage of lesion coverage.[9]
-
Histological Analysis of Arteries: Segments of arteries (e.g., carotid, femoral, or aortic root) are excised, fixed, embedded in paraffin or frozen in OCT compound, and sectioned. The sections are then stained with various histological stains (e.g., Hematoxylin and Eosin for general morphology, Masson's trichrome for collagen) to assess plaque size, composition (e.g., lipid content, macrophage infiltration, smooth muscle cell content), and the intima/media ratio.[16][17] Immunohistochemistry can also be used to detect specific proteins of interest within the plaques, such as inflammatory markers.[16]
Visualizing the Pathways and Processes
The following diagrams illustrate the mechanisms of action of this compound and statins, as well as a typical experimental workflow for their comparative evaluation in animal models.
Signaling Pathways
Caption: Mechanisms of action for statins and this compound.
Experimental Workflow
Caption: General experimental workflow for comparative studies.
References
- 1. nbinno.com [nbinno.com]
- 2. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical pharmacology of a new class of lipid management agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Research Uncovers Another Mechanism of Cholesterol Lowering Drug | Atrium Health Wake Forest Baptist [newsroom.wakehealth.edu]
- 7. blog.bjbms.org [blog.bjbms.org]
- 8. Comparative Study of this compound and Atorvastatin Alone and in Combination on Lipid Profile in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of this compound and atorvastatin alone and in combination on lipid profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
The Synergistic Dance of Ezetimibe and Statins in Lowering LDL-C: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic low-density lipoprotein cholesterol (LDL-C) lowering effects of ezetimibe co-administered with statins. Supported by experimental data, detailed methodologies, and pathway visualizations, this document validates the enhanced efficacy of this combination therapy.
The co-administration of this compound and statins represents a powerful strategy in the management of hypercholesterolemia, leveraging two complementary mechanisms of action to achieve significant reductions in LDL-C levels. Statins, the cornerstone of lipid-lowering therapy, inhibit the enzyme HMG-CoA reductase, the rate-limiting step in hepatic cholesterol synthesis.[1][2][3][4] this compound, on the other hand, selectively inhibits the absorption of dietary and biliary cholesterol from the intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[5][6][7] This dual approach not only leads to a greater reduction in LDL-C than either agent alone but also addresses the compensatory mechanisms that can limit the efficacy of monotherapy.[8][9][10][11]
Efficacy of Combination Therapy: A Quantitative Comparison
Clinical trials have consistently demonstrated the superior LDL-C lowering efficacy of this compound and statin co-administration compared to statin monotherapy. The addition of this compound to a statin regimen typically results in an additional 15-25% reduction in LDL-C levels.[7][12][13]
Below is a summary of data from key clinical studies and meta-analyses, illustrating the incremental benefit of this combination therapy.
| Therapy | Baseline LDL-C (mg/dL) - Mean (SD) | Post-treatment LDL-C (mg/dL) - Mean (SD) | Mean Percent Change in LDL-C from Baseline (%) |
| Statin Monotherapy | |||
| Atorvastatin (10-80mg) | Not specified | Not specified | -35% to -51%[14] |
| Simvastatin (10-80mg) | Not specified | Not specified | Not specified |
| Rosuvastatin (10mg) | Not specified | Not specified | Not specified |
| Meta-analysis of Statin Monotherapy | 129.6 (31.8) | 103.0 | -4.5% (when placebo added to ongoing statin)[15][16] |
| Meta-analysis of Statin Monotherapy (Treatment-naïve) | Not specified | Not specified | -40.4%[16] |
| This compound Monotherapy | |||
| This compound (10mg) | Not specified | Not specified | -18.4%[14] |
| Pooled Analysis | Not specified | Not specified | -19.4% to -20.4%[17] |
| This compound + Statin Co-administration | |||
| This compound + Atorvastatin (10-80mg) | Not specified | Not specified | -50% to -60%[14] |
| This compound + Simvastatin (10-80mg) | Not specified | Not specified | Not specified |
| This compound + Rosuvastatin (10mg) | Not specified | Not specified | Not specified |
| Meta-analysis of Combination Therapy | 129.6 (31.8) | 95.2 (31.8) | -27.1% (when this compound added to ongoing statin)[15][16] |
| Meta-analysis of Combination Therapy (Treatment-naïve) | Not specified | Not specified | -51.5%[16] |
Delving into the Mechanisms: A Tale of Two Pathways
The synergistic effect of this compound and statins stems from their distinct and complementary impacts on cholesterol homeostasis.
Statins and the HMG-CoA Reductase Pathway: Statins competitively inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway within the liver.[1][2][3][4] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream.
This compound and the NPC1L1 Pathway: this compound targets the NPC1L1 protein, which is crucial for the absorption of cholesterol in the small intestine.[5][6][7] By inhibiting NPC1L1, this compound reduces the amount of cholesterol absorbed from both dietary and biliary sources, thereby decreasing the delivery of cholesterol to the liver.
The Synergistic Interaction: When statins inhibit cholesterol synthesis, the body often compensates by increasing cholesterol absorption. Conversely, when this compound blocks cholesterol absorption, there can be a compensatory increase in cholesterol synthesis.[8][10] By co-administering both drugs, these compensatory mechanisms are blunted, leading to a more profound and sustained reduction in LDL-C levels.
Experimental Protocols: Measuring LDL-C
The accurate measurement of LDL-C is critical in clinical trials assessing the efficacy of lipid-lowering therapies. Several methods are employed, each with its own advantages and limitations.
1. Ultracentrifugation (Beta-Quantification): This is considered the gold-standard reference method.[6][17][18]
-
Principle: Lipoproteins are separated based on their density by high-speed centrifugation. VLDL (very-low-density lipoprotein) is isolated in the supernatant, and the infranatant contains LDL and HDL.
-
Procedure:
-
A plasma sample is subjected to ultracentrifugation at a density of 1.006 g/mL.
-
The top layer containing VLDL and chylomicrons is removed.
-
The cholesterol concentration in the bottom fraction (containing LDL and HDL) is measured.
-
ApoB-containing lipoproteins (LDL and IDL) are precipitated from an aliquot of the bottom fraction using heparin and manganese chloride.
-
The cholesterol concentration in the remaining supernatant (HDL-C) is measured.
-
LDL-C is calculated by subtracting the HDL-C from the total cholesterol of the bottom fraction.
-
2. Direct Homogeneous (Enzymatic) Assays: These are widely used in clinical laboratories due to their automation and speed.[1][19][20]
-
Principle: These methods use specific detergents and enzymes to selectively measure cholesterol in LDL particles without the need for a separation step.
-
Procedure:
-
A reagent containing a detergent is added to the serum sample to protect LDL from enzymatic reactions.
-
Cholesterol esterase and cholesterol oxidase react with the cholesterol in non-LDL lipoproteins (HDL, VLDL).
-
A second reagent is added that releases cholesterol from LDL particles.
-
The released LDL cholesterol is then measured enzymatically, often through a colorimetric or fluorometric reaction.
-
3. Calculation Methods (e.g., Friedewald Equation): These methods estimate LDL-C from a standard lipid panel.
-
Principle: LDL-C is calculated using the measured values of total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG).
-
Formula: LDL-C = TC - HDL-C - (TG/5) (for mg/dL)[18][21][22]
-
Limitations: This formula is not accurate for patients with high triglyceride levels (>400 mg/dL) or in non-fasting states.[22][23] Newer equations, such as the Martin/Hopkins and Sampson equations, have been developed to provide more accurate estimations in these populations.[21][23][24]
Conclusion
The co-administration of this compound and statins provides a highly effective and well-tolerated strategy for achieving significant LDL-C reduction. By targeting both cholesterol synthesis and absorption, this combination therapy addresses the limitations of monotherapy and allows more patients to reach their LDL-C goals. The robust body of clinical evidence, coupled with a clear understanding of the complementary mechanisms of action, firmly establishes the synergistic relationship between these two classes of lipid-lowering agents. For researchers and drug development professionals, this dual-pathway inhibition approach serves as a successful paradigm for developing future combination therapies for dyslipidemia and cardiovascular disease prevention.
References
- 1. atlas-medical.com [atlas-medical.com]
- 2. Cholesterol - Wikipedia [en.wikipedia.org]
- 3. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Comparison of direct methods and HPLC for the measurement of HDL- and LDL-cholesterol with ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adding this compound to statin therapy: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cholesterol uptake in the intestine is regulated by the LASP1-AKT-NPC1L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination therapy in cholesterol reduction: focus on this compound and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 17. Serum LDL- and HDL-cholesterol determined by ultracentrifugation and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atlas-medical.com [atlas-medical.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Methods to Estimate Low-Density Lipoprotein Cholesterol in Patients With High Triglyceride Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring LDL-cholesterol: What is the best way to do it? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jcp.bmj.com [jcp.bmj.com]
- 24. myadlm.org [myadlm.org]
Preclinical Showdown: Ezetimibe Versus Next-Generation NPC1L1 Inhibitors in Cholesterol Absorption
A detailed preclinical comparison of Ezetimibe with emerging NPC1L1 inhibitors, focusing on in vitro potency, in vivo efficacy, and pharmacokinetic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform future research and development in the management of hypercholesterolemia.
The discovery of the Niemann-Pick C1-Like 1 (NPC1L1) protein as the primary mediator of intestinal cholesterol absorption revolutionized the treatment of hypercholesterolemia. This compound, the first-in-class NPC1L1 inhibitor, has been a cornerstone of lipid-lowering therapy for years. However, the quest for more potent and effective inhibitors continues. This guide provides a preclinical comparison of this compound with identified next-generation NPC1L1 inhibitors, presenting available data on their relative performance and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Cholesterol Uptake
NPC1L1 is a transmembrane protein predominantly expressed on the apical membrane of enterocytes in the small intestine.[1] It plays a crucial role in the uptake of both dietary and biliary cholesterol. The inhibition of NPC1L1 blocks the internalization of cholesterol into enterocytes, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering plasma LDL-C levels.[2] this compound and next-generation inhibitors share this fundamental mechanism of action.
In Vitro Performance: A Quantitative Comparison
The in vitro potency of NPC1L1 inhibitors is a key determinant of their potential therapeutic efficacy. This is typically assessed through binding affinity assays and cellular cholesterol uptake assays. The following table summarizes the available preclinical data for this compound and emerging next-generation inhibitors.
| Compound | Target | Assay Type | Cell Line | IC50 | Source(s) |
| This compound | NPC1L1 | Cholesterol Uptake | hNPC1L1-Caco2 | 0.35 µM | [1] |
| Cryptotanshinone (CTS) | NPC1L1 | Cholesterol Uptake | hL1-Caco2 | 12.35 µM | [1] |
| Hyzetimibe | NPC1L1 | Not Reported | Not Reported | Not Reported | [3][4][5] |
In Vivo Efficacy: Preclinical Animal Models
The ultimate test of a novel NPC1L1 inhibitor lies in its ability to reduce cholesterol levels in vivo. Preclinical studies in various animal models of hypercholesterolemia are crucial for evaluating the therapeutic potential of these compounds.
| Compound | Animal Model | Key Efficacy Parameter(s) | This compound Comparator Data | Source(s) |
| This compound | High-fat diet-fed mice | Significantly alleviates hepatic steatosis | Positive control | [1] |
| Cryptotanshinone (CTS) | High-fat diet-fed mice | Significantly alleviated hepatic steatosis | Not directly compared in the same study | [1] |
| Hyzetimibe | Not Reported | Not Reported | Not Reported | [3][4][5] |
Pharmacokinetic Profiles
A favorable pharmacokinetic profile is essential for the clinical success of any drug candidate. Key parameters include absorption, distribution, metabolism, and excretion.
| Compound | Key Pharmacokinetic Observations | Source(s) |
| This compound | Rapidly absorbed and extensively conjugated to a pharmacologically active glucuronide. Undergoes enterohepatic recirculation, leading to a long half-life. Primarily excreted in feces. | [6] |
| Cryptotanshinone (CTS) | Poor oral bioavailability. Co-administration with other tanshinones can significantly increase its plasma concentration and AUC. | [7][8][9] |
| Hyzetimibe | Similar chemical structure to this compound and also undergoes enterohepatic circulation. A change in a hydroxyl group compared to this compound leads to increased urinary excretion. | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the preclinical evaluation process, the following diagrams are provided.
Caption: NPC1L1 Inhibition of Cholesterol Absorption.
Caption: Preclinical Evaluation Workflow for NPC1L1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
In Vitro Cholesterol Uptake Assay (Caco-2 cells)
This assay measures the ability of a compound to inhibit the uptake of cholesterol into intestinal cells.
-
Cell Culture: Human Caco-2 cells are cultured on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[8]
-
Micelle Preparation: Radiolabeled cholesterol (e.g., [3H]-cholesterol) is incorporated into mixed micelles containing bile acids, phospholipids, and fatty acids to simulate the intraluminal environment of the small intestine.[8]
-
Inhibitor Treatment: The differentiated Caco-2 cell monolayers are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, CTS) or vehicle control.
-
Cholesterol Uptake: The radiolabeled cholesterol micelles are added to the apical side of the Caco-2 monolayers and incubated for a defined period (e.g., 2 hours).[10]
-
Quantification: After incubation, the cells are washed to remove non-internalized micelles. The cells are then lysed, and the amount of intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of cholesterol uptake inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Efficacy Study (High-Fat Diet-Induced Hypercholesterolemic Mouse Model)
This study evaluates the in vivo efficacy of NPC1L1 inhibitors in reducing plasma cholesterol levels.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks) to induce hypercholesterolemia and hepatic steatosis.
-
Drug Administration: The HFD-fed mice are randomly assigned to treatment groups and receive daily oral administration of the test compound (e.g., CTS), a positive control (e.g., this compound), or a vehicle control for a defined duration (e.g., 4-8 weeks).
-
Sample Collection: At the end of the treatment period, blood samples are collected for the analysis of plasma lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides). Livers are also harvested for histological analysis of hepatic steatosis.
-
Biochemical Analysis: Plasma lipid levels are measured using standard enzymatic assays.
-
Histological Analysis: Liver sections are stained with Oil Red O to visualize neutral lipid accumulation and scored to assess the degree of hepatic steatosis.
-
Data Analysis: Statistical analysis is performed to compare the plasma lipid levels and hepatic steatosis scores between the different treatment groups.
Conclusion
This compound has established a clear benchmark for NPC1L1 inhibition. The preclinical data for next-generation inhibitors like cryptotanshinone and hyzetimibe, while still emerging, suggest that there is potential for further innovation in this class of cholesterol-lowering agents. Cryptotanshinone has demonstrated in vitro activity, albeit at a higher concentration than this compound, and has shown promise in an in vivo model of hepatic steatosis.[1] Hyzetimibe's structural similarity to this compound and its distinct pharmacokinetic profile warrant further preclinical investigation to fully understand its comparative efficacy.[4]
The continued exploration of novel chemical scaffolds and a deeper understanding of the structure-activity relationships of NPC1L1 inhibitors will be pivotal in the development of more potent and effective therapies for the management of hypercholesterolemia and associated cardiovascular diseases. Head-to-head preclinical studies with standardized protocols will be essential for making definitive comparisons and guiding the selection of the most promising candidates for clinical development.
References
- 1. What are the new molecules for NPC1L1 inhibitors? [synapse.patsnap.com]
- 2. Preclinical and clinical pharmacology of a new class of lipid management agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The NPC1L1 Gene Exerts a Notable Impact on the Reduction of Low-Density Lipoprotein Cholesterol in Response to Hyzetimibe: A Factorial-Designed Clinical Trial [frontiersin.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the coexisting diterpenoid tanshinones on the pharmacokinetics of cryptotanshinone and tanshinone IIA in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics and tissue distribution of bleomycin-induced idiopathic pulmonary fibrosis rats treated with cryptotanshinone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Dance of Ezetimibe and PCSK9 Inhibitors: A Comparative Guide for Researchers
A deep dive into the combined therapeutic effects of Ezetimibe and PCSK9 inhibitors reveals a potent synergy in lipid-lowering efficacy. This guide provides a comprehensive comparison of their combined effects in research models, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their investigative pursuits.
The combination of this compound and proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors represents a powerful strategy in the management of hypercholesterolemia, particularly for patients who are unable to reach their low-density lipoprotein cholesterol (LDL-C) goals with statin therapy alone. This compound curtails the absorption of intestinal cholesterol, while PCSK9 inhibitors increase the availability of LDL receptors on hepatocytes, leading to enhanced clearance of LDL-C from the circulation. Their distinct mechanisms of action provide a complementary approach to reducing circulating LDL-C levels.
Quantitative Analysis of Combined Efficacy
Clinical and preclinical studies have consistently demonstrated that the co-administration of this compound and a PCSK9 inhibitor results in a significantly greater reduction in LDL-C than either agent alone. This synergistic effect is crucial for high-risk patient populations.
Table 1: Comparative LDL-C Reduction in Clinical Trials
| Treatment Group | Approximate Mean LDL-C Reduction | Citation |
| This compound Monotherapy | 18% | [1] |
| PCSK9 Inhibitor Monotherapy | 50-65% | [2] |
| This compound + Statin | 34-61% (total reduction) | [1] |
| PCSK9 Inhibitor + Statin | Additional 50-60% beyond statin | [3] |
| This compound + PCSK9 Inhibitor (+ Statin) | Additional 15-20% beyond PCSK9i + Statin | [1][3] |
Table 2: Impact on Cardiovascular Outcomes (Meta-analysis Data)
| Treatment Added to Statins | Outcome | Relative Risk Reduction | Citation |
| This compound | Non-fatal Myocardial Infarction | 13% | [4] |
| Non-fatal Stroke | 18% | [4] | |
| PCSK9 Inhibitor | Non-fatal Myocardial Infarction | 19% | [4] |
| Non-fatal Stroke | 26% | [4] | |
| This compound + PCSK9 Inhibitor | Further reduction in MI and stroke | Low to moderate certainty of additional benefit | [4][5] |
Deciphering the Molecular Synergy: Signaling Pathways
The enhanced efficacy of the combination therapy stems from their complementary actions on the cholesterol metabolic pathway. This compound's inhibition of cholesterol absorption leads to an upregulation of the sterol regulatory element-binding protein 2 (SREBP-2) pathway, which in turn increases the expression of both the LDL receptor and PCSK9. While the increased LDL receptor expression is beneficial, the concurrent rise in PCSK9 can blunt the overall lipid-lowering effect. The addition of a PCSK9 inhibitor directly counteracts this compensatory increase, leading to a more profound and sustained upregulation of LDL receptors on the cell surface.
Experimental Protocols for Preclinical Assessment
To aid researchers in designing studies to evaluate the combined effects of this compound and PCSK9 inhibitors, the following is a representative experimental protocol for a diet-induced hyperlipidemia model in rodents.
1. Animal Model and Hyperlipidemia Induction
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Induction of Hyperlipidemia: Switch the diet to a high-fat, high-cholesterol diet (e.g., 45% kcal from fat, 1.25% cholesterol, and 0.5% cholic acid) for 4-8 weeks to induce a stable hyperlipidemic phenotype.[6] A control group should be maintained on a standard chow diet.
2. Experimental Groups and Treatment
-
Divide the hyperlipidemic animals into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or appropriate vehicle for drugs)
-
This compound monotherapy (e.g., 10 mg/kg/day, oral gavage)[2]
-
PCSK9 inhibitor monotherapy (e.g., specific antibody and dosage based on manufacturer's instructions, subcutaneous injection)
-
This compound and PCSK9 inhibitor combination therapy
-
-
Treatment Duration: Administer the treatments for 4-6 weeks.
3. Sample Collection and Biochemical Analysis
-
Blood Collection: Collect blood samples via retro-orbital sinus or tail vein at baseline (before treatment) and at the end of the study after an overnight fast.
-
Lipid Profile Analysis: Separate serum or plasma by centrifugation. Analyze the levels of total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C using commercially available enzymatic kits.
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver tissue for further analysis (e.g., gene expression of SREBP-2, LDLR, PCSK9).
4. Liver Lipid Extraction and Analysis (Folch Method)
-
Homogenize a portion of the liver tissue in a 20-fold volume of chloroform:methanol (2:1, v/v).
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge to pellet tissue debris and collect the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the chloroform under a stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol) for analysis of TC and TG using enzymatic kits.
Conclusion
The combination of this compound and PCSK9 inhibitors offers a highly effective therapeutic strategy for lowering LDL-C. Their synergistic mechanism, which involves both reducing cholesterol absorption and enhancing its clearance, provides a multi-faceted approach to managing hyperlipidemia. The provided experimental framework offers a robust starting point for researchers to further investigate the nuances of this powerful combination in various research models, ultimately contributing to the development of more effective treatments for cardiovascular disease.
References
- 1. Pharmacological Strategies beyond Statins: this compound and PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impacts of this compound on PCSK9 in rats: study on the expression in different organs and the potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of PCSK9 inhibitors, potent statins, and their combinations for reducing low-density lipoprotein cholesterol in hyperlipidemia patients: a systematic network meta-analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bmj.com [bmj.com]
- 6. mdpi.com [mdpi.com]
comparative analysis of atherosclerosis regression with ezetimibe versus statin monotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of atherosclerosis regression achieved with ezetimibe versus statin monotherapy. The analysis is based on available preclinical and clinical data, offering insights into the efficacy and mechanisms of these two distinct lipid-lowering agents. While clinical evidence predominantly supports the use of statins as a first-line monotherapy and this compound as an adjunct, preclinical studies offer valuable insights into the potential of this compound as a standalone therapy.
Executive Summary
Statins, inhibitors of HMG-CoA reductase, are the cornerstone of therapy for atherosclerosis due to their robust effects on cholesterol synthesis and proven cardiovascular benefits. This compound inhibits the Niemann-Pick C1-like 1 (NPC1L1) protein, thereby blocking intestinal cholesterol absorption. While extensive clinical data demonstrates superior atherosclerosis regression with the combination of this compound and a statin compared to statin monotherapy, direct clinical comparisons of this compound and statin as monotherapies for plaque regression are limited. However, preclinical evidence suggests that this compound monotherapy may exert comparable effects on atherosclerotic lesion size to statin monotherapy.
Data Presentation: Quantitative Comparison of Therapeutic Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the effects of this compound and statins on atherosclerosis.
Table 1: Preclinical Comparison of this compound and Atorvastatin Monotherapy in ApoE-/- Mice
| Parameter | This compound Monotherapy | Atorvastatin Monotherapy | Combination Therapy | Control |
| Atherosclerotic Lesion Size Reduction | Similar to Atorvastatin | Similar to this compound | No significant difference from monotherapy | - |
| Serum Cholesterol Reduction | Significant | Significant | No significant difference from monotherapy | - |
| Macrophage Accumulation in Lesions | Inhibited | - | - | - |
| Circulatory Inflammatory Cytokines (MCP-1, TNF-α) | Reduced | Reduced | No significant difference from monotherapy | - |
Data from a study on ApoE double-knockout mice.[1]
Table 2: Clinical Comparison of this compound/Statin Combination Therapy vs. Statin Monotherapy
| Study (Trial Name) | Patient Population | Treatment Arms | Follow-up Duration | Key Findings on Atherosclerosis Regression |
| PRECISE-IVUS | Patients undergoing percutaneous coronary intervention (PCI) | Atorvastatin + this compound vs. Atorvastatin monotherapy | 9-12 months | Greater coronary plaque regression with combination therapy.[2][3] 78% of patients on combination therapy showed plaque regression vs. 58% on monotherapy.[3] |
| ZEUS | Patients with acute coronary syndrome (ACS) | Atorvastatin + this compound vs. Atorvastatin monotherapy | 6 months | Trend towards greater plaque volume reduction with combination therapy (not statistically significant).[4] |
| ZIPANGU | Patients with stable coronary artery disease | Atorvastatin + this compound vs. Atorvastatin monotherapy | 9 months | Significant plaque volume reduction with combination therapy, but not with monotherapy.[5] |
| Meta-analysis | Patients with acute coronary syndrome | This compound + Statin vs. Statin monotherapy | ~9 months | Combination therapy was significantly more successful in reducing total atheroma volume, plaque volume, and percent atheroma volume.[6][7] |
| Meta-analysis | Patients with coronary artery disease | This compound + Statin vs. Statin monotherapy | - | This compound-statin combination therapy led to significant regression in atherosclerotic plaque compared to statin monotherapy.[8] |
Experimental Protocols
Preclinical Study in ApoE-/- Mice:
Apolipoprotein E double-knockout (ApoE-/-) mice, a well-established model for atherosclerosis, were used.[1] The mice were divided into four groups: control, this compound monotherapy, atorvastatin monotherapy, and combination therapy with both drugs administered through drinking water.[1] After 28 days, the animals were sacrificed, and their aortas and sera were collected for analysis. Atherosclerotic lesion size, serum lipid and cholesterol levels, macrophage accumulation in the lesions, and levels of circulating inflammatory cytokines (MCP-1 and TNF-α) were measured.[1]
PRECISE-IVUS Trial:
This was a prospective, randomized, controlled, multicenter study involving Japanese patients who had undergone percutaneous coronary intervention (PCI).[3][9] Patients with a baseline LDL cholesterol level above 100 mg/dL were randomized to receive either atorvastatin alone or atorvastatin in combination with 10 mg of this compound daily.[2] The primary endpoint was the absolute change in percent atheroma volume (PAV), measured by volumetric intravascular ultrasound (IVUS) at baseline and at 9 to 12 months of follow-up.[2][9]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of statins and this compound are central to their effects on atherosclerosis.
Statins: Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. Increased LDL receptor activity results in enhanced clearance of LDL cholesterol from the circulation. Beyond their lipid-lowering effects, statins have pleiotropic effects that contribute to their anti-atherosclerotic properties, including anti-inflammatory, antioxidant, and plaque-stabilizing effects. These are partly mediated through the inhibition of isoprenoid synthesis, affecting downstream signaling molecules like RhoA.[10]
This compound: this compound selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[11] Its molecular target is the Niemann-Pick C1-like 1 (NPC1L1) protein, a cholesterol transporter located on the brush border membrane of enterocytes.[11] By binding to NPC1L1, this compound blocks the internalization of the NPC1L1/cholesterol complex, thereby reducing the amount of cholesterol delivered to the liver.[5][12] This reduction in hepatic cholesterol also leads to an upregulation of LDL receptors, further lowering circulating LDL levels.[11]
Visualizations
Conclusion
The available evidence presents a nuanced picture when comparing this compound and statin monotherapies for atherosclerosis regression. Preclinical data in mouse models suggest that this compound monotherapy can be as effective as statin monotherapy in reducing atherosclerotic lesion size, an effect linked to reductions in both cholesterol and inflammation.[1]
In the clinical arena, however, the paradigm is different. Statins are the established first-line monotherapy, and a wealth of clinical trial data supports the incremental benefit of adding this compound to statin therapy. The combination consistently leads to greater LDL cholesterol reduction and more significant atherosclerosis regression than statin monotherapy alone.[2][3][6][7][8] This synergistic effect underscores the complementary mechanisms of inhibiting both cholesterol synthesis and absorption.
For researchers and drug development professionals, these findings highlight several key points. While statins remain the standard of care, this compound's distinct mechanism of action holds significant therapeutic value, particularly in combination with statins. The preclinical data suggesting the efficacy of this compound monotherapy may warrant further investigation in specific patient populations or in those who are statin-intolerant. Future research could focus on head-to-head clinical trials of this compound and statin monotherapies for atherosclerosis regression to translate the promising preclinical findings into clinical practice.
References
- 1. This compound Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound and atherosclerotic cardiovascular disease: a systematic review and meta-analysis [frontiersin.org]
- 3. Adding this compound to atorvastatin boosts coronary plaque regression | MDedge [mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of Plaque Regression Bolsters Case for Combining this compound With Statin | tctmd.com [tctmd.com]
- 7. The impact of statin-ezetimibe combination therapy versus statin monotherapy on coronary plaque regression in patients with acute coronary syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound–statin combination therapy vs. statin monotherapy on coronary atheroma phenotype and lumen stenosis in patients with coronary artery disease: a meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Statins and Cardiovascular Diseases: From Cholesterol Lowering to Pleiotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of this compound on Atherosclerosis: Is the Jury Still Out? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
validating the anti-inflammatory properties of ezetimibe in comparison to statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of ezetimibe and statins, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
Atherosclerosis is now understood to be a chronic inflammatory disease. While statins have long been the cornerstone of lipid-lowering therapy and are known to possess pleiotropic anti-inflammatory effects, this compound, a cholesterol absorption inhibitor, has also demonstrated anti-inflammatory properties. This guide delves into the comparative efficacy of these two drug classes in modulating key inflammatory pathways and markers, providing a comprehensive overview supported by clinical and preclinical data.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various studies comparing the effects of this compound and statins on lipid profiles and key inflammatory markers.
Table 1: Impact on Inflammatory Markers
| Inflammatory Marker | This compound Monotherapy | Statin Monotherapy | This compound + Statin Combination |
| C-Reactive Protein (CRP) | Reduction of -0.28 mg/L[1][2] | Reduction of -0.65 mg/L[1][2] | Significant reduction of -0.2 mg/L (hs-CRP) compared to statin alone[3] |
| Interleukin-6 (IL-6) | No significant effect observed in a meta-analysis[4] | Significant reductions observed[5] | Significant reduction of -1.4 pg/mL compared to statin alone[6] |
| Tumor Necrosis Factor-α (TNF-α) | No significant reduction in some meta-analyses[6] | Reductions observed in various studies[5] | No significant reduction noted in some meta-analyses[5][6] |
Table 2: Impact on Lipid Profile
| Lipid Parameter | This compound Monotherapy | Statin Monotherapy | This compound + Statin Combination |
| LDL Cholesterol (LDL-C) | ~18% reduction[7] | Dose-dependent reduction | Additional ~20% reduction compared to statin alone[8] |
| HDL Cholesterol (HDL-C) | ~3.5% increase[7] | Variable effects | Generally small increases observed |
| Triglycerides (TG) | ~5% reduction[7] | Dose-dependent reduction | Declines observed, accompanying LDL-C reduction[8] |
Signaling Pathways and Mechanisms of Action
Both this compound and statins exert their anti-inflammatory effects through modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
This compound's Anti-Inflammatory Mechanism
This compound's primary mechanism of action is the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption. Its anti-inflammatory effects are thought to be, at least in part, independent of its lipid-lowering action. Preclinical studies have shown that this compound can suppress the activation of NF-κB in macrophages.[9][10] This is achieved by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting NF-κB's translocation to the nucleus, this compound downregulates the expression of pro-inflammatory genes, including TNF-α.[9][10]
Statins' Anti-Inflammatory Mechanism
Statins, inhibitors of HMG-CoA reductase, exert their anti-inflammatory effects through multiple mechanisms, largely independent of their cholesterol-lowering properties. A key mechanism involves the inhibition of the mevalonate pathway, which reduces the synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification and activation of small GTP-binding proteins such as Rho, Rac, and Ras. By inhibiting the prenylation of these proteins, statins interfere with downstream signaling cascades that lead to NF-κB activation.[11] This ultimately results in decreased production of pro-inflammatory cytokines and adhesion molecules.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Measurement of Inflammatory Markers (CRP, IL-6, TNF-α) by ELISA
1. Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a layer of capture antibodies and a layer of detection antibodies. The detection antibody is linked to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.
2. Materials:
-
Microtiter plates pre-coated with monoclonal antibodies specific for human CRP, IL-6, or TNF-α.
-
Biotin-conjugated polyclonal antibodies specific for human CRP, IL-6, or TNF-α.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Assay Diluent (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).
-
Stop Solution (e.g., 2N H₂SO₄).
-
Human serum samples, standards, and controls.
-
Microplate reader capable of measuring absorbance at 450 nm.
3. Procedure:
-
Sample Preparation: Allow all reagents and samples to reach room temperature. Dilute serum samples according to the kit manufacturer's instructions. For instance, a 1:1000 dilution for CRP is common.[6]
-
Coating: Wells are typically pre-coated by the manufacturer.
-
Incubation with Sample: Add 100 µL of diluted standards, controls, and samples to the appropriate wells. Incubate for 1-2 hours at 37°C or as specified by the kit protocol.[12][13][14][15][16]
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer.[13][17]
-
Incubation with Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.[12][14]
-
Washing: Repeat the washing step as described above.
-
Incubation with Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 30 minutes at 37°C.[12][14]
-
Washing: Repeat the washing step as described above.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[13][14][16]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[12][13][14][16]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[13][14][16][17]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the inflammatory marker in the samples by interpolating their absorbance values on the standard curve.
In Vitro Macrophage Inflammation Assay
1. Principle: This assay assesses the anti-inflammatory effects of this compound on macrophages by measuring the production of inflammatory mediators in response to a pro-inflammatory stimulus.
2. Materials:
-
Human monocytic cell line (e.g., THP-1).
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
Lipopolysaccharide (LPS) as a pro-inflammatory stimulus.
-
This compound.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α).
3. Procedure:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and antibiotics. Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Treatment: Pre-treat the differentiated macrophages with various concentrations of this compound (e.g., 22 ng/mL, equivalent to therapeutic serum concentrations) for a specified time (e.g., 24 hours).[18][19]
-
Inflammatory Challenge: Stimulate the macrophages with LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours) in the continued presence of this compound.[18][19]
-
Sample Collection: Collect the cell culture supernatant for the measurement of secreted inflammatory cytokines.
-
Quantification of Inflammation: Measure the concentration of inflammatory markers such as TNF-α in the supernatant using ELISA as described in the previous protocol.
-
Data Analysis: Compare the levels of inflammatory markers in the this compound-treated groups to the LPS-only control group to determine the anti-inflammatory effect of this compound.
Experimental Workflow Diagram
Conclusion
Both this compound and statins demonstrate anti-inflammatory properties that are, at least in part, independent of their lipid-lowering effects. Statins appear to have a more robust effect on reducing a broader range of inflammatory markers as a monotherapy. However, the addition of this compound to statin therapy can lead to further reductions in certain inflammatory markers, such as IL-6, in addition to providing a significant incremental reduction in LDL-C. The choice between these therapies, or their combination, should be guided by the patient's overall cardiovascular risk profile, lipid-lowering goals, and inflammatory status. Further research is warranted to fully elucidate the clinical implications of the anti-inflammatory effects of these agents and to identify patient populations that would derive the most benefit from targeting inflammation in addition to hyperlipidemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of lipid-lowering therapies on C-reactive protein levels: a comprehensive meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Impact of this compound on markers of inflammation in patients treated with statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sceti.co.jp [sceti.co.jp]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. This compound Proves Clinical Benefit on Top of Statin Therapy | tctmd.com [tctmd.com]
- 9. Anti-inflammatory activity of this compound by regulating NF-κB/MAPK pathway in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Statins as Regulators of Redox State in the Vascular Endothelium: Beyond Lipid Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. bmgrp.com [bmgrp.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. novamedline.com [novamedline.com]
- 18. The influence of this compound on classical and alternative activation pathways of monocytes/macrophages isolated from patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The influence of this compound on classical and alternative activation pathways of monocytes/macrophages isolated from patients with hypercholesterolemia | springermedizin.de [springermedizin.de]
Genetic Models Validate NPC1L1 as the Definitive Target of Ezetimibe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ezetimibe's performance in validating Niemann-Pick C1-Like 1 (NPC1L1) as its definitive target, supported by experimental data from genetic models. We further compare this compound with alternative cholesterol-lowering therapies, offering a comprehensive overview for researchers and drug development professionals.
Executive Summary
This compound, a widely prescribed cholesterol absorption inhibitor, has been unequivocally confirmed to exert its lipid-lowering effects through the direct inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein. This validation has been robustly demonstrated through a series of elegant studies employing genetic models, including NPC1L1 knockout mice and human genetic association studies. These models have not only solidified our understanding of this compound's mechanism of action but also provided a powerful platform for evaluating its efficacy and comparing it with other cholesterol-lowering agents. This guide will delve into the key experimental evidence from these genetic models, present comparative data with alternative therapies, and provide detailed protocols of the pivotal experiments.
This compound and NPC1L1: A Tale of Targeted Inhibition
The discovery of this compound's target was a significant milestone in lipid management. The NPC1L1 protein, located on the brush border of enterocytes in the small intestine, is crucial for the absorption of dietary and biliary cholesterol.[1][2] this compound functions by binding to NPC1L1, thereby preventing the uptake of cholesterol into the enterocytes and subsequently lowering plasma LDL-cholesterol (LDL-C) levels.
Evidence from NPC1L1 Knockout Mice
The most compelling evidence for NPC1L1 as the target of this compound comes from studies on mice genetically engineered to lack the Npc1l1 gene (NPC1L1 knockout mice).
Key Findings:
-
Reduced Cholesterol Absorption: NPC1L1 knockout mice exhibit a dramatic reduction in intestinal cholesterol absorption, a phenotype that mirrors the effect of this compound administration in wild-type mice.[2]
-
This compound Insensitivity: Crucially, the administration of this compound to NPC1L1 knockout mice produces no further reduction in cholesterol absorption, demonstrating that the drug's efficacy is entirely dependent on the presence of its target.[2]
The logical relationship is clear: If this compound targets NPC1L1, then in the absence of NPC1L1, this compound will have no effect. This has been consistently demonstrated in preclinical studies.
Human Genetic Validation
Studies in human populations have provided further validation. Individuals with naturally occurring loss-of-function mutations in the NPC1L1 gene have been found to have lower LDL-C levels and a reduced risk of coronary heart disease, mimicking the therapeutic effect of this compound.[1] Furthermore, variations in the NPC1L1 gene have been associated with interindividual differences in the response to this compound treatment.[3][4] For instance, certain genetic variants are linked to an enhanced LDL-C lowering response to the drug.[3]
Comparative Performance: this compound vs. Alternatives
While this compound is a cornerstone in managing hypercholesterolemia, particularly in combination with statins or for statin-intolerant patients, several other classes of non-statin therapies are available. Here, we compare this compound with three major alternatives: PCSK9 inhibitors, bempedoic acid, and bile acid sequestrants.
| Drug Class | Mechanism of Action | LDL-C Reduction (Monotherapy) |
| This compound | Inhibits cholesterol absorption via NPC1L1.[1][2] | 15-20%[5] |
| PCSK9 Inhibitors (e.g., evolocumab, alirocumab) | Monoclonal antibodies that increase LDL receptor recycling by inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9). | 50-60% |
| Bempedoic Acid | Inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. | ~20%[1] |
| Bile Acid Sequestrants (e.g., cholestyramine, colesevelam) | Bind to bile acids in the intestine, preventing their reabsorption and increasing their excretion. This prompts the liver to convert more cholesterol into bile acids, thereby lowering cholesterol levels. | 15-25% |
Table 1. Comparison of this compound and Alternative Cholesterol-Lowering Therapies.
Head-to-Head Comparisons and the Role of NPC1L1 Genetics
Direct head-to-head clinical trials comparing this compound with its alternatives in populations stratified by NPC1L1 genotype are limited. However, existing clinical data allows for indirect comparisons:
-
This compound vs. PCSK9 Inhibitors: In statin-intolerant patients, PCSK9 inhibitors have demonstrated superior LDL-C reduction compared to this compound.[6][7] A network meta-analysis suggested that PCSK9 inhibitors are more effective at improving lipid levels.[8] The clinical benefit of this greater LDL-C reduction in the context of specific NPC1L1 variants remains an area for further research.
-
This compound vs. Bempedoic Acid: Bempedoic acid, often used in combination with this compound, provides an additional LDL-C lowering effect.[1][2] In patients with statin intolerance, the combination of bempedoic acid and this compound has been shown to be more effective than this compound alone.[1]
-
This compound vs. Bile Acid Sequestrants: Both this compound and bile acid sequestrants are effective add-on therapies to statins.[9][10] While they have different mechanisms of action, their efficacy in lowering LDL-C is comparable. The choice between them may depend on patient-specific factors, such as tolerability and potential drug interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to validate NPC1L1 as the target of this compound.
Fractional Cholesterol Absorption Measurement in Mice (Dual-Isotope Method)
This method is a gold standard for quantifying the efficiency of intestinal cholesterol absorption.
Principle: This technique involves the oral administration of one isotopic tracer of cholesterol (e.g., [¹⁴C]-cholesterol) and the intravenous administration of a different isotopic tracer (e.g., [³H]-cholesterol). The ratio of the two isotopes in the feces is then used to calculate the percentage of cholesterol absorbed.[11][12][13]
Detailed Protocol:
-
Animal Preparation: Mice are individually housed in metabolic cages that allow for the separate collection of feces and urine.[13]
-
Isotope Administration:
-
A precise dose of [¹⁴C]-cholesterol mixed with a non-absorbable marker like [³H]-sitosterol is administered orally via gavage.[13]
-
Simultaneously, a precise dose of [³H]-cholesterol is administered intravenously.
-
-
Fecal Collection: Feces are collected for 72 hours to ensure the complete passage of the unabsorbed oral tracer.[13]
-
Sample Processing:
-
Feces are dried, weighed, and then homogenized.[13]
-
Lipids are extracted from the fecal homogenate using a solvent mixture (e.g., chloroform:methanol).
-
-
Isotope Measurement: The radioactivity of both ¹⁴C and ³H in the lipid extract is measured using a liquid scintillation counter.
-
Calculation: The fractional cholesterol absorption (FCA) is calculated using the following formula:
FCA (%) = [1 - (Oral Tracer in Feces / Ingested Oral Tracer) / (IV Tracer in Feces / Injected IV Tracer)] x 100
In Vivo Radiolabeled this compound Binding Assay
This assay is used to determine the direct binding of this compound to its target in a living organism.
Principle: A radiolabeled version of this compound is administered to animals, and the distribution and binding of the radiolabel in various tissues, particularly the small intestine, are measured.
Detailed Protocol:
-
Radiolabeling: this compound is chemically synthesized with a radioactive isotope, such as tritium ([³H]) or carbon-14 ([¹⁴C]).
-
Animal Administration: The radiolabeled this compound is administered orally to both wild-type and NPC1L1 knockout mice.
-
Tissue Harvesting: At specific time points after administration, animals are euthanized, and various tissues (e.g., small intestine, liver, blood) are collected.
-
Membrane Preparation: For intestinal tissue, brush border membranes are isolated through a series of centrifugation and filtration steps.
-
Radioactivity Measurement: The amount of radioactivity in the tissue homogenates and isolated membranes is quantified using a scintillation counter.
-
Data Analysis: The specific binding of radiolabeled this compound to NPC1L1 is determined by comparing the radioactivity in the tissues of wild-type mice to that in NPC1L1 knockout mice. A significantly higher concentration of radioactivity in the intestinal membranes of wild-type mice indicates specific binding to NPC1L1.
Conclusion
The use of genetic models, particularly NPC1L1 knockout mice and human genetic studies, has been instrumental in definitively validating NPC1L1 as the molecular target of this compound. This targeted approach to cholesterol management has proven effective and has paved the way for a deeper understanding of cholesterol homeostasis. While alternative therapies such as PCSK9 inhibitors and bempedoic acid offer potent LDL-C lowering, this compound remains a valuable tool in the armamentarium against hypercholesterolemia, especially given its well-established safety profile and oral administration. Future research focusing on direct comparative studies of these agents in genetically defined populations will be crucial for personalizing lipid-lowering therapy and optimizing cardiovascular risk reduction.
References
- 1. New insights into the role of bempedoic acid and this compound in the treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bempedoic acid and this compound – better together - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence variation in NPC1L1 and association with improved LDL-cholesterol lowering in response to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound is not related to NPC1L1 gene polymorphisms in a pilot study of Chilean hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The NPC1L1 Gene Exerts a Notable Impact on the Reduction of Low-Density Lipoprotein Cholesterol in Response to Hyzetimibe: A Factorial-Designed Clinical Trial [frontiersin.org]
- 6. Comparison of PCSK9 Inhibitor Evolocumab vs this compound in Statin‐Intolerant Patients: Design of the Goal Achievement After Utilizing an Anti‐PCSK9 Antibody in Statin‐Intolerant Subjects 3 (GAUSS‐3) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. PCSK9 inhibitors and this compound for the reduction of cardiovascular events: a clinical practice guideline with risk-stratified recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and bile acid sequestrants are attractive add-on therapies to lower LDL-C - - PACE-CME [pace-cme.org]
- 10. This compound and bile acid sequestrants: impact on lipoprotein metabolism and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of intestinal cholesterol absorption by plasma and fecal dual-isotope ratio, mass balance, and lymph fistula methods in the mouse: an analysis of direct versus indirect methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of fecal neutral sterol(FNS) excretion and fractional cholesterol absorption(FCA) using the dua... [protocols.io]
A Comparative Analysis of the Safety and Tolerability Profiles of Ezetimibe and Other Lipid-Lowering Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability profiles of ezetimibe versus other prominent classes of lipid-lowering agents, including statins, PCSK9 inhibitors, bempedoic acid, and fibrates. The information is supported by experimental data from clinical trials to aid in research and development decisions.
Executive Summary
This compound is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.[1] It is generally considered to have a favorable safety and tolerability profile, with adverse events that are typically mild and comparable to placebo.[2][3] When used as monotherapy or in combination with statins, this compound has not been associated with a significant increase in the rates of myopathy or rhabdomyolysis.[2][4] Mild elevations in liver transaminases have been reported, primarily when used in conjunction with a statin.[2][4] The most commonly reported adverse effects are gastrointestinal in nature, such as diarrhea.[2]
In comparison, other lipid-lowering agents present distinct safety and tolerability considerations. Statins are associated with muscle-related side effects and a small increased risk of new-onset diabetes. PCSK9 inhibitors, administered via injection, are generally well-tolerated with the most common side effects being injection-site reactions.[5][6] Bempedoic acid offers an alternative for statin-intolerant patients due to its liver-specific activation, which minimizes muscle-related symptoms, though it is associated with an increased risk of hyperuricemia and gout.[7] Fibrates are effective for hypertriglyceridemia but can be associated with liver function test elevations and an increased risk of myopathy, particularly when combined with statins.
Comparative Safety and Tolerability Data
The following tables summarize the incidence of key adverse events associated with this compound and other lipid-lowering agents based on data from clinical trials and meta-analyses.
Table 1: Comparison of Common Adverse Events (% Incidence)
| Adverse Event | This compound Monotherapy | Statin Monotherapy (Representative) | This compound + Statin | PCSK9 Inhibitors (Representative - Alirocumab) | Bempedoic Acid | Fibrates (Representative - Fenofibrate) | Placebo |
| Myalgia (Muscle Pain) | Similar to Placebo | 2-10% | No significant increase vs. statin alone[2] | 5.4%[5] | 4.7%[8] | 8.5% | 7.2% (vs. Bempedoic Acid)[8] |
| Diarrhea | 3.0%[9] | <2% | Similar to statin alone | <2% | Similar to Placebo | 13.0% | 3.7% (vs. This compound)[9] |
| Upper Respiratory Tract Infection | Similar to Placebo | Similar to Placebo | Similar to statin alone | Similar to Placebo | More common than placebo | - | - |
| Injection Site Reaction | N/A | N/A | N/A | 5.9%[5] | N/A | N/A | 4.2% (vs. Alirocumab)[5] |
| Elevated Liver Enzymes (ALT/AST >3x ULN) | <1% | 0.5-2% | Slightly higher than statin alone (approx. 1.3%)[10] | Similar to Placebo | Similar to Placebo | 5.3%[11] | 1.1% (vs. Fenofibrate)[11] |
| New-Onset Diabetes | Not associated | Small increased risk | - | Not associated[5] | Not associated[12] | - | - |
| Gout | Not associated | Not associated | Not associated | Not associated | 3.1%[7] | Not associated | 2.1% (vs. Bempedoic Acid)[7] |
| Cholelithiasis | Not associated | Not associated | Not associated | Not associated | 2.2%[7] | Increased risk | 1.2% (vs. Bempedoic Acid)[7] |
Note: Incidence rates are approximate and can vary based on the specific drug, dose, patient population, and trial design. Data is compiled from multiple sources for a comparative overview.
Experimental Protocols for Safety and Tolerability Assessment
The safety and tolerability of lipid-lowering agents in clinical trials are assessed through a standardized set of procedures. While specific protocols may vary, the general methodology includes:
-
Participant Monitoring and Adverse Event Reporting:
-
Routine Monitoring: Participants undergo regular clinical assessments, including physical examinations and vital sign measurements.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All AEs and SAEs are recorded, regardless of their perceived relationship to the study drug. The severity, duration, and outcome of each event are documented. For statin trials, specific inquiry about muscle symptoms is standard.[11]
-
-
Laboratory Assessments:
-
Liver Function Tests (LFTs): Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin are monitored at baseline and periodically throughout the trial. For fibrates, more frequent monitoring is often implemented.[13]
-
Creatine Kinase (CK): CK levels are monitored to detect potential muscle damage, especially in patients reporting muscle-related symptoms. In trials for statins and fibrates, baseline and regular CK monitoring are common.
-
Fasting Glucose and HbA1c: Monitored to assess any effects on glucose metabolism, particularly for statins.
-
Uric Acid: Monitored in trials of bempedoic acid due to its known effect on increasing uric acid levels.[7]
-
-
Specialized Assessments:
-
Neurocognitive Function: For PCSK9 inhibitors, some trials have included specific assessments of neurocognitive function due to initial concerns, though no significant adverse effects have been established.[5][6]
-
Adjudication of Events: An independent clinical endpoint committee often adjudicates major adverse cardiovascular events and other key safety events to ensure unbiased assessment.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Lipid-Lowering Agents
The following diagram illustrates the primary mechanisms of action for this compound and other major classes of lipid-lowering agents in the context of cholesterol metabolism.
Caption: Mechanism of action of major lipid-lowering drug classes.
Experimental Workflow for Safety and Tolerability Monitoring
The following diagram outlines a typical workflow for monitoring safety and tolerability in a clinical trial of a novel lipid-lowering agent.
Caption: Clinical trial workflow for safety and tolerability monitoring.
Conclusion
This compound demonstrates a favorable safety and tolerability profile, making it a valuable therapeutic option, both as a monotherapy for statin-intolerant patients and as an add-on therapy to statins. Its mechanism of action, localized to the intestine, contributes to its low incidence of systemic side effects like myopathy. While other lipid-lowering agents offer potent efficacy, their use may be limited by specific adverse event profiles. A thorough understanding of these comparative safety profiles is crucial for the continued development of novel lipid-lowering strategies and for personalizing patient care.
References
- 1. This compound blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Safety of this compound in lipid-lowering treatment: systematic review and meta-analysis of randomised controlled trials and cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repathahcp.com [repathahcp.com]
- 6. Safety and Tolerability of PCSK9 Inhibitors: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 8. droracle.ai [droracle.ai]
- 9. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Design and Protocol for a Randomized Controlled Trial to Assess Long-Term Efficacy and Safety of a Triple Combination of this compound, Fenofibrate, and Moderate-Intensity Statin in Patients with Type 2 Diabetes and Modifiable Cardiovascular Risk Factors (ENSEMBLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for analyses of adverse event data from randomized controlled trials of statin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Identification and Characterization of Fenofibrate-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Ezetimibe
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials. Ezetimibe, a cholesterol-lowering agent, requires meticulous disposal procedures to prevent environmental contamination and ensure workplace safety. Adherence to these protocols is not only a matter of regulatory compliance but also a reflection of a laboratory's commitment to environmental stewardship.
This compound is recognized as being toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, it is imperative to avoid its release into the environment[1][2]. The primary disposal method recommended for this compound is through an approved waste disposal plant[1]. Incineration is often cited as the most effective means of disposal for pharmaceutical waste in general[4].
This compound Disposal Decision Workflow
The following diagram outlines the procedural steps for the proper disposal of this compound in a laboratory setting.
Key Disposal Considerations and Prohibited Actions
Proper management of this compound waste is crucial. Below is a summary of recommended practices and actions to avoid.
| Recommended Actions | Prohibited Actions |
| Segregate this compound waste from non-hazardous laboratory trash. | Do not dispose of this compound down the drain[5][6]. |
| Use designated, clearly labeled, and sealed containers for accumulation. | Do not mix this compound waste with other incompatible chemical waste. |
| Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. | Do not dispose of this compound in standard trash or biohazard bags. |
| Ensure waste is collected by a licensed hazardous waste contractor. | Do not allow contaminated materials to enter waterways[6]. |
| Maintain accurate records of waste generation and disposal. |
Experimental Protocols for Safe Handling and Disposal
Protocol for Handling and Immediate Spill Response:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle pure this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[1][7].
-
Spill Containment: In the event of a spill, prevent further dispersal. For solid spills, carefully sweep or vacuum the material into a suitable container for disposal[1]. Avoid generating dust[1]. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container[4].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials should be treated as hazardous waste.
-
Waste Collection: All spilled material and contaminated cleaning supplies must be placed in a labeled hazardous waste container for proper disposal[1].
Protocol for Disposal of Contaminated Labware:
-
Segregation: Separate disposable labware (e.g., pipette tips, gloves, weighing boats) that has come into contact with this compound from the general waste stream.
-
Collection: Place all contaminated disposable items into a designated hazardous waste container that is clearly labeled for this compound waste.
-
Non-Disposable Labware: For non-disposable glassware, rinse with a suitable solvent to remove this compound residues. The solvent rinse should be collected as hazardous waste. After the initial rinse, the glassware can typically be washed according to standard laboratory procedures. Consult your institution's EHS guidelines for specific instructions on solvent selection and disposal.
Adherence to these guidelines will ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the research community.
References
- 1. organon.com [organon.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sciegenpharm.com [sciegenpharm.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ezetimibe
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ezetimibe, a cholesterol-lowering medication. Adherence to these procedural steps will minimize exposure risk and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure. The recommended PPE and facility measures are detailed below.
Engineering Controls:
-
Ventilation: All engineering controls should be designed and operated in accordance with Good Manufacturing Practice (GMP) principles. Use of containment technologies, such as open-face containment devices, is recommended to control the compound at its source and prevent migration. Operations should be conducted in areas with adequate local exhaust ventilation.[1][2] For high-energy operations like particle sizing, a ventilated enclosure should be used.
-
Safety Stations: Easily accessible eye flushing systems and safety showers should be located close to the workstation.[2][3]
Personal Protective Equipment:
-
Respiratory Protection: If adequate local exhaust ventilation is not available or if an exposure assessment indicates potential exposure outside of recommended guidelines, respiratory protection is necessary. A combined particulate and organic vapor type filter is recommended.[1][2] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[4]
-
Eye Protection: Wear safety glasses with side shields or goggles.[1][2] In dusty conditions or when there is a potential for mists or aerosols, appropriate goggles are required. A faceshield or other full-face protection should be used if direct contact with the face is possible.[1][2]
-
Hand Protection: Chemical-resistant gloves are required.[1][2] Double gloving should be considered.[1][2][5]
-
Skin and Body Protection: A work uniform or laboratory coat is standard.[1][2][5] Additional protective garments such as sleevelets, aprons, gauntlets, or disposable suits should be used based on the specific task to avoid any exposed skin.[1][2]
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for this compound. Adherence to these limits is critical for personnel safety.
| Parameter | Limit | Source |
| Time Weighted Average (TWA) | 25 µg/m³ (OEB 3) | Internal[1] |
| Wipe Limit | 250 µ g/100 cm² | Internal[1] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Handling:
-
Avoid all unnecessary personal contact.[6]
-
Handle in accordance with good industrial hygiene and safety practices.[1][2]
-
Do not breathe dust, swallow, or allow contact with eyes.[1][2][5]
-
Keep away from heat, flames, sparks, and other ignition sources as it may form an explosive dust-air mixture.[1][3]
-
Take precautionary measures against static discharges.[1][2][3][5]
2. Storage:
3. Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][7]
-
Disposal must be in accordance with all applicable federal, state, and local laws.[8]
-
Incineration is often the most effective method of disposal.[8]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][7] If not otherwise specified, dispose of as unused product.[1][4][7]
Emergency Procedures: Spill and First Aid
Spill Response: In the event of a spill, follow the established emergency protocol. The workflow for handling an this compound spill is outlined in the diagram below.
First Aid Measures:
-
General Advice: In case of an accident or if you feel unwell, seek medical advice immediately.[3][7] First aid responders should use recommended personal protective equipment.[1][5]
-
If Inhaled: Remove to fresh air. Get medical attention if symptoms occur.[1][3]
-
In Case of Skin Contact: Immediately flush skin with plenty of water.[1][3] Remove contaminated clothing and shoes. Get medical attention.[1][3] Wash clothing before reuse.[1][3]
-
In Case of Eye Contact: Rinse well with water.[1][3] Get medical attention if irritation develops and persists.[1][3]
-
If Swallowed: Do NOT induce vomiting.[1][5] Get medical attention if symptoms occur.[1][5] Rinse mouth thoroughly with water.[1][5]
References
- 1. organon.com [organon.com]
- 2. organon.com [organon.com]
- 3. organon.com [organon.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. organon.com [organon.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. organon.com [organon.com]
- 8. sciegenpharm.com [sciegenpharm.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
